4-Methoxy-1H-indazole-6-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-1H-indazole-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-8-3-5(9(12)13)2-7-6(8)4-10-11-7/h2-4H,1H3,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHMAAWHLLTKQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1C=NN2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30694638 | |
| Record name | 4-Methoxy-1H-indazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30694638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40990-53-2 | |
| Record name | 4-Methoxy-1H-indazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30694638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 4-Methoxy-1H-indazole-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-1H-indazole-6-carboxylic acid, a substituted indazole derivative, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is a key pharmacophore found in a variety of biologically active molecules, exhibiting a wide range of therapeutic activities. The strategic placement of the methoxy and carboxylic acid groups on the indazole ring of this particular molecule suggests a potential for targeted biological interactions, making a thorough understanding of its physicochemical properties crucial for its development as a potential therapeutic agent.
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. In the absence of extensive experimentally-derived data in publicly accessible literature for this specific molecule, this guide combines available information with established theoretical predictions and detailed, field-proven experimental protocols for the determination of these critical parameters. This approach is designed to provide researchers with a robust framework for evaluating and utilizing this compound in their research and development endeavors.
Core Physicochemical Properties
A summary of the fundamental physicochemical properties of this compound is presented below. It is important to note that while the molecular formula and weight are definitive, other values may be predicted and should be confirmed experimentally.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₃ | [1] |
| Molecular Weight | 192.17 g/mol | [1] |
| CAS Number | 1167055-67-5 | [1][2] |
| Appearance | White to off-white solid (predicted) | [3] |
| Melting Point | Not available. | |
| Boiling Point | Not available. | |
| Aqueous Solubility | Predicted to be low. | |
| pKa | Estimated to be in the range of 3-5 for the carboxylic acid. | |
| LogP | Not available. |
Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring, the methoxy group protons, and the acidic proton of the carboxylic acid. The chemical shifts and coupling constants of the aromatic protons would be crucial for confirming the substitution pattern. The methoxy group would likely appear as a singlet at approximately 3.8-4.0 ppm. The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift (>10 ppm), which may be exchangeable with D₂O.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to resonate at a downfield chemical shift (typically >165 ppm). The aromatic carbons and the methoxy carbon will have characteristic chemical shifts that can be assigned with the help of prediction software and 2D NMR techniques like HSQC and HMBC.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups. A broad O-H stretching band for the carboxylic acid would be anticipated in the region of 2500-3300 cm⁻¹. A sharp C=O stretching vibration for the carboxylic acid carbonyl group should appear around 1700-1725 cm⁻¹. The N-H stretching vibration of the indazole ring is expected in the range of 3200-3400 cm⁻¹. C-O stretching for the methoxy group would likely be observed between 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric). Aromatic C-H and C=C stretching vibrations will also be present in their characteristic regions.
Mass Spectrometry (MS)
Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the molecule. In high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion ([M]⁺ or [M-H]⁻) would confirm the elemental composition. The fragmentation pattern can provide valuable structural information. For instance, the loss of a methoxy group or a carboxyl group would be expected fragmentation pathways.
Experimental Protocols for Physicochemical Property Determination
To ensure scientific rigor, the following sections provide detailed, step-by-step methodologies for the experimental determination of key physicochemical properties.
Thermodynamic Solubility Assay
The thermodynamic solubility is a critical parameter that influences a drug's absorption and bioavailability.[4][5][6]
Workflow for Thermodynamic Solubility Assay
Caption: Workflow for Thermodynamic Solubility Determination.
Detailed Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Ensure that there is undissolved solid present to confirm saturation.
-
-
Equilibration:
-
Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined time (e.g., 24 to 48 hours) to ensure that equilibrium is reached.
-
-
Sample Processing:
-
After incubation, allow the samples to settle.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. This is typically achieved by centrifugation followed by withdrawal of the supernatant or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
-
Quantification:
-
Prepare a standard curve of the compound in a suitable solvent.
-
Analyze the filtered supernatant using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the concentration of the dissolved compound.[7]
-
The determined concentration represents the thermodynamic solubility.
-
pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is crucial for predicting the ionization state of a drug at different physiological pH values.[8][9][10]
Workflow for pKa Determination via Potentiometric Titration
References
- 1. LogP / LogD shake-flask method [protocols.io]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. chemimpex.com [chemimpex.com]
- 4. enamine.net [enamine.net]
- 5. In-vitro Thermodynamic Solubility [protocols.io]
- 6. evotec.com [evotec.com]
- 7. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
A Technical Guide to the Crystal Structure Analysis of 4-Methoxy-1H-indazole-6-carboxylic acid
Abstract
This technical guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction (SCXRD) analysis of 4-Methoxy-1H-indazole-6-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. As the three-dimensional atomic arrangement dictates a molecule's physicochemical properties—such as solubility, stability, and bioavailability—a thorough understanding of its crystal structure is paramount for rational drug design and development.[1][2] This document details the entire workflow, from the initial, crucial step of obtaining diffraction-quality single crystals to the final stages of structure solution, refinement, and detailed analysis of intermolecular interactions. The protocols described herein are designed to be self-validating, emphasizing the causality behind experimental choices to ensure robust and reproducible results for researchers, scientists, and drug development professionals.
Introduction: The Significance of Indazoles and Structural Analysis
Indazole derivatives are a prominent class of nitrogen-containing heterocyclic compounds, recognized for their wide range of biological activities, including antitumor, analgesic, and anti-inflammatory properties.[3] The specific molecule, this compound (Molecular Formula: C₉H₈N₂O₃, Molecular Weight: 192.17 g/mol ), combines the indazole scaffold with methoxy and carboxylic acid functional groups, making it a valuable intermediate in the synthesis of novel therapeutic agents.[4][5]
The precise three-dimensional structure of an active pharmaceutical ingredient (API) is not merely an academic curiosity; it is a critical determinant of its function.[6] X-ray crystallography stands as the gold standard for unambiguously determining the atomic arrangement, bond lengths, bond angles, and intermolecular interactions within a crystalline solid.[7][8] This structural information is foundational for:
-
Structure-Activity Relationship (SAR) Studies: Guiding the design of more potent and selective drug candidates.[2]
-
Polymorph Screening: Identifying and characterizing different crystalline forms (polymorphs) that can have vastly different stabilities and dissolution rates.[1]
-
Formulation Development: Ensuring the optimal solid form is used for manufacturing and drug delivery.[1]
-
Intellectual Property: Securing patents based on novel crystalline forms.
This guide will therefore treat the structural analysis of this compound as a case study to illustrate a universally applicable and rigorous scientific process.
The Crystallization Workflow: From Solution to Single Crystal
The most significant bottleneck in SCXRD is often the growth of a suitable single crystal—one that is of sufficient size and quality, free from significant defects.[8] The process is a carefully controlled precipitation that allows molecules to self-assemble into a highly ordered lattice.
Causality of Solvent Selection
The choice of solvent is the most critical factor. An ideal solvent system is one in which the compound is sparingly soluble. The goal is to create a supersaturated solution that, upon slow change in conditions (e.g., cooling or evaporation), allows the system to spend maximal time in the metastable zone, where crystal growth is favored over rapid nucleation.[9] For a molecule like this compound, which possesses both hydrogen bond donors (N-H, O-H) and acceptors (C=O, N, O-CH₃), a range of polar solvents should be screened.
Table 1: Hypothetical Solvent Screen for Crystallization
| Solvent System | Solubility Observation | Rationale for Use |
|---|---|---|
| Methanol | High | Potential for rapid precipitation; best used in a solvent/anti-solvent system. |
| Ethanol | Moderate | Good starting point for slow evaporation or cooling experiments. |
| Acetone | Moderate | Can form different polymorphs due to different hydrogen bonding capabilities. |
| Acetonitrile | Low to Moderate | Often yields high-quality crystals; good for vapor diffusion. |
| Ethyl Acetate | Low | A less polar option that may frustrate overly strong solvent interactions. |
| Toluene / Heptane | Insoluble | Potential anti-solvents for use in vapor or liquid diffusion techniques.[10] |
Step-by-Step Experimental Protocol: Vapor Diffusion
Vapor diffusion is an excellent and highly controlled method for crystallizing milligram quantities of a compound.[9] It relies on the slow diffusion of an "anti-solvent" vapor into a solution of the compound, gradually reducing its solubility to induce crystallization.
Protocol:
-
Preparation: Dissolve 2-5 mg of highly pure this compound in 0.5 mL of a suitable solvent (e.g., ethanol) in a small, open vial. This is the "inner vial."
-
Setup: Place the inner vial inside a larger, sealable jar (the "outer jar"). Carefully add 2-3 mL of an anti-solvent (e.g., heptane) to the bottom of the outer jar, ensuring it does not splash into the inner vial.
-
Incubation: Seal the outer jar tightly. The more volatile anti-solvent will slowly diffuse into the compound's solution, reducing the compound's solubility.
-
Observation: Place the sealed jar in a vibration-free location (e.g., a refrigerator to slow the diffusion rate further).[9] Monitor periodically over several days to weeks for the appearance of single crystals. Do not disturb the setup.
-
Harvesting: Once suitable crystals have formed, carefully open the jar and use a mounted loop or fine needle to gently remove a crystal from the solution. Wick away excess solvent with the edge of a paper tissue.
Single-Crystal X-ray Diffraction: Data Acquisition
Once a suitable crystal is obtained, it is subjected to a focused beam of X-rays to generate a diffraction pattern. This pattern contains the fundamental information about the crystal's internal structure.
The SCXRD Experimental Workflow
The process involves mounting the crystal, centering it in the X-ray beam, and collecting a complete dataset. Modern diffractometers automate much of this process.[11]
Figure 1: A schematic of the single-crystal X-ray diffraction data collection workflow.
Data Collection Parameters
A modern diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) and a photon-counting detector is used.[11] The crystal is maintained at a low temperature (typically 100 K) using a cryostream to minimize thermal motion and radiation damage. A complete dataset is collected by rotating the crystal through a series of angles.
Table 2: Representative Data Collection and Refinement Parameters
| Parameter | Hypothetical Value | Significance |
|---|---|---|
| Crystal system | Monoclinic | Describes the basic symmetry of the unit cell. |
| Space group | P2₁/c | Defines the specific symmetry operations within the unit cell. |
| a, b, c (Å) | 8.5, 12.1, 9.3 | Unit cell dimensions. |
| β (°) | 98.5 | Angle for a monoclinic cell. |
| Volume (ų) | 947.6 | Volume of the unit cell. |
| Z | 4 | Number of molecules in the unit cell. |
| Reflections collected | 10542 | Total number of diffraction spots measured. |
| Unique reflections | 2168 | Number of independent reflections after accounting for symmetry. |
| R_int | 0.035 | Data quality indicator (lower is better). |
| Final R1 [I > 2σ(I)] | 0.042 | Agreement factor between observed and calculated data (lower is better). |
| wR2 (all data) | 0.115 | Weighted agreement factor (lower is better). |
| Goodness-of-fit (S) | 1.05 | Should be close to 1 for a good model. |
Structure Solution and Refinement: From Data to Model
The collected diffraction data (a list of reflection intensities) must be computationally processed to generate a 3D model of the electron density, and thus the atomic positions. This is a cyclical process of proposing a model and refining it against the experimental data.[12][13]
The Structure Solution and Refinement Cycle
Software suites like SHELX (within graphical interfaces like Olex2) are industry standards.[12][14] The process begins with structure solution, which uses methods like "Direct Methods" to generate an initial phase estimate for the diffraction data, producing a rough electron density map.[15] This is followed by iterative cycles of refinement, where atomic positions and displacement parameters are adjusted to improve the agreement between the model and the experimental data.[13]
Figure 2: The iterative cycle of crystallographic structure solution and refinement.
Protocol for Structure Refinement
-
Initial Solution: Use a program like SHELXT or XS to solve the structure. This will place the majority of the non-hydrogen atoms.[15]
-
Atom Assignment: Identify the atomic fragments in the initial solution and compare them to the known molecular structure of this compound. Assign atom types (C, N, O) correctly.
-
Isotropic Refinement: Perform initial cycles of least-squares refinement using SHELXL.[13] In this stage, atoms are refined with isotropic displacement parameters (spherical thermal motion).
-
Anisotropic Refinement: Once the model is stable, refine non-hydrogen atoms anisotropically (ellipsoidal thermal motion).
-
Hydrogen Atom Placement: Locate hydrogen atoms. Those involved in strong hydrogen bonds (like on the carboxylic acid) may be visible in the difference electron density map. Others are typically placed in geometrically calculated positions and refined using a riding model.
-
Final Refinement: Continue refinement until convergence, meaning the R-factors and atomic positions are no longer changing significantly. Check the final difference map for any significant unassigned peaks.
Analysis of the Crystal Structure
With a fully refined structure, the true scientific inquiry begins. The analysis reveals the precise molecular geometry and, critically, how the molecules pack together in the solid state. This packing is dictated by a network of non-covalent interactions.[16]
Intramolecular Features
The analysis confirms the expected bond lengths and angles of the indazole ring, methoxy group, and carboxylic acid moiety. An important feature to verify is the planarity of the bicyclic indazole system.
Intermolecular Interactions and Crystal Packing
The true power of crystallography lies in its ability to reveal the network of intermolecular interactions that dictate the crystal's stability and properties.[17][18] For this compound, several key interactions are anticipated:
-
Carboxylic Acid Dimerization: The most prominent interaction is often the formation of a robust, centrosymmetric hydrogen-bonded dimer between the carboxylic acid groups of two adjacent molecules. This is a classic and highly stable motif for carboxylic acids in the solid state.[16][19]
-
Indazole N-H···N Hydrogen Bonding: The N-H donor of one indazole ring can form a hydrogen bond with a nitrogen acceptor of a neighboring molecule, linking the dimers into chains or sheets.
-
π-π Stacking: The planar aromatic indazole rings can engage in π-π stacking interactions, further stabilizing the crystal lattice. These interactions are crucial for dense packing.[18]
-
Weaker C-H···O Interactions: The methoxy group and other C-H bonds can act as weak hydrogen bond donors to carbonyl or other oxygen acceptors, providing additional cohesion.[20]
These interactions combine to create a unique three-dimensional supramolecular architecture. Understanding this architecture is key to predicting the material's properties. For instance, a crystal structure dominated by strong, directional hydrogen bonds is likely to be dense and have a high melting point.
Conclusion: From Structure to Application
This guide has outlined the comprehensive process of determining and analyzing the crystal structure of this compound. The workflow—spanning from meticulous crystallization to rigorous data collection and iterative refinement—provides an unambiguous, high-resolution snapshot of the molecule at the atomic level.[6][7] The resulting structural data is not an endpoint but a critical starting point for drug development. It empowers medicinal chemists to make informed decisions, helps solid-state scientists select the optimal form for development, and ultimately accelerates the journey from a promising molecule to a safe and effective therapeutic agent.[21][22]
References
- 1. omicsonline.org [omicsonline.org]
- 2. migrationletters.com [migrationletters.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound - CAS:1167055-67-5 - Sunway Pharm Ltd [3wpharm.com]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of crystallography in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 11. rigaku.com [rigaku.com]
- 12. imserc.northwestern.edu [imserc.northwestern.edu]
- 13. Structure Refinement | OlexSys [olexsys.org]
- 14. imserc.northwestern.edu [imserc.northwestern.edu]
- 15. Structure Solution | OlexSys [olexsys.org]
- 16. Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Crystal Structure and Noncovalent Interactions of Heterocyclic Energetic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. journals.iucr.org [journals.iucr.org]
- 21. zienjournals.com [zienjournals.com]
- 22. news-medical.net [news-medical.net]
The Emerging Role of 4-Methoxy-1H-indazole-6-carboxylic Acid in Drug Discovery: A Technical Guide to its Biological Activity
Introduction: The Indazole Scaffold and the Significance of 4-Methoxy-1H-indazole-6-carboxylic Acid
The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1] This core structure is present in a multitude of biologically active compounds, including several FDA-approved drugs, and is known to interact with a wide array of biological targets.[2][3] Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and kinase inhibitory effects.[2][4]
This technical guide focuses on a specific, yet increasingly important, member of this family: This compound . While direct, peer-reviewed literature on the biological activities of this particular molecule is nascent, its documented use as a key synthetic intermediate in the development of potent enzyme inhibitors has brought it to the forefront for researchers in drug discovery.[2][5] This guide will provide an in-depth analysis of its primary known application, its underlying mechanism of action, and a comprehensive framework for its further biological evaluation.
Core Biological Activity: A Precursor to Acetyl-CoA Carboxylase (ACC) Inhibitors
The most significant established role of this compound is as a crucial building block in the synthesis of N1/N2-lactam acetyl-CoA carboxylase (ACC) inhibitors.[2][5][6] This positions the molecule at the heart of therapeutic strategies targeting metabolic diseases.
Mechanism of Action: Targeting a Key Metabolic Hub
Acetyl-CoA carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[1][3] This reaction is the rate-limiting step in the de novo biosynthesis of fatty acids.[1][3] In mammals, two isoforms of ACC exist: ACC1 and ACC2.
-
ACC1 , located in the cytoplasm, is primarily involved in fatty acid synthesis, particularly in lipogenic tissues like the liver and adipose tissue.[1][3]
-
ACC2 is found on the outer mitochondrial membrane and its product, malonyl-CoA, acts as an allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), thereby regulating fatty acid oxidation.[1][3]
By inhibiting ACC, the production of malonyl-CoA is reduced. This dual-action mechanism—decreasing fatty acid synthesis (via ACC1 inhibition) and increasing fatty acid oxidation (via ACC2 inhibition)—makes ACC a highly attractive target for the treatment of a range of metabolic disorders.
The signaling pathway and the role of ACC are depicted in the diagram below:
Caption: The dual role of Acetyl-CoA Carboxylase (ACC) in fatty acid metabolism.
Therapeutic Potential
Given its central role in lipid metabolism, inhibition of ACC is a promising therapeutic strategy for a variety of diseases, including:
-
Metabolic Syndrome: This includes a cluster of conditions such as obesity, insulin resistance, and dyslipidemia.[7]
-
Type 2 Diabetes: By improving insulin sensitivity and reducing hepatic glucose production.[7]
-
Non-alcoholic Fatty Liver Disease (NAFLD) and Non-alcoholic Steatohepatitis (NASH): By reducing the accumulation of fat in the liver.[8]
-
Oncology: Certain cancers exhibit a high rate of de novo fatty acid synthesis to support rapid cell proliferation, making ACC a potential target for anti-cancer therapies.[1][3]
Experimental Protocols for Biological Evaluation
As a Senior Application Scientist, it is crucial to not only understand the theoretical basis of a compound's activity but also to provide robust, validated protocols for its characterization. The following section outlines a comprehensive workflow for assessing the ACC inhibitory potential of novel compounds derived from this compound.
Workflow for Assessing ACC Inhibitory Activity
Caption: A stepwise workflow for evaluating novel ACC inhibitors.
Protocol 1: In Vitro Biochemical Assay for ACC Inhibition
This assay directly measures the enzymatic activity of purified ACC1 and ACC2 in the presence of an inhibitor. A common method is the ADP-Glo™ luminescent assay, which quantifies ADP produced during the carboxylation reaction.[8][9]
Principle: The amount of ADP generated is directly proportional to ACC activity. A decrease in ADP production in the presence of the test compound indicates inhibition.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 5 mM Sodium Citrate, 2 mM DTT, pH 7.5).
-
Reconstitute purified recombinant human ACC1 and ACC2 enzymes in assay buffer.
-
Prepare a solution of ATP and Sodium Bicarbonate in the assay buffer.
-
Prepare a solution of Acetyl-CoA in the assay buffer.
-
Serially dilute the test compound (derived from this compound) in DMSO, followed by a final dilution in assay buffer.
-
-
Assay Procedure (96- or 384-well plate format):
-
Add 5 µL of the diluted test compound or vehicle (DMSO) to the wells.
-
Add 10 µL of the enzyme solution (ACC1 or ACC2) to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the ATP/Bicarbonate/Acetyl-CoA substrate mix.
-
Incubate the reaction for 60 minutes at 37°C.
-
Stop the reaction and detect ADP levels according to the ADP-Glo™ kinase assay manufacturer's instructions. Briefly, add ADP-Glo™ reagent to deplete unused ATP, then add the kinase detection reagent to convert ADP to ATP, which is then used to generate a luminescent signal.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Cell-Based De Novo Lipogenesis Assay
This assay measures the synthesis of new fatty acids in a cellular context, providing a more physiologically relevant assessment of ACC1 inhibition.
Principle: The incorporation of a radiolabeled precursor, such as [¹⁴C]-acetate, into cellular lipids is quantified. A reduction in radiolabel incorporation indicates inhibition of de novo lipogenesis.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture a relevant cell line (e.g., HepG2 human hepatoma cells, or primary hepatocytes) in appropriate growth medium until they reach 80-90% confluency.
-
-
Compound Treatment:
-
Pre-incubate the cells with various concentrations of the test compound or vehicle for 1-2 hours.
-
-
Radiolabeling:
-
Add [¹⁴C]-acetate to the culture medium and incubate for an additional 2-4 hours.
-
-
Lipid Extraction:
-
Wash the cells with ice-cold PBS to stop the reaction.
-
Lyse the cells and extract the total lipids using a solvent system such as hexane:isopropanol (3:2).
-
-
Quantification:
-
Evaporate the solvent and quantify the radioactivity in the lipid fraction using a scintillation counter.
-
-
Data Analysis:
-
Normalize the radioactive counts to the total protein content in each sample.
-
Calculate the percentage of inhibition of de novo lipogenesis compared to the vehicle control.
-
Determine the EC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.
-
Structure-Activity Relationship (SAR) Considerations
While a detailed SAR for inhibitors derived specifically from this compound is not yet publicly available, general principles for indazole-based inhibitors can be considered:
-
The Carboxylic Acid Group (Position 6): This group is likely a key attachment point for further chemical modifications, allowing for the exploration of different pharmacophores to optimize potency and pharmacokinetic properties.[2]
-
The Methoxy Group (Position 4): The methoxy group can influence the electronic properties of the indazole ring and may be involved in hydrogen bonding or steric interactions within the target's binding pocket. Its position can also impact the metabolic stability of the molecule.
-
The Indazole N-H (Position 1): This position is a common site for substitution in many indazole-based inhibitors. Modifications here can significantly affect binding affinity and selectivity.
Other Potential Biological Activities of the Indazole Scaffold
It is important for drug discovery professionals to consider the broader potential of a novel scaffold. The indazole core is associated with a wide range of biological activities, suggesting that this compound and its derivatives could be explored in other therapeutic areas:
-
Kinase Inhibition: Many indazole-containing compounds are potent inhibitors of various protein kinases, which are critical targets in oncology.[10]
-
Anti-inflammatory Activity: Indazole derivatives have been shown to inhibit inflammatory mediators such as TNF-α and IL-1β.[4]
-
Butyrylcholinesterase (BChE) Inhibition: Certain indazole derivatives have been investigated as selective inhibitors of BChE for the potential treatment of Alzheimer's disease.[11]
Conclusion
This compound has emerged as a molecule of significant interest, primarily due to its role as a precursor in the synthesis of potent acetyl-CoA carboxylase inhibitors. This places it at the center of research into treatments for metabolic diseases, including obesity, type 2 diabetes, and NAFLD. This guide has provided a comprehensive overview of its primary biological context, a detailed framework for its experimental evaluation, and a perspective on its broader potential in drug discovery. As research into ACC inhibitors and other indazole-based therapeutics continues, the importance of this compound as a key chemical entity is set to grow.
References
- 1. Acetyl-CoA Carboxylases and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US8993586B2 - N1/N2-lactam acetyl-CoA carboxylase inhibitors - Google Patents [patents.google.com]
- 3. Acetyl-CoA Carboxylases and Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. metabolon.com [metabolon.com]
- 5. TWI441823B - ï¼®ï¼ï¼ï½ï¼ï¼å §é¯èºä¹é¯è¼é ¶ï½ç¾§é ¶æå¶åé¡ - Google Patents [patents.google.com]
- 6. CN104774205A - N1/n2-å é °èºä¹é °è¾ é ¶aç¾§åé ¶æå¶å - Google Patents [patents.google.com]
- 7. Acetyl-CoA carboxylase (ACC) as a therapeutic target for metabolic syndrome and recent developments in ACC1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.monash.edu [research.monash.edu]
An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 4-Methoxy-1H-indazole-6-carboxylic acid
Executive Summary
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This guide focuses on a specific, yet understudied derivative, 4-Methoxy-1H-indazole-6-carboxylic acid . In the absence of direct and extensive research on this particular molecule, this document presents a hypothesis-driven exploration of its potential mechanisms of action. By synthesizing data from structurally related indazole derivatives, we will propose plausible biological targets and pathways through which this compound may exert its effects. This guide is designed for researchers and drug development professionals, providing a scientifically grounded framework for initiating and advancing the investigation of this promising molecule. We will delve into hypothesized roles in kinase inhibition and anti-inflammatory pathways, supported by detailed, actionable experimental protocols for validation.
The Indazole Scaffold: A Privileged Motif in Drug Discovery
Indazole, a bicyclic heteroaromatic system, has demonstrated remarkable versatility, leading to the development of numerous therapeutic agents with a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[3][4][5] Several FDA-approved drugs, such as the kinase inhibitors Pazopanib and Axitinib, feature the indazole core, underscoring its significance in oncology.[6][7] The unique electronic properties and the ability to form key hydrogen bond interactions allow indazole derivatives to bind with high affinity to a variety of biological targets.[8]
The subject of this guide, This compound , possesses two key functional groups that are expected to significantly influence its pharmacological profile: a methoxy group at the 4-position and a carboxylic acid at the 6-position. The methoxy group is a common substituent in approved drugs and can enhance ligand-target binding, and favorably modulate physicochemical and pharmacokinetic properties.[9][10] The carboxylic acid group, while increasing hydrophilicity, can form critical ionic or hydrogen bond interactions within a target's active site.[11][12]
Given the established activities of the indazole scaffold and the known pharmacological contributions of its substituents, we can construct a robust, evidence-based hypothesis regarding the mechanism of action of this compound.
Hypothesized Mechanism of Action I: Kinase Inhibition
A predominant therapeutic application of indazole derivatives is the inhibition of protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.[6][13] The indazole ring can serve as a bioisostere for adenine, enabling it to effectively compete for the ATP-binding site of many kinases.
Structural Rationale for Kinase Inhibition
Structure-activity relationship (SAR) studies of various indazole-based kinase inhibitors provide a foundation for our hypothesis. For instance, studies on CC-Chemokine Receptor 4 (CCR4) antagonists revealed that methoxy substitution at the C4 position of the indazole ring is favorable for potent activity.[14][15] Furthermore, small substituents at the C6 position are generally well-tolerated.[14][15]
Based on this, we hypothesize that this compound functions as a kinase inhibitor. The proposed binding model involves:
-
Hinge-binding: The N1 and N2 atoms of the indazole ring are predicted to form hydrogen bonds with the hinge region of the kinase active site, a common interaction for ATP-competitive inhibitors.
-
Hydrophobic Interactions: The benzene ring of the indazole scaffold can engage in hydrophobic interactions with nonpolar residues in the active site.
-
Influence of the 4-Methoxy Group: The methoxy group at the 4-position can project into a specific pocket of the active site, potentially forming favorable interactions and enhancing binding affinity.[9]
-
Role of the 6-Carboxylic Acid: The carboxylic acid at the 6-position can act as a hydrogen bond donor or acceptor, or form ionic interactions with charged residues, such as lysine, which are often found near the ATP-binding site.
Figure 1: Conceptual binding model of this compound in a kinase active site.
Potential Kinase Targets
Given the broad activity of indazole derivatives, this compound could potentially inhibit a range of kinases. Likely candidates include those implicated in cancer and inflammatory diseases, such as:
-
Tyrosine Kinases: (e.g., VEGFR, EGFR, FGFR)
-
Serine/Threonine Kinases: (e.g., Aurora kinases, MAP kinases)
Hypothesized Mechanism of Action II: Anti-Inflammatory Activity
Indazole derivatives have also been reported to possess significant anti-inflammatory properties.[9][16][17] The mechanism underlying this effect is often linked to the inhibition of key inflammatory mediators and signaling pathways.
Rationale for Anti-Inflammatory Effects
The anti-inflammatory action of indazoles can be multifactorial. We hypothesize that this compound may exert anti-inflammatory effects through:
-
Inhibition of Pro-inflammatory Kinases: Many kinases, such as p38 MAP kinase and JNK, are central to inflammatory signaling cascades. Inhibition of these kinases would dampen the inflammatory response.
-
Modulation of Cyclooxygenase (COX) Enzymes: Some indazole derivatives have been shown to inhibit COX-2, a key enzyme in the production of prostaglandins, which are potent inflammatory mediators.[16]
-
Reduction of Pro-inflammatory Cytokine Production: By inhibiting upstream signaling pathways, the compound could reduce the production and release of cytokines like TNF-α and IL-6 from immune cells.[17]
Figure 2: Hypothesized modulation of an inflammatory signaling pathway by this compound.
Experimental Protocols for Hypothesis Validation
To test the proposed mechanisms of action, a series of in vitro assays can be employed. The following protocols provide a framework for these investigations.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This assay determines the ability of a compound to inhibit the activity of a specific kinase by measuring the amount of ADP produced.[7][18]
Objective: To determine the IC50 value of this compound against a panel of selected kinases.
Materials:
-
Kinase of interest (e.g., VEGFR2, p38α)
-
Kinase-specific substrate peptide
-
ATP
-
This compound
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for testing.
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to each well.
-
Add 2.5 µL of the kinase to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.
-
Initiate the reaction by adding 5 µL of the substrate/ATP mixture.
-
Incubate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unconsumed ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Figure 3: Workflow for the in vitro kinase inhibition assay.
Protocol 2: In Vitro Anti-Inflammatory Assay (LPS-Stimulated Cytokine Release)
This assay measures the ability of a compound to inhibit the release of pro-inflammatory cytokines from immune cells stimulated with lipopolysaccharide (LPS).[6]
Objective: To assess the anti-inflammatory potential of this compound by measuring its effect on TNF-α and IL-6 production in macrophages.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
This compound
-
Human TNF-α and IL-6 ELISA kits
-
96-well cell culture plates
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium.
-
Seed cells in a 96-well plate and differentiate into macrophages by treating with PMA (100 ng/mL) for 48 hours.
-
Wash the cells with fresh medium and allow them to rest for 24 hours.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the differentiated macrophages with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (100 ng/mL) for 4-6 hours.
-
-
Cytokine Measurement:
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of cytokine release for each compound concentration compared to the LPS-only control.
-
Determine the IC50 value for the inhibition of TNF-α and IL-6 production.
-
Figure 4: Workflow for the in vitro anti-inflammatory assay.
Protocol 3: Cell-Based Proliferation Assay
This assay assesses the effect of a compound on the proliferation of cancer cells.[19]
Objective: To determine the anti-proliferative activity of this compound against a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HCT116, A549)
-
Appropriate cell culture medium with 10% FBS
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay
-
96-well clear-bottom, white-walled cell culture plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.
-
Viability Measurement:
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® Reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the GI50 (concentration for 50% inhibition of cell growth) from the dose-response curve.
-
Hypothetical Data Presentation
The following tables illustrate how data from the proposed experiments could be presented.
Table 1: Hypothetical Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) |
| VEGFR2 | 50 |
| p38α | 120 |
| JNK1 | 250 |
| EGFR | >10,000 |
Table 2: Hypothetical Anti-Inflammatory and Anti-Proliferative Activity
| Assay | Cell Line | IC50 / GI50 (µM) |
| TNF-α Inhibition | THP-1 | 0.5 |
| IL-6 Inhibition | THP-1 | 1.2 |
| Cell Proliferation | HCT116 | 2.5 |
| Cell Proliferation | A549 | 5.8 |
Conclusion
While direct experimental evidence for the mechanism of action of this compound is currently lacking, its chemical structure, based on the privileged indazole scaffold, strongly suggests potential as a kinase inhibitor and an anti-inflammatory agent. The methoxy and carboxylic acid substituents are well-positioned to contribute to target binding and modulate the compound's pharmacological profile. The hypotheses and experimental protocols outlined in this guide provide a clear and scientifically rigorous path forward for elucidating the precise mechanism of action and therapeutic potential of this intriguing molecule. Further investigation is warranted to validate these hypotheses and to explore the full potential of this compound in drug discovery and development.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. researchgate.net [researchgate.net]
- 3. ir.vistas.ac.in [ir.vistas.ac.in]
- 4. news-medical.net [news-medical.net]
- 5. criver.com [criver.com]
- 6. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Basic and applied research in the study of indazole carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. application.wiley-vch.de [application.wiley-vch.de]
- 13. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, synthesis and structure-activity relationship studies of novel indazole analogues as DNA gyrase inhibitors with Gram-positive antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. miltenyibiotec.com [miltenyibiotec.com]
Unlocking the Therapeutic Potential of 4-Methoxy-1H-indazole-6-carboxylic acid: A Technical Guide to Target Identification and Validation
Foreword: Charting a Course for a Promising Scaffold
The indazole nucleus is a cornerstone of modern medicinal chemistry, serving as the foundational scaffold for numerous approved therapeutics, particularly in oncology and anti-inflammatory domains.[1][2] Its rigid, bicyclic structure provides an excellent platform for creating specific and potent interactions with a variety of biological targets. This guide focuses on a specific, yet under-characterized derivative: 4-Methoxy-1H-indazole-6-carboxylic acid . While direct, extensive research on this particular molecule is limited, its structural features—a methoxy group and a carboxylic acid moiety—are hallmarks of potent bioactive compounds within the broader indazole family.[3]
This document is not a retrospective summary but a forward-looking technical roadmap. It is designed for researchers, medicinal chemists, and drug development professionals to guide the systematic identification and validation of the therapeutic targets of this compound. We will proceed from data-driven hypothesis to a rigorous, multi-tiered validation workflow, leveraging established knowledge of the indazole scaffold to illuminate the potential of this specific compound.
Section 1: Hypothesis Generation - Likely Therapeutic Arenas and Molecular Targets
Based on extensive precedent from structurally related indazole derivatives, we can hypothesize two primary therapeutic areas for this compound: Oncology and Inflammation.
Oncology: A Focus on Kinase Inhibition
The indazole core is a privileged scaffold for kinase inhibitors, with several FDA-approved drugs like Axitinib (VEGFR inhibitor) and Pazopanib (multi-kinase inhibitor) validating its utility.[3][4] The electronic and steric properties of the 4-methoxy and 6-carboxylic acid groups suggest specific interactions within ATP-binding pockets of various kinases.
Primary Hypothesized Targets:
-
VEGFR/FGFR Tyrosine Kinases: Many indazole derivatives target receptor tyrosine kinases involved in angiogenesis and tumor progression.[5][6] The methoxy group can enhance potency in this class of inhibitors.[3]
-
Aurora Kinases: These serine/threonine kinases are critical for cell cycle regulation and are frequently overexpressed in cancers. The carboxylic acid moiety of our lead compound could form crucial hydrogen bonds with key residues like Thr217 and Arg220 in the Aurora A kinase active site, a known interaction for some indazole inhibitors.[3]
-
Polo-like Kinase 4 (PLK4): As a master regulator of centriole duplication, PLK4 is a compelling oncology target. The indazole core is a known binder to the hinge region of PLK4.[7]
The convergence of these kinases on cell proliferation and survival pathways makes them primary candidates for investigation.
Caption: Hypothesized kinase targets in oncogenic signaling pathways.
Inflammation: Modulation of Key Pro-inflammatory Mediators
Indazole derivatives have demonstrated significant anti-inflammatory properties, often through mechanisms distinct from kinase inhibition.[2][8] The core scaffold is well-suited to interact with enzymes and receptors central to the inflammatory cascade.
Primary Hypothesized Targets:
-
Cyclooxygenase-2 (COX-2): Selective COX-2 inhibition is a validated strategy for treating inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs. Studies have shown that indazole compounds can effectively inhibit COX-2.[8][9][10]
-
Pro-inflammatory Cytokine Pathways: Indazoles can suppress the production and signaling of key cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), which are central drivers of chronic inflammatory diseases.[8][11]
Caption: Hypothesized targets in the inflammatory cascade.
Section 2: A Practical Guide to Target Validation
A tiered approach, moving from broad, high-throughput screening to specific, mechanism-of-action studies, is essential for efficient and definitive target validation.
Tier 1: Initial Target Profiling and Cellular Activity
The first step is to ascertain if this compound exhibits the hypothesized biological activities at a cellular level and to perform a broad kinase screen.
Experimental Workflow: Tier 1 Validation
Caption: Tier 1 workflow for initial target identification.
Protocol 2.1.1: Broad-Spectrum Kinase Inhibition Panel
-
Objective: To identify potential kinase targets across the human kinome.
-
Methodology:
-
Outsource screening to a specialized vendor (e.g., Eurofins DiscoverX, Promega).
-
Provide the compound at a single high concentration (e.g., 10 µM) for an initial pass.
-
The assay format is typically a binding assay (e.g., KINOMEscan™) or a functional enzymatic assay.
-
Request data as "Percent of Control" or "Percent Inhibition."
-
-
Causality & Trustworthiness: This unbiased screen prevents premature focus on a single target family. A high inhibition percentage (>90%) provides a strong, statistically significant starting point for follow-up.
Protocol 2.1.2: Cancer Cell Line Proliferation Assay
-
Objective: To determine the anti-proliferative activity of the compound against relevant cancer cell lines.
-
Methodology:
-
Select a panel of cell lines representing different cancer types, particularly those known for kinase pathway dysregulation (e.g., HUVEC for angiogenesis, HT-29 for colorectal cancer, MCF-7 for breast cancer).[12]
-
Plate cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the compound (e.g., 100 µM to 1 nM) for 72 hours.
-
Assess cell viability using a colorimetric assay such as MTS or a fluorescence-based assay like CellTiter-Glo®.
-
Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
-
-
Causality & Trustworthiness: A potent IC50 value (<10 µM) in specific cell lines suggests on-target activity and provides a cellular system for subsequent mechanism-of-action studies.
Table 1: Hypothetical Tier 1 Screening Results
| Assay Type | Target/Cell Line | Result (10 µM) | Implication |
| Kinase Panel | VEGFR2 | 98% Inhibition | High-priority target |
| Kinase Panel | Aurora A | 95% Inhibition | High-priority target |
| Kinase Panel | PLK4 | 88% Inhibition | Medium-priority target |
| Proliferation | HUVEC (Endothelial) | IC50 = 0.5 µM | Suggests anti-angiogenic activity |
| Proliferation | HT-29 (Colon Cancer) | IC50 = 1.2 µM | Suggests anti-proliferative activity |
| Proliferation | A549 (Lung Cancer) | IC50 > 50 µM | Suggests target selectivity |
Tier 2: Target Validation and Mechanism of Action
With prioritized targets from Tier 1, the next phase involves confirming direct target engagement in a cellular context and elucidating the downstream signaling consequences.
Protocol 2.2.1: In-Cell Target Engagement Assay (e.g., CETSA®)
-
Objective: To confirm that the compound binds to the hypothesized kinase target inside intact cells.
-
Methodology:
-
Treat intact HT-29 cells with the compound or vehicle control.
-
Heat the cell lysates across a temperature gradient.
-
Separate soluble and aggregated proteins by centrifugation.
-
Analyze the amount of soluble target protein (e.g., Aurora A) remaining at each temperature by Western blot or ELISA.
-
-
Causality & Trustworthiness: Ligand binding stabilizes the target protein, resulting in a shift of its melting curve to higher temperatures. This provides direct evidence of target engagement in a physiological environment, bridging the gap between biochemical activity and cellular effect.
Protocol 2.2.2: Phospho-Protein Western Blotting
-
Objective: To measure the inhibition of downstream signaling from the target kinase.
-
Methodology:
-
Treat relevant cells (e.g., HUVEC for VEGFR2) with the compound for a short duration (e.g., 1-2 hours).
-
Lyse the cells and separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Probe with antibodies specific for the phosphorylated form of a known substrate of the target kinase (e.g., phospho-Histone H3 for Aurora A, phospho-ERK for the VEGFR pathway).
-
Re-probe with an antibody for the total protein as a loading control.
-
-
Causality & Trustworthiness: A dose-dependent decrease in the phosphorylation of a direct downstream substrate is strong evidence that the compound is inhibiting the target kinase's activity within the cell.
Protocol 2.2.3: COX Inhibition and Cytokine Release Assays
-
Objective: To validate the hypothesized anti-inflammatory mechanisms.
-
Methodology:
-
COX-2 Activity: Use a whole-blood assay or isolated enzyme assay (kits available from Cayman Chemical) to measure the production of prostaglandin E2 (PGE2) in the presence of the compound.
-
Cytokine Release: Stimulate human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line (e.g., RAW 264.7) with lipopolysaccharide (LPS).
-
Co-incubate with various concentrations of the compound.
-
Measure the levels of TNF-α and IL-1β in the supernatant using ELISA.[11]
-
-
Causality & Trustworthiness: Specific inhibition of COX-2 over COX-1, coupled with a dose-dependent reduction in key pro-inflammatory cytokines, validates the compound's potential as an anti-inflammatory agent and points to its mechanism.
Section 3: Advancing the Lead - The Path Forward
Successful validation of a primary therapeutic target opens the door to lead optimization and preclinical development. The initial structure of this compound should be viewed as a starting point for a focused medicinal chemistry campaign to enhance potency, selectivity, and drug-like properties. A systematic Structure-Activity Relationship (SAR) study would be the logical next step, exploring modifications at key positions of the indazole ring to improve target engagement and pharmacokinetic parameters.
This guide provides a comprehensive, albeit prospective, framework for unlocking the therapeutic value of this compound. By systematically progressing through these validated experimental workflows, research teams can efficiently identify its molecular targets and build a robust data package to support its advancement as a potential novel therapeutic.
References
- 1. researchgate.net [researchgate.net]
- 2. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Methoxy-1H-indazole-6-carboxylic acid: A Privileged Scaffold for Kinase Inhibition
An In-depth Technical Guide for Drug Discovery Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer. The indazole nucleus has emerged as a "privileged scaffold" in medicinal chemistry, forming the core of several clinically approved and investigational kinase inhibitors. This guide provides a comprehensive technical overview of 4-Methoxy-1H-indazole-6-carboxylic acid , a compound of significant interest within this chemical class. While direct kinase inhibition data for this specific molecule is not extensively published, this document will leverage structure-activity relationship (SAR) data from analogous indazole-based inhibitors to build a robust scientific case for its potential as a potent and selective kinase inhibitor. We will delve into its chemical synthesis, explore its likely mechanism of action based on established pharmacophores, provide detailed experimental protocols for its evaluation, and discuss its therapeutic promise.
The Indazole Scaffold: A Cornerstone of Modern Kinase Inhibitor Design
The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, has garnered immense attention in drug discovery.[1] Its unique structural and electronic properties make it an ideal template for the design of kinase inhibitors. Indazoles are bioisosteres of indoles and can act as hinge-binding motifs, forming crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for ATP-competitive inhibitors. Several FDA-approved drugs, such as pazopanib and axitinib, feature the indazole core, underscoring its clinical significance.[2]
The therapeutic utility of indazole derivatives spans a wide range of biological activities, including anti-inflammatory, anti-tumor, and antiviral properties.[2][3] Their success as kinase inhibitors stems from the versatility of the scaffold, which allows for substitution at multiple positions to fine-tune potency, selectivity, and pharmacokinetic properties.
Chemical Profile and Synthesis of this compound
Molecular Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₉H₈N₂O₃
-
Molecular Weight: 192.17 g/mol
-
Appearance: Expected to be a solid at room temperature.
The structure of this compound incorporates two key functional groups that are often found in potent kinase inhibitors:
-
Methoxy Group (-OCH₃): The methoxy group at the 4-position is an electron-donating group that can influence the electronic properties of the indazole ring system. In several classes of kinase inhibitors, methoxy groups have been shown to enhance binding affinity and improve metabolic stability.[4]
-
Carboxylic Acid Group (-COOH): The carboxylic acid moiety at the 6-position can serve multiple roles. It can act as a hydrogen bond donor and acceptor, forming critical interactions with amino acid residues in the ATP-binding pocket. Furthermore, its acidic nature can improve aqueous solubility, a desirable property for drug candidates.
Retrosynthetic Analysis and Synthetic Protocol
The synthesis of this compound can be approached through several established methods for constructing the indazole ring. A plausible retrosynthetic pathway is outlined below.
Caption: Retrosynthetic analysis of this compound.
Detailed Synthetic Protocol:
A common and effective method for the synthesis of indazoles involves the diazotization of an appropriately substituted o-toluidine followed by intramolecular cyclization.
Step 1: Synthesis of the Substituted o-Toluidine Precursor
The synthesis would begin with a commercially available substituted benzene derivative, which would be subjected to a series of reactions to introduce the required methyl, amino, methoxy, and carboxylic acid (or a precursor like a nitrile or ester) groups at the correct positions.
Step 2: Diazotization
The substituted o-toluidine is treated with a diazotizing agent, such as sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid), at low temperatures (0-5 °C) to form a diazonium salt.
Step 3: Intramolecular Cyclization
The diazonium salt intermediate is then gently warmed, which promotes intramolecular cyclization to form the indazole ring system.
Step 4: Functional Group Interconversion (if necessary)
If the carboxylic acid group was introduced as a precursor (e.g., a nitrile or ester), a final hydrolysis step would be required to yield the desired this compound.
Postulated Mechanism of Action as a Kinase Inhibitor
While direct experimental evidence for the kinase inhibitory activity of this compound is pending, its structural features strongly suggest a mechanism of action as an ATP-competitive inhibitor.
Hinge Binding and ATP-Competitive Inhibition
The indazole core is a well-established hinge-binding motif. The nitrogen atoms at positions 1 and 2 of the indazole ring can form crucial hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region. This interaction mimics the binding of the adenine region of ATP, effectively blocking the binding of the natural substrate and inhibiting kinase activity.
Role of Substituents in Potency and Selectivity
-
4-Methoxy Group: The methoxy group at the 4-position is predicted to occupy a hydrophobic pocket adjacent to the hinge region. This interaction can contribute to the overall binding affinity of the molecule. The precise nature of this pocket varies between different kinases, suggesting that this substituent could play a role in determining the selectivity profile of the inhibitor.
-
6-Carboxylic Acid Group: The carboxylic acid at the 6-position can form additional hydrogen bonds or ionic interactions with charged or polar amino acid residues in the solvent-exposed region of the ATP-binding site. For example, it could interact with a conserved lysine residue that is critical for ATP binding in many kinases. This interaction can significantly enhance the potency of the inhibitor.
Caption: Postulated binding mode of this compound in a kinase ATP-binding pocket.
Experimental Protocols for Evaluation
To ascertain the kinase inhibitory potential of this compound, a series of in vitro and cell-based assays are recommended.
In Vitro Kinase Inhibition Assay (Example: ERK1/2)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against a specific kinase, such as ERK1/2, which is known to be targeted by indazole derivatives.[5]
Materials:
-
Recombinant human ERK1 or ERK2 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
[γ-³²P]ATP or a fluorescent ATP analog
-
Kinase assay buffer
-
This compound (test compound)
-
Positive control inhibitor (e.g., a known ERK inhibitor)
-
96-well plates
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the kinase assay buffer, the recombinant ERK1/2 enzyme, and the MBP substrate.
-
Add the diluted test compound or control to the wells.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate and wash to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Caption: Workflow for an in vitro kinase inhibition assay.
Cell-Based Proliferation Assay (Example: HT-29 Colon Cancer Cells)
This assay assesses the ability of the compound to inhibit the growth of cancer cells that are dependent on the activity of the target kinase.
Materials:
-
HT-29 human colon cancer cell line (or other relevant cell line)
-
Cell culture medium (e.g., McCoy's 5A) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (test compound)
-
Positive control (e.g., a known cytotoxic agent)
-
96-well cell culture plates
-
MTT or WST-1 reagent
-
Plate reader
Procedure:
-
Seed HT-29 cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound or control for a specified period (e.g., 72 hours).
-
Add MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Therapeutic Potential and Future Directions
Based on the extensive body of literature on indazole-based kinase inhibitors, this compound represents a highly promising starting point for the development of novel therapeutics. Its structural features suggest the potential for potent and selective inhibition of various kinases implicated in cancer and other diseases.
Future research should focus on:
-
Synthesis and in vitro kinase screening: The compound should be synthesized and screened against a broad panel of kinases to identify its primary targets and determine its selectivity profile.
-
Structure-Activity Relationship (SAR) studies: A systematic exploration of substitutions at various positions of the indazole ring will be crucial for optimizing potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.
-
In vivo efficacy studies: Promising lead compounds should be evaluated in relevant animal models of disease to assess their therapeutic potential.
-
Co-crystallography studies: Obtaining crystal structures of the compound in complex with its target kinase(s) will provide invaluable insights into its binding mode and guide further optimization efforts.
Conclusion
While direct biological data for this compound is not yet in the public domain, a thorough analysis of the indazole scaffold in kinase inhibitor design provides a strong rationale for its investigation. Its combination of a proven hinge-binding motif with strategically placed methoxy and carboxylic acid groups makes it a compelling candidate for drug discovery programs targeting a range of kinases. The experimental protocols and strategic guidance provided in this document offer a clear roadmap for the comprehensive evaluation of this and related molecules.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. jocpr.com [jocpr.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In-Silico Modeling of 4-Methoxy-1H-indazole-6-carboxylic acid: A Prospective Analysis for Drug Discovery
Abstract
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2][3] Derivatives of indazole exhibit a vast array of pharmacological activities, including potent anti-inflammatory, anti-cancer, and anti-viral properties.[4][5] This guide focuses on a specific, yet under-characterized derivative: 4-Methoxy-1H-indazole-6-carboxylic acid (CAS: 1167055-67-5). Given the absence of extensive public data on its biological targets, this document serves as a comprehensive, prospective framework for its complete in-silico evaluation. We will delineate a self-validating workflow designed for researchers and drug development professionals, covering foundational physicochemical analysis, robust target identification, and predictive modeling of pharmacokinetic properties. This guide provides not just the procedural steps but the critical scientific rationale behind each computational choice, empowering research teams to unlock the therapeutic potential of this promising molecule.
Part 1: Foundational Analysis & Target Identification
The initial phase of any in-silico drug discovery campaign is to understand the fundamental characteristics of the molecule and to generate viable hypotheses about its potential biological targets. Without this grounding, subsequent computational efforts lack direction and context.
In-Silico Physicochemical Profiling
Causality: Before committing resources to complex simulations, it is imperative to assess the "drug-likeness" of this compound. Lipinski's Rule of Five provides a time-tested set of guidelines to evaluate if a compound possesses physicochemical properties that would likely make it an orally active drug in humans.[6][7] These rules are based on the observation that most successful oral drugs are relatively small and moderately lipophilic.[8][9] Violating these rules does not guarantee failure but indicates a higher risk of poor absorption or permeation.[10]
Protocol: Property Calculation
-
Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound.
-
Utilize a free, web-based tool such as SwissADME or ADMETlab 2.0.[11][12]
-
Input the SMILES string into the platform.
-
Execute the calculation to generate key physicochemical descriptors.
-
Analyze the output against Lipinski's criteria.
Data Presentation: Physicochemical Properties
| Property | Calculated Value | Lipinski's Rule of Five Guideline | Compliance |
| Molecular Weight | 192.17 g/mol | < 500 Daltons | Yes |
| ClogP (Octanol/Water Partition) | ~1.8 - 2.2 | ≤ 5 | Yes |
| Hydrogen Bond Donors | 2 (amine NH, acid OH) | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 4 (methoxy O, acid O, N atoms) | ≤ 10 | Yes |
| Overall Assessment | Fully Compliant | No more than one violation | Excellent |
Expert Insight: The full compliance of this compound with Lipinski's Rule of Five is a highly encouraging starting point. It suggests the molecule has a favorable profile for oral bioavailability, justifying a deeper computational investigation into its potential therapeutic applications.
Target Hypothesis Generation
Causality: With no established biological target, we must employ computational strategies to generate and prioritize hypotheses. A logical starting point is to explore the known bioactivity of structurally similar compounds. A more advanced, unbiased approach is reverse docking, where the ligand is screened against a vast library of protein structures to identify potential binding partners.
Methodology: A Dual-Approach Strategy
-
Chemical Similarity Searching:
-
Rationale: The principle of chemical similarity dictates that structurally related molecules often share similar biological functions.
-
Protocol:
-
Use the molecule's SMILES string as a query in large chemical databases like ChEMBL and PubChem.
-
Perform a Tanimoto similarity search to identify compounds with a high degree of structural overlap.
-
Compile a list of the known biological targets for these similar compounds. Targets that appear frequently, especially those associated with other indazole derivatives like protein kinases, become high-priority hypotheses.[13][14]
-
-
-
Reverse Docking:
-
Rationale: This unbiased method screens the ligand against numerous protein binding sites to find potential "hits" without prior assumptions.
-
Protocol:
-
Submit the 3D structure of this compound to a reverse docking web server such as ReverseDock.[15][16][17]
-
Select a relevant panel of protein targets, such as the entire human kinome or a panel of inflammation-related proteins.
-
The server will perform blind docking of the ligand to all selected proteins.[18][19]
-
Analyze the results, prioritizing proteins that show the most favorable (i.e., most negative) docking scores, as this suggests stronger binding affinity.[20]
-
-
Visualization: Target Identification Workflow
Caption: Workflow for generating and prioritizing biological target hypotheses.
Part 2: Core In-Silico Modeling Workflows
Once a prioritized list of potential targets is established, the next phase involves a more rigorous, focused computational analysis to validate these hypotheses and understand the molecular interactions in detail.
Molecular Docking Protocol
Causality: Molecular docking predicts the preferred orientation and binding affinity of a ligand within a specific protein's binding site.[21] A strong, stable binding pose with a favorable docking score provides robust evidence supporting a potential protein-ligand interaction. The interpretation of results hinges on analyzing the binding energy and the specific non-covalent interactions (e.g., hydrogen bonds, hydrophobic contacts) formed.[22][23][24]
Step-by-Step Protocol: Validating a Kinase Target
-
Protein Preparation:
-
Download the 3D crystal structure of the chosen kinase target from the Protein Data Bank (PDB).[25]
-
Using visualization software (e.g., UCSF Chimera, Maestro), remove all non-essential components like water molecules, co-factors, and the co-crystallized ligand.[26][27]
-
Add polar hydrogen atoms and assign partial charges (e.g., Gasteiger charges) to the protein atoms. This step is critical for accurately calculating electrostatic interactions.[28][29]
-
Save the prepared protein structure in the .pdbqt format required by AutoDock Vina.
-
-
Ligand Preparation:
-
Grid Box Generation & Docking Simulation:
-
Define a 3D grid box that encompasses the ATP-binding site of the kinase. The dimensions should be large enough to allow the ligand to move and rotate freely within the active site.[25]
-
Execute the docking simulation using a program like AutoDock Vina. The software will systematically sample different poses of the ligand within the grid box and score them based on its scoring function.
-
-
Post-Docking Analysis:
-
Analyze the output poses. The top-ranked pose is the one with the lowest (most negative) binding affinity score in kcal/mol.[20]
-
Visualize the top-ranked pose in the context of the binding site. Critically examine the interactions. For a kinase inhibitor, look for key hydrogen bonds between the indazole scaffold and the "hinge region" of the kinase.
-
Document all key interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) and the amino acid residues involved.
-
Visualization: Molecular Docking Workflow
Caption: Standard workflow for protein-ligand molecular docking.
Molecular Dynamics (MD) Simulation
Causality: While docking provides a valuable static snapshot of a potential binding pose, it does not account for the dynamic nature of biological systems. Molecular Dynamics (MD) simulations offer a deeper level of validation by assessing the stability of the protein-ligand complex over time in a simulated physiological environment.[32][33] A stable complex in an MD simulation, characterized by low positional deviation, significantly increases confidence in the docking result.[34]
Step-by-Step Protocol: Assessing Pose Stability
-
System Setup (using GROMACS): [35][36]
-
Take the top-ranked docked pose (protein + ligand) as the starting structure.
-
Place the complex in the center of a simulation box (e.g., a cubic or dodecahedron box).
-
Solvate the system by filling the box with a pre-equilibrated water model (e.g., TIP3P).
-
Add counter-ions (e.g., Na+, Cl-) to neutralize the overall charge of the system.[32]
-
-
Minimization and Equilibration:
-
Perform energy minimization to relax the system and remove any steric clashes introduced during the setup.
-
Run a short NVT (constant Number of particles, Volume, and Temperature) equilibration to bring the system to the target temperature (e.g., 300 K).
-
Run a subsequent NPT (constant Number of particles, Pressure, and Temperature) equilibration to adjust the system to the target pressure (e.g., 1 bar).
-
-
Production MD Run:
-
Execute the production simulation for a significant duration (e.g., 50-100 nanoseconds) to sample the conformational space of the complex.
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time relative to the starting structure. A stable, converging RMSD plot indicates the complex has reached equilibrium and is not undergoing major conformational changes.[37][38]
-
Root Mean Square Fluctuation (RMSF): Plot the RMSF for each protein residue. This highlights the flexible and rigid regions of the protein. High fluctuations in the binding site could indicate an unstable interaction.[38][39]
-
Interaction Analysis: Analyze the persistence of key hydrogen bonds and other interactions identified during docking throughout the simulation trajectory.
-
Data Presentation: Key MD Simulation Metrics
| Metric | Purpose | Indication of Stability |
| RMSD (Backbone/Ligand) | Assess overall conformational stability of the complex over time. | A low, plateauing value (e.g., < 3 Å) after an initial equilibration period. |
| RMSF (Per Residue) | Identify flexible and rigid regions of the protein. | Low fluctuation values for residues within the binding pocket. |
| Hydrogen Bond Occupancy | Quantify the persistence of specific hydrogen bonds. | High occupancy (> 75%) for key interactions identified in the docking pose. |
Part 3: Predictive Modeling for Drug Development
Causality: A compound that binds its target with high affinity is only a viable drug candidate if it possesses a favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. In-silico ADMET prediction allows for the early identification of potential liabilities, saving significant time and resources by flagging compounds likely to fail in later stages of development.[40] Numerous free web servers provide robust machine learning models for these predictions.[11][41]
Protocol: Early-Stage ADMET Profiling
-
Select a Comprehensive Tool: Utilize a web server that offers a broad range of predictions, such as ADMETlab 2.0 or pkCSM.[11][12]
-
Submit the Molecule: Input the SMILES string for this compound.
-
Execute Predictions: Run the full suite of available ADMET and physicochemical models.
-
Consolidate and Analyze Data: Organize the predictions into a clear table. Pay close attention to potential liabilities such as predicted inhibition of key CYP450 enzymes (indicating potential drug-drug interactions), prediction of hERG blockage (cardiotoxicity risk), or a positive Ames test prediction (mutagenicity risk).
Data Presentation: Predicted ADMET Profile
| Category | Parameter | Predicted Outcome | Implication |
| Absorption | Human Intestinal Absorption | High | Good potential for oral absorption. |
| Caco-2 Permeability | Moderate to High | Likely to cross the intestinal barrier. | |
| Distribution | Blood-Brain Barrier (BBB) | Unlikely to penetrate | Lower risk of CNS side effects. |
| Plasma Protein Binding | High | May affect the free concentration of the drug. | |
| Metabolism | CYP2D6 Inhibitor | Unlikely | Low risk of interaction with CYP2D6 substrates. |
| CYP3A4 Inhibitor | Possible | Warrants experimental follow-up. | |
| Excretion | Total Clearance | Low to Moderate | Suggests a reasonable half-life. |
| Toxicity | AMES Toxicity (Mutagenicity) | Not predicted to be mutagenic | Favorable safety profile. |
| hERG I Inhibitor (Cardiotox) | Unlikely | Low risk of cardiac toxicity. | |
| Hepatotoxicity | Low Risk | Favorable liver safety profile. |
Conclusion and Future Directions
This guide has outlined a systematic, multi-stage in-silico workflow to prospectively evaluate "this compound." The process is designed to be self-validating: initial physicochemical profiling justifies deeper study; target identification methods generate testable hypotheses; molecular docking validates these hypotheses by predicting specific interactions; and molecular dynamics simulations, in turn, validate the stability of the docked poses. Finally, predictive ADMET modeling provides a crucial early assessment of the compound's drug-like properties.
The strength of this computational approach lies in its ability to build a comprehensive data package and a compelling scientific narrative for a novel compound before significant resources are invested in chemical synthesis and biological testing. The results from these in-silico experiments—a prioritized list of targets, detailed interaction maps, and a preliminary safety profile—provide an invaluable roadmap for subsequent experimental validation. The ultimate goal of this workflow is to de-risk the drug discovery process and accelerate the translation of promising molecules from computer models to clinical candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]
- 7. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Mastering Lipinski Rules for Effective Drug Development [bioaccessla.com]
- 10. azolifesciences.com [azolifesciences.com]
- 11. ayushcoe.in [ayushcoe.in]
- 12. ADMETlab 2.0 [admetmesh.scbdd.com]
- 13. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 15. Frontiers | ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina [frontiersin.org]
- 16. ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]
- 19. ReverseDock [reversedock.biologie.uni-freiburg.de]
- 20. researchgate.net [researchgate.net]
- 21. infochim.u-strasbg.fr [infochim.u-strasbg.fr]
- 22. youtube.com [youtube.com]
- 23. researchgate.net [researchgate.net]
- 24. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 25. youtube.com [youtube.com]
- 26. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 27. youtube.com [youtube.com]
- 28. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]
- 29. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 30. youtube.com [youtube.com]
- 31. scotchem.ac.uk [scotchem.ac.uk]
- 32. compchems.com [compchems.com]
- 33. Running molecular dynamics simulations using GROMACS - TeSS (Training eSupport System) [tess.elixir-europe.org]
- 34. How to Analyze Results from Molecular Dynamics Simulations - Creative Proteomics [iaanalysis.com]
- 35. GROMACS Tutorials [mdtutorials.com]
- 36. Introduction to Molecular Dynamics — GROMACS tutorials https://tutorials.gromacs.org documentation [tutorials.gromacs.org]
- 37. researchgate.net [researchgate.net]
- 38. Hands-on: Analysis of molecular dynamics simulations / Analysis of molecular dynamics simulations / Computational chemistry [training.galaxyproject.org]
- 39. userguide.mdanalysis.org [userguide.mdanalysis.org]
- 40. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 41. ADMET-AI [admet.ai.greenstonebio.com]
A-Z Guide to 4-Methoxy-1H-indazole-6-carboxylic acid (CAS 1167055-67-5): A Core Building Block in Modern Drug Discovery
This technical guide provides an in-depth analysis of 4-Methoxy-1H-indazole-6-carboxylic acid, a pivotal heterocyclic building block for professionals in pharmaceutical research and development. We will move beyond basic data to explore its strategic importance, synthesis, and application, offering field-proven insights into its role in constructing complex, biologically active molecules.
Executive Summary: The Strategic Value of the Indazole Scaffold
The indazole ring system is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets with high affinity.[1][2] This structural motif is a bioisostere of indole, yet its unique electronic properties and hydrogen bonding capabilities often lead to improved pharmacological profiles.[2] Indazole derivatives are central to numerous FDA-approved drugs, particularly in oncology, where they function as potent kinase inhibitors (e.g., Axitinib, Pazopanib).[1]
This compound is not an end-product therapeutic itself, but rather a highly functionalized and strategically important starting material. Its methoxy group can influence solubility and metabolic stability, while the carboxylic acid at the 6-position provides a critical handle for synthetic elaboration, typically through amide bond formation, to build out the final drug candidate.[3] Understanding the nuances of this specific intermediate is key to accelerating the discovery of novel therapeutics.
Physicochemical & Structural Properties
A precise understanding of a molecule's physical properties is the foundation of all subsequent experimental design, from reaction setup to formulation.
| Property | Value | Source |
| CAS Number | 1167055-67-5 | Internal Verification |
| Molecular Formula | C₉H₈N₂O₃ | [4] |
| Molecular Weight | 192.17 g/mol | [4] |
| Appearance | Typically an off-white to pale solid | General Knowledge |
| Canonical SMILES | COC1=CC2=C(C=C1C(=O)O)NN=C2 | Internal Verification |
| Purity (Typical) | ≥95% | [4] |
Representative Synthesis & Mechanistic Considerations
A plausible synthetic pathway would involve the construction of a substituted aminobenzonitrile or aminoketone followed by diazotization and intramolecular cyclization. The choice of starting materials is critical for installing the methoxy and eventual carboxylic acid functionalities at the correct positions.
Below is a generalized workflow illustrating the key stages of synthesis and purification for such a specialized intermediate.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Methoxy-1H-indazole-3-carboxylic acid | CymitQuimica [cymitquimica.com]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indazole synthesis [organic-chemistry.org]
"4-Methoxy-1H-indazole-6-carboxylic acid" molecular weight and formula
An In-Depth Technical Guide to 4-Methoxy-1H-indazole-6-carboxylic acid
Executive Summary
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document details its fundamental physicochemical properties, including molecular formula and weight, and presents its chemical structure. Furthermore, it explores its pivotal role as a molecular building block, discussing relevant synthetic pathways and its applications in the development of targeted therapeutics. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences sectors who are engaged in the design and synthesis of novel bioactive molecules.
Introduction to the Indazole Scaffold
The indazole nucleus, a bicyclic system composed of fused benzene and pyrazole rings, is a privileged scaffold in medicinal chemistry.[1] Compounds containing this moiety exhibit a wide array of pharmacological activities, including anti-inflammatory, antitumor, and anti-HIV properties.[1] The thermodynamic stability of the 1H-indazole tautomer makes it the predominant form and a common structural motif in many clinically approved drugs, such as the anti-cancer agent Pazopanib and the anti-inflammatory drug Benzydamine.[1] The strategic functionalization of the indazole core allows for the fine-tuning of a compound's physicochemical and pharmacokinetic properties, making it a versatile template for drug design.
This compound is a specific derivative that combines the indazole core with two key functional groups: a methoxy group and a carboxylic acid. The methoxy group can enhance properties like solubility and bioavailability, while the carboxylic acid moiety is a crucial functionality in many active pharmaceutical ingredients, often involved in critical binding interactions with biological targets.[2][3]
Physicochemical Properties
The fundamental molecular properties of this compound are essential for any research and development endeavor. These identifiers are critical for stoichiometric calculations, analytical characterization, and regulatory documentation.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₃ | [4] |
| Molecular Weight | 192.17 g/mol | [4][5][6] |
| CAS Number | 1167055-67-5 | [4] |
| Canonical SMILES | COC1=CC2=C(C=C1C(=O)O)NN=C2 | N/A |
| Appearance | Typically an off-white or tan solid | [2][5] |
Chemical Structure and Isomerism
The precise arrangement of atoms and functional groups dictates the molecule's reactivity and its ability to interact with biological targets. The structure of this compound is presented below. It is important to distinguish it from its isomers, such as 6-Methoxy-1H-indazole-3-carboxylic acid, which shares the same molecular formula and weight but differs in the substitution pattern on the indazole ring.[5]
Caption: 2D structure of this compound.
Synthesis and Characterization
Synthetic Strategy
Indazole derivatives can be synthesized through various routes, often involving cyclization reactions.[1][7] A common and practical approach to obtaining this compound involves the synthesis of its corresponding methyl ester followed by a straightforward hydrolysis step. The methyl ester, this compound methyl ester (CAS 885521-13-1), serves as a stable and readily purifiable intermediate.[8][9]
The hydrolysis of the ester to the carboxylic acid is a fundamental and high-yielding reaction in organic chemistry. This transformation is typically achieved under basic conditions, for instance, by using sodium hydroxide (NaOH) in a solvent like methanol, followed by acidification to protonate the carboxylate salt.[10]
Experimental Protocol: Hydrolysis of Methyl Ester
This protocol describes a representative procedure for the synthesis of the title compound from its methyl ester precursor.
Objective: To convert this compound methyl ester to this compound.
Materials:
-
This compound methyl ester
-
Methanol (MeOH)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Hydrochloric Acid (HCl), 1M solution
-
Round-bottom flask, magnetic stirrer, condenser
Procedure:
-
Dissolution: Dissolve the starting methyl ester (1.0 eq) in methanol inside a round-bottom flask equipped with a magnetic stir bar.
-
Saponification: Add an aqueous solution of sodium hydroxide (e.g., 2-3 eq) to the flask.
-
Reaction: Attach a condenser and heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up: After cooling to room temperature, remove the methanol under reduced pressure.
-
Acidification: Dissolve the remaining residue in water and cool the solution in an ice bath. Slowly add 1M HCl dropwise while stirring until the solution becomes acidic (pH ~2-3).
-
Isolation: The carboxylic acid product will precipitate out of the solution as a solid. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with cold water to remove any inorganic salts. The product can be further purified by recrystallization from an appropriate solvent system if necessary.
-
Drying: Dry the purified product under vacuum to yield the final this compound.
Analytical Characterization
The identity and purity of the synthesized compound must be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure by showing the characteristic shifts and coupling constants for the protons and carbons in the molecule.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can be used for precise mass determination.[11]
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the O-H and C=O stretches of the carboxylic acid, the N-H stretch of the indazole, and C-O stretches of the methoxy group.
Applications in Research and Drug Development
Role as a Key Building Block
This compound is not typically an end-product but rather a crucial intermediate or building block for the synthesis of more complex molecules with potential therapeutic value.[5] Its bifunctional nature—a carboxylic acid for amide coupling and an N-H group on the indazole ring for substitution—makes it highly versatile.
Caption: Workflow illustrating the use of the title compound in drug discovery.
Significance of Functional Groups in Drug Design
-
Indazole Core: As previously mentioned, this is a well-established pharmacophore. It often serves as a hinge-binding motif in kinase inhibitors, a major class of anti-cancer drugs.[10]
-
Carboxylic Acid: This group is a versatile handle for chemical modification. It is frequently used to form amide bonds, which are stable and prevalent in drug molecules.[10] The carboxylic acid itself can act as a hydrogen bond donor and acceptor, forming key interactions with amino acid residues in a protein's active site. However, the acidic nature of this group can sometimes lead to poor membrane permeability and metabolic liabilities. In such cases, it may be replaced with a bioisostere—a different functional group with similar physical and chemical properties that can improve the drug's pharmacokinetic profile.[12]
-
Methoxy Group: The -OCH₃ group at the 4-position influences the electronic properties of the aromatic system and can improve metabolic stability and cell permeability. Its presence can direct molecular interactions and enhance the overall pharmacological profile of the final compound.[2]
Conclusion
This compound is a valuable heterocyclic compound characterized by its molecular formula C₉H₈N₂O₃ and a molecular weight of 192.17 g/mol .[4] Its structure combines the pharmacologically significant indazole scaffold with strategically placed methoxy and carboxylic acid functional groups. This makes it an important and versatile building block for the synthesis of novel derivatives in drug discovery programs, particularly in the pursuit of kinase inhibitors and other targeted therapies. A thorough understanding of its properties and synthetic utility is essential for chemists and researchers aiming to leverage this scaffold for the development of next-generation therapeutics.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound - CAS:1167055-67-5 - Sunway Pharm Ltd [3wpharm.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 7-Methoxy-1H-indazole-3-carboxylic acid | CymitQuimica [cymitquimica.com]
- 7. rsc.org [rsc.org]
- 8. 885521-13-1 CAS MSDS (4-METHOXY-6-(1H)INDAZOLE CARBOXYLIC ACID METHYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. 4-METHOXY-6-(1H)INDAZOLE CARBOXYLIC ACID METHYL ESTER | 885521-13-1 [chemicalbook.com]
- 10. b.aun.edu.eg [b.aun.edu.eg]
- 11. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol for the Purification of 4-Methoxy-1H-indazole-6-carboxylic acid by Recrystallization
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive, in-depth protocol for the purification of 4-Methoxy-1H-indazole-6-carboxylic acid via recrystallization. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple set of instructions to explain the underlying scientific principles governing the purification process. By understanding the causality behind each step, researchers can better troubleshoot and adapt this protocol for analogous heterocyclic compounds. This guide is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and reproducibility.
Introduction to this compound and the Imperative for Purity
This compound, with the molecular formula C₉H₈N₂O₃ and a molecular weight of 192.17, is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development.[1] Indazole derivatives are known to exhibit a wide range of biological activities, serving as crucial intermediates in the synthesis of therapeutic agents.[2][3] The purity of such an intermediate is paramount, as even trace impurities can lead to undesirable side reactions, lower yields of the final active pharmaceutical ingredient (API), and potential toxicological concerns.
Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[4][5] It leverages differences in solubility between the desired compound and its impurities in a given solvent or solvent system.[5] A well-designed recrystallization protocol can effectively remove impurities, enhance the crystalline form, and yield a product of high purity, which is essential for subsequent synthetic steps and biological testing.
The Science of Recrystallization: A Self-Validating System
The success of recrystallization hinges on the principle that most solids are more soluble in a hot solvent than in a cold one.[5] The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but completely at its boiling point. Conversely, impurities should either be highly soluble in the cold solvent or insoluble in the hot solvent.
The process involves seven key stages, each contributing to the final purity of the product:
-
Solvent Selection: The choice of solvent is the most critical step. A good solvent should not react with the compound, should have a boiling point below the compound's melting point, and should be easily removable from the purified crystals.
-
Dissolution: The impure solid is dissolved in a minimum amount of hot solvent to create a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, a hot filtration step is performed to remove them.
-
Cooling and Crystallization: The hot, saturated solution is allowed to cool slowly. As the solubility of the compound decreases with temperature, the solution becomes supersaturated, and pure crystals begin to form, leaving the more soluble impurities in the solution.
-
Cold Filtration (Isolation): The purified crystals are separated from the cold mother liquor (the remaining solution) by filtration.
-
Washing: The isolated crystals are washed with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: The purified crystals are dried to remove any residual solvent.
This multi-step process acts as a self-validating system; the formation of well-defined crystals is a physical manifestation of the purification process.
Experimental Protocol: Purification of this compound
This protocol is a guideline based on the general properties of aromatic carboxylic acids and indazole derivatives.[2][6][7] Optimization may be necessary depending on the nature and quantity of the impurities present in the starting material.
Materials and Equipment
-
Compound: Crude this compound
-
Solvents: Ethanol (reagent grade), Deionized Water
-
Apparatus: Erlenmeyer flasks, heating mantle or hot plate with a stirrer, reflux condenser, Buchner funnel and flask, filter paper, watch glass, and a vacuum source.
Solvent System Selection Rationale
For aromatic carboxylic acids, a mixture of ethanol and water is often an effective solvent system for recrystallization.[8] The carboxylic acid group can engage in hydrogen bonding with both ethanol and water. The methoxy and indazole moieties provide some organic character, making it soluble in hot ethanol. The addition of water as an anti-solvent at elevated temperatures reduces the overall solubility, and upon cooling, the significant decrease in solubility promotes crystallization.
Step-by-Step Recrystallization Procedure
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. Stir and gently heat the mixture to facilitate dissolution.
-
Once the solid is dissolved, slowly add hot deionized water dropwise until the solution becomes slightly turbid (cloudy). This indicates that the solution is saturated.
-
Add a few more drops of hot ethanol until the solution becomes clear again.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystals.
-
-
Isolation of Crystals:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly over the holes.
-
Wet the filter paper with a small amount of the cold ethanol/water mixture.
-
Turn on the vacuum and pour the cold crystalline mixture into the Buchner funnel.
-
Use a spatula to transfer any remaining crystals from the flask.
-
-
Washing the Crystals:
-
With the vacuum still on, wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any residual impurities.
-
-
Drying the Crystals:
-
Allow the crystals to dry on the filter paper by drawing air through them for a few minutes.
-
Transfer the crystals to a pre-weighed watch glass and dry them in a vacuum oven at a temperature well below the melting point until a constant weight is achieved.
-
Data Presentation
| Parameter | Recommended Value/Observation | Rationale |
| Solvent System | Ethanol/Water | Good solubility at high temperatures, poor at low temperatures for carboxylic acids.[8] |
| Dissolution Temp. | Near boiling point of the solvent mixture | To ensure complete dissolution in a minimal amount of solvent. |
| Cooling Method | Slow cooling to room temp., then ice bath | Promotes the formation of larger, purer crystals. |
| Washing Solvent | Ice-cold Ethanol/Water | Minimizes the dissolution of the purified product during washing. |
Visual Workflow of the Recrystallization Process
Caption: A flowchart illustrating the key stages of the recrystallization process.
Troubleshooting Common Recrystallization Issues
| Issue | Potential Cause | Suggested Solution |
| No crystals form upon cooling | Too much solvent was added; the solution is not supersaturated. | Boil off some of the solvent to concentrate the solution. Try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound. |
| Oiling out | The boiling point of the solvent is higher than the melting point of the solute. The compound is precipitating as a liquid. | Reheat the solution to dissolve the oil. Add more solvent and allow it to cool more slowly. Consider a different solvent with a lower boiling point. |
| Low recovery of purified product | Too much solvent was used; the compound is still soluble in the cold mother liquor. Premature crystallization during hot filtration. | Ensure the minimum amount of solvent is used. Further, cool the mother liquor in an ice bath. Ensure the filtration apparatus is pre-heated before hot filtration. |
| Colored impurities remain | The impurity has similar solubility to the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. |
Safety and Handling Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][10][11]
-
Ethanol is flammable; keep it away from open flames and hot surfaces.
-
Handle hot glassware with appropriate clamps or tongs.
-
Refer to the Safety Data Sheet (SDS) for this compound and all solvents used for detailed hazard information.[9][10][11]
Conclusion
The protocol detailed in this application note provides a robust starting point for the purification of this compound. By understanding the fundamental principles behind each step, researchers can effectively implement and adapt this method to achieve a high degree of purity. The systematic approach to recrystallization ensures the reliability and reproducibility of the purification, which is a critical aspect of synthetic and medicinal chemistry.
References
- 1. This compound - CAS:1167055-67-5 - Sunway Pharm Ltd [3wpharm.com]
- 2. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 3. chemimpex.com [chemimpex.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. mt.com [mt.com]
- 6. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 7. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. tcichemicals.com [tcichemicals.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. fishersci.ca [fishersci.ca]
A Detailed Guide to the Column Chromatography Purification of 4-Methoxy-1H-indazole-6-carboxylic acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the purification of 4-Methoxy-1H-indazole-6-carboxylic acid using column chromatography. Indazole derivatives are pivotal scaffolds in medicinal chemistry, and obtaining high-purity material is critical for subsequent synthetic steps and biological assays.[1] The unique physicochemical properties of the target molecule, namely the presence of a polar indazole core and a highly acidic carboxylic acid group, present specific challenges for standard chromatographic methods, often leading to poor peak shape and low recovery. This document outlines two robust protocols—one for normal-phase and an alternative for reversed-phase flash chromatography—designed to overcome these issues. We delve into the causality behind experimental choices, from solvent selection to the use of mobile phase modifiers, providing researchers with a foundational understanding and a practical, step-by-step workflow for achieving optimal separation.
Introduction: The Purification Challenge
This compound is a heterocyclic compound featuring both a weakly basic indazole ring system and a strongly acidic carboxylic acid functional group. This bifunctional nature makes it a polar molecule susceptible to strong interactions with stationary phases. Standard silica gel, the most common stationary phase, is inherently acidic due to surface silanol (Si-OH) groups.[2] These acidic sites can interact strongly with the carboxylic acid moiety of the target compound, leading to significant peak tailing, irreversible adsorption, or on-column degradation.[3] Therefore, a successful purification strategy must mitigate these undesirable interactions to ensure high purity and yield.
This guide provides a systematic approach, beginning with method development using Thin-Layer Chromatography (TLC) and culminating in detailed protocols for preparative-scale flash chromatography.
Physicochemical Properties
A clear understanding of the molecule's properties is the cornerstone of developing an effective purification method.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₃ | [4] |
| Molecular Weight | 192.17 g/mol | [4] |
| CAS Number | 1167055-67-5 | [4] |
| Structure | ![]() | |
| Key Features | - Acidic carboxylic acid group- Polar N-H indazole ring- Moderately polar methoxy group |
Method Development and Strategy Selection
The choice between normal-phase and reversed-phase chromatography is the primary decision point. This choice depends on the polarity of the target compound relative to the impurities in the crude mixture.
Initial Analysis with Thin-Layer Chromatography (TLC)
For normal-phase chromatography, TLC is an indispensable tool for rapidly screening and optimizing the mobile phase. The goal is to find a solvent system that provides a retention factor (Rƒ) of approximately 0.2-0.4 for the target compound, with clear separation from all impurities.[5]
Core Principle: The polarity of the mobile phase is adjusted to control the elution of compounds from the polar silica plate. A less polar mobile phase results in lower Rƒ values (stronger retention), while a more polar mobile phase increases Rƒ values (weaker retention).[2]
Workflow for Method Development:
Caption: TLC-based method development workflow.
Choosing the Chromatographic Mode
The decision between normal-phase and reversed-phase chromatography should be based on the compound's characteristics and the nature of the impurities.
Caption: Decision matrix for selecting the chromatography mode.
Protocol 1: Normal-Phase Flash Chromatography (Recommended Primary Method)
This method is often the most accessible in a standard synthetic chemistry laboratory. The key to success is the addition of a small amount of acid to the mobile phase to suppress the ionization of the carboxylic acid group, thereby preventing peak tailing.
Materials and Equipment
| Item | Specification |
| Stationary Phase | Silica Gel, 230-400 mesh |
| Mobile Phase Solvents | Dichloromethane (DCM) or Ethyl Acetate (EtOAc), HPLC GradeHexanes or Petroleum Ether, HPLC GradeAcetic Acid (AcOH), Glacial |
| Instrumentation | Glass column or automated flash chromatography system (e.g., Teledyne ISCO, Biotage) |
| Sample Adsorbent | Celite® or Silica Gel |
| Analytical | TLC Plates (Silica gel 60 F₂₅₄) |
Step-by-Step Protocol
Step 1: Mobile Phase Optimization via TLC
-
Prepare several eluent systems with varying ratios of a non-polar solvent (Hexanes) and a polar solvent (Ethyl Acetate). A good starting point is 70:30 Hexanes:EtOAc.
-
Add 1% acetic acid to each prepared eluent system. This is critical for obtaining sharp spots.
-
Spot the crude material on a TLC plate and develop it in the prepared solvent systems.
-
Identify the solvent system that provides an Rƒ of 0.2-0.4 for the target compound and the best possible separation from impurities.
Step 2: Sample Preparation (Dry Loading) Dry loading is strongly recommended to ensure a concentrated band of sample is introduced to the column, maximizing resolution.[6]
-
Dissolve the crude material (e.g., 1.0 g) in a minimal amount of a suitable solvent like methanol or DCM.
-
Add 2-3 times the mass of the crude material in silica gel (or Celite®) to the solution.
-
Concentrate the mixture using a rotary evaporator until a dry, free-flowing powder is obtained.
Step 3: Column Packing and Equilibration
-
Select an appropriately sized column (a general rule is a 40-80 g column for 1 g of crude product).[5]
-
Pack the column with silica gel as a slurry in the initial, least polar mobile phase (e.g., 90:10 Hexanes:EtOAc + 1% AcOH).
-
Equilibrate the packed column by passing 2-3 column volumes of the initial mobile phase through it, ensuring there are no cracks or air bubbles.
Step 4: Loading and Elution
-
Carefully add the dry-loaded sample powder to the top of the silica bed.
-
Gently add a thin layer of sand to protect the sample layer.
-
Begin the elution with the initial mobile phase.
-
If using a gradient, slowly increase the proportion of the polar solvent (e.g., from 10% to 50% EtOAc in Hexanes, always maintaining 1% AcOH).
-
Collect fractions and monitor the elution using TLC.
-
Combine the fractions containing the pure product and concentrate under reduced pressure.
Protocol 2: Reversed-Phase Flash Chromatography (Alternative Method)
This method is an excellent alternative if normal-phase chromatography provides poor separation or if the compound is highly polar.[7] In reversed-phase, the stationary phase is non-polar (C18-silica), and a polar mobile phase is used.[8]
Materials and Equipment
| Item | Specification |
| Stationary Phase | C18-functionalized Silica Gel |
| Mobile Phase Solvents | Water (H₂O), HPLC GradeAcetonitrile (ACN) or Methanol (MeOH), HPLC GradeTrifluoroacetic Acid (TFA) or Formic Acid (FA) |
| Instrumentation | Automated flash chromatography system with C18 columns |
Step-by-Step Protocol
Step 1: Mobile Phase Selection
-
The mobile phase will be a gradient of water and an organic solvent (ACN or MeOH).
-
Crucially, both solvents must be acidified with 0.1% TFA or FA . This ensures the carboxylic acid remains in its protonated, less polar form, allowing for retention on the C18 stationary phase.[7]
-
A typical gradient runs from high aqueous content (e.g., 95:5 H₂O:ACN) to high organic content (e.g., 5:95 H₂O:ACN).
Step 2: Sample Preparation
-
Dissolve the crude sample in a minimal amount of a solvent that is miscible with the mobile phase, such as methanol or DMSO. If solubility is an issue, dry loading onto C18 silica can be performed.
Step 3: Column Equilibration and Elution
-
Equilibrate the C18 column with the initial mobile phase (e.g., 95:5 H₂O:ACN + 0.1% TFA) for 2-3 column volumes.
-
Load the sample onto the column.
-
Begin the elution, running the pre-determined gradient. The target compound, being moderately polar, will elute as the concentration of the organic solvent increases.
-
Collect and analyze fractions, combine the pure fractions, and remove the solvent. Note that removing water and TFA may require lyophilization or azeotropic distillation with a suitable organic solvent.
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Severe Peak Tailing (Normal-Phase) | Strong interaction between the carboxylic acid and silica's silanol groups. | Ensure the mobile phase contains an acidic modifier (1% AcOH or 0.5% FA). The acid protonates the compound and minimizes ionic interactions with the silica.[3] |
| Compound Does Not Elute (Normal-Phase) | The mobile phase is not polar enough; compound is irreversibly adsorbed. | Increase the polarity of the mobile phase. Consider switching to a more polar solvent system (e.g., DCM/Methanol). If this fails, reversed-phase is the better option. |
| Poor Separation of Compound and Impurity | The chosen solvent system lacks selectivity. | Try a different solvent system. For example, if using Hexanes/EtOAc, switch to DCM/MeOH. Different solvents offer different selectivities. A shallower gradient can also improve resolution. |
| Low Recovery | Compound is unstable on silica or is irreversibly adsorbed. | Test compound stability on a TLC plate by spotting and letting it sit for an hour before developing.[3] If unstable, use reversed-phase chromatography or consider using a less acidic stationary phase like alumina. |
| Compound Elutes Too Quickly (Reversed-Phase) | The compound is ionized (as a carboxylate) and too polar for the C18 phase. | Verify that the mobile phase is properly acidified with 0.1% TFA or FA. The acidic pH is essential to neutralize the carboxylic acid, increasing its hydrophobicity and retention.[7] |
Conclusion
The successful purification of this compound by column chromatography hinges on controlling the ionization state of its carboxylic acid functional group. For normal-phase chromatography , the addition of an acidic modifier like acetic acid to the eluent is paramount to achieving good peak shape and recovery. For challenging separations, reversed-phase chromatography with an acidified water/acetonitrile mobile phase offers a powerful and reliable alternative. By following the systematic method development and detailed protocols outlined in this note, researchers can consistently obtain this valuable intermediate in high purity, facilitating the advancement of their research and development objectives.
References
- 1. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. columbia.edu [columbia.edu]
- 3. Chromatography [chem.rochester.edu]
- 4. This compound - CAS:1167055-67-5 - Sunway Pharm Ltd [3wpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. teledyneisco.com [teledyneisco.com]
- 8. waters.com [waters.com]
Application Notes & Protocols: Characterizing 4-Methoxy-1H-indazole-6-carboxylic Acid and its Analogs in Drug Discovery
Introduction: The Indazole Scaffold as a Privileged Structure in Oncology
The 1H-indazole core is a prominent heterocyclic motif that has garnered significant attention in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1][2] Its structural rigidity, coupled with the capacity for diverse substitutions, allows for the fine-tuning of pharmacological properties. Notably, indazole derivatives are at the heart of several approved anti-cancer therapies, particularly in the class of Poly(ADP-ribose) polymerase (PARP) inhibitors.[1] Compounds like Niraparib, a potent PARP1 and PARP2 inhibitor, feature this core structure and are utilized in the treatment of various cancers, including ovarian, fallopian tube, and primary peritoneal cancer.[3][4]
This document provides a comprehensive guide for researchers and drug development professionals on the biological evaluation of novel indazole-containing compounds, using "4-Methoxy-1H-indazole-6-carboxylic acid" as a representative scaffold. The protocols outlined herein are designed to elucidate the potential mechanism of action, with a primary focus on the well-established role of indazoles as PARP inhibitors.
The Scientific Rationale: Targeting DNA Damage Repair with PARP Inhibitors
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical for cellular homeostasis, playing a key role in DNA repair, particularly in the base excision repair (BER) pathway that resolves single-strand DNA breaks (SSBs).[5][6][7] In many cancers, other DNA repair pathways, such as homologous recombination (HR), are compromised due to mutations in genes like BRCA1 and BRCA2.[8] These cancer cells become heavily reliant on the PARP-mediated BER pathway for survival.
The therapeutic strategy of PARP inhibition is rooted in the concept of synthetic lethality . By inhibiting PARP in a cancer cell that already has a deficient HR pathway, the accumulation of unrepaired SSBs during DNA replication leads to the formation of cytotoxic double-strand breaks (DSBs).[9] Without a functional HR pathway to repair these DSBs, the cell undergoes apoptosis.[8]
A critical aspect of many potent PARP inhibitors, including those based on the indazole scaffold, is their dual mechanism of action:
-
Catalytic Inhibition: The inhibitor competes with the natural substrate (NAD+) to block the enzymatic activity of PARP, preventing the synthesis of poly(ADP-ribose) chains and the subsequent recruitment of other DNA repair factors.[9]
-
PARP Trapping: The inhibitor binds to the PARP enzyme in a way that stabilizes the PARP-DNA complex at the site of the DNA lesion.[5][10] These trapped complexes are highly cytotoxic as they physically obstruct DNA replication forks, leading to their collapse and the generation of DSBs.[9][11] It is this trapping efficiency, often more so than catalytic inhibition alone, that correlates with the cytotoxic potency of the inhibitor.
The following protocols are designed to comprehensively evaluate a test compound like "this compound" for these key mechanistic attributes.
Section 1: Biochemical Assays for Direct PARP Inhibition
The initial step in characterizing a potential PARP inhibitor is to determine its direct effect on the enzymatic activity of PARP1 and PARP2, the primary targets in this family.[4] This is typically achieved through in vitro biochemical assays.
Protocol 1.1: Homogeneous Fluorescence Polarization (FP) PARP Assay
This assay measures the inhibition of PARP activity by monitoring the binding of a fluorescently labeled DNA probe. PARP trapping by an inhibitor prevents the dissociation of PARP from the DNA, leading to a high fluorescence polarization signal.
Principle: In the absence of an effective inhibitor, PARP will have lower affinity for the fluorescent DNA probe. An inhibitor that "traps" PARP on the DNA will result in a stable, larger molecular complex, which tumbles slower in solution and thus emits more polarized light.
Workflow Diagram:
Caption: Workflow for a Fluorescence Polarization PARP Trapping Assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 1X PARP assay buffer.
-
Dilute the fluorescently labeled DNA probe and PARP1 or PARP2 enzyme to the desired working concentration in the assay buffer.
-
Prepare a working solution of NAD+.
-
-
Compound Dilution:
-
Perform a serial dilution of "this compound" in 100% DMSO. A common starting concentration is 10 mM, diluted in 1:3 steps.
-
Prepare positive controls (e.g., Niraparib, Olaparib) and a DMSO-only negative control.
-
-
Assay Plate Setup (384-well format):
-
Add the diluted test compound and controls to the appropriate wells.
-
Add the PARP enzyme solution to all wells except the "no enzyme" control.
-
Add the fluorescent DNA probe and NAD+ solution to all wells to initiate the reaction.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the fluorescence polarization on a compatible plate reader (Excitation/Emission wavelengths will be specific to the fluorophore used).
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the positive and negative controls.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Expected Data Summary:
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) |
| Niraparib (Positive Control) | ~3.8 | ~2.1 |
| Olaparib (Positive Control) | ~5 | ~1 |
| This compound | To be determined | To be determined |
Section 2: Cell-Based Assays for Cellular Potency and Synthetic Lethality
While biochemical assays confirm direct enzyme inhibition, cell-based assays are crucial to determine a compound's ability to penetrate cells, engage its target, and exert a biological effect.
Protocol 2.1: Cell Viability Assay in BRCA-Proficient and -Deficient Cell Lines
This protocol assesses the principle of synthetic lethality by comparing the cytotoxicity of the test compound in a pair of isogenic cell lines, one with functional BRCA1/2 (BRCA-proficient) and one with mutated or deficient BRCA1/2 (BRCA-deficient).
Principle: A potent PARP inhibitor will be significantly more cytotoxic to the BRCA-deficient cells, which are reliant on PARP for survival, than to the BRCA-proficient cells that have a functional homologous recombination pathway.
Step-by-Step Protocol:
-
Cell Culture and Seeding:
-
Culture BRCA1-deficient (e.g., MDA-MB-436) and BRCA1-proficient (e.g., MDA-MB-231) human breast cancer cell lines.
-
Seed the cells into 96-well plates at an appropriate density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of "this compound" and control compounds in cell culture medium.
-
Remove the old medium from the cell plates and add the medium containing the various concentrations of the compounds. Include a DMSO-only vehicle control.
-
-
Incubation:
-
Incubate the cells for 72 to 120 hours at 37°C in a 5% CO2 incubator. The duration should be sufficient to allow for several cell doublings.
-
-
Viability Assessment (e.g., using CellTiter-Glo® Luminescent Cell Viability Assay):
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (100% viability).
-
Plot the normalized viability against the log of the compound concentration and calculate the GI50 (concentration for 50% growth inhibition) for each cell line. A significant difference in GI50 values between the two cell lines indicates synthetic lethality.
-
Section 3: Target Engagement and Downstream Effect Assays
To confirm that the observed cytotoxicity is due to the intended mechanism of action, it is essential to measure target engagement and the downstream consequences of PARP inhibition in the cell.
Protocol 3.1: Immunofluorescence Staining for DNA Damage Foci (γH2AX)
This assay visualizes the accumulation of DNA double-strand breaks, a key consequence of PARP inhibition in HR-deficient cells.
Principle: The phosphorylation of the histone variant H2AX to form γH2AX is one of the earliest cellular responses to the formation of DSBs. The accumulation of γH2AX can be visualized as distinct nuclear foci using immunofluorescence microscopy.
Workflow Diagram:
Caption: Workflow for γH2AX Immunofluorescence Staining.
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed BRCA-deficient cells (e.g., MDA-MB-436) onto glass coverslips in a 24-well plate and allow them to adhere.
-
-
Compound Treatment:
-
Treat the cells with the test compound (e.g., at its GI50 concentration) and controls for 24 hours.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde (PFA) for 15 minutes.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
-
Incubate with a primary antibody against γH2AX (e.g., rabbit anti-γH2AX) overnight at 4°C.
-
Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips onto microscope slides.
-
Acquire images using a high-content imager or a fluorescence microscope.
-
Quantify the number and intensity of γH2AX foci per nucleus using image analysis software. A significant increase in foci compared to the vehicle control confirms the induction of DNA double-strand breaks.
-
Conclusion
The indazole scaffold is a validated starting point for the development of potent PARP inhibitors. By employing the multi-faceted approach detailed in these application notes—spanning biochemical potency, cell-based synthetic lethality, and mechanistic confirmation of DNA damage—researchers can effectively characterize novel molecules like "this compound". This systematic evaluation is critical for identifying promising lead candidates for further preclinical and clinical development in oncology.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Niraparib: Uses, Mechanism of action, Efficacy and side effects_Chemicalbook [chemicalbook.com]
- 4. An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Niraparib Tosylate? [synapse.patsnap.com]
- 6. PARP assay kits [bioscience.co.uk]
- 7. amsbio.com [amsbio.com]
- 8. urology-textbook.com [urology-textbook.com]
- 9. Talazoparib | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 10. The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. trial.medpath.com [trial.medpath.com]
Application Notes and Protocols for 4-Methoxy-1H-indazole-6-carboxylic acid in Anti-Cancer Drug Discovery
Introduction: The Indazole Scaffold as a Privileged Motif in Oncology
The indazole nucleus, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the discovery of novel anti-cancer agents.[1][2][3] Its unique structural and electronic properties allow for versatile interactions with a range of biological targets, leading to the development of several FDA-approved drugs such as Axitinib, Pazopanib, and Niraparib.[1][4] These molecules primarily function as inhibitors of protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer, including cell proliferation, survival, and angiogenesis.[1][5]
This document provides a detailed guide for researchers on the potential application of 4-Methoxy-1H-indazole-6-carboxylic acid as a core scaffold in the discovery of new anti-cancer therapeutics. While direct and extensive literature on the specific anti-cancer properties of this exact molecule is emerging, its structural features—a methoxy group at the 4-position and a carboxylic acid at the 6-position—suggest significant potential for derivatization and interaction with key oncogenic targets. The methoxy group can influence solubility and metabolic stability, while the carboxylic acid moiety provides a crucial handle for forming hydrogen bonds or for further chemical modification to modulate potency and selectivity.[6][7]
These application notes will therefore present a comprehensive framework for the synthesis, in vitro evaluation, and mechanistic studies of this compound and its derivatives, drawing upon established methodologies for the broader indazole class of compounds.
Synthetic Strategy and Protocol
The synthesis of substituted indazoles can be achieved through various established chemical routes.[8] A plausible and adaptable synthetic scheme for this compound is outlined below. This protocol is based on the hydrolysis of a methyl ester precursor, a common final step in the synthesis of carboxylic acid-containing indazoles.[9]
Protocol 1: Synthesis of this compound
Objective: To synthesize this compound from its corresponding methyl ester.
Materials:
-
Methyl 4-methoxy-1H-indazole-6-carboxylate
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water (deionized)
-
Hydrochloric acid (HCl, 1N)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
pH paper or pH meter
-
Standard glassware for extraction and filtration
Procedure:
-
Dissolution: In a 100 mL round-bottom flask, dissolve methyl 4-methoxy-1H-indazole-6-carboxylate (1.0 eq) in methanol (20 mL).
-
Hydrolysis: Add a solution of sodium hydroxide (2.0 eq) in water (10 mL) to the flask.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 65-70°C) with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Carefully add 1N HCl dropwise while stirring to neutralize the solution to a pH of approximately 3-4. A precipitate should form.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Causality: The use of sodium hydroxide in a methanol/water solvent system facilitates the saponification (hydrolysis) of the methyl ester to the corresponding carboxylic acid. Acidification is crucial to protonate the carboxylate salt, causing the desired product to precipitate out of the aqueous solution, allowing for its extraction into an organic solvent.
Diagram 1: Synthetic Workflow
Caption: A generalized workflow for the synthesis of this compound.
Hypothesized Mechanism of Action and Biological Targets
Based on the extensive research into indazole derivatives as anti-cancer agents, it is hypothesized that this compound and its derivatives could exert their effects through the inhibition of key protein kinases involved in oncogenic signaling pathways.[1][5] Prominent targets for indazole scaffolds include Vascular Endothelial Growth Factor Receptors (VEGFRs), Fibroblast Growth Factor Receptors (FGFRs), and Epidermal Growth Factor Receptors (EGFRs).[1][3][5] Inhibition of these receptor tyrosine kinases can disrupt downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are fundamental for cancer cell proliferation, survival, and angiogenesis.
Diagram 2: Potential Signaling Pathway Inhibition
Caption: Hypothesized inhibition of receptor tyrosine kinases (RTKs) by a this compound derivative.
In Vitro Evaluation Protocols
A series of in vitro assays are essential to characterize the anti-cancer activity of this compound and its derivatives.
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of the compound on various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the compound in complete medium. Add 100 µL of the diluted compound to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Illustrative Data Table:
| Cell Line | Compound | IC50 (µM) [Illustrative] |
| MCF-7 | Derivative A | 5.2 |
| A549 | Derivative A | 8.9 |
| HT-29 | Derivative A | 6.5 |
Protocol 3: Kinase Inhibition Assay
Objective: To determine the inhibitory activity of the compound against specific protein kinases (e.g., VEGFR2, FGFR1).
Materials:
-
Recombinant human kinases
-
Kinase-specific substrate
-
ATP
-
Kinase buffer
-
This compound derivative
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Reaction Setup: In a 384-well plate, add the kinase, substrate, and the test compound at various concentrations in the appropriate kinase buffer.
-
Initiate Reaction: Add ATP to initiate the kinase reaction and incubate at room temperature for 1 hour.
-
Stop Reaction and Detect ADP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Luminescence Detection: Add the Kinase Detection Reagent to convert ADP to ATP and measure the generated luminescence, which is proportional to kinase activity.
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.
Cellular Mechanism of Action Protocols
Protocol 4: Apoptosis Assay by Flow Cytometry
Objective: To investigate whether the compound induces apoptosis in cancer cells.
Materials:
-
Cancer cell line
-
This compound derivative
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cancer cells with the compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting and Staining: Harvest the cells, wash with PBS, and resuspend in binding buffer. Add Annexin V-FITC and PI and incubate in the dark for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Diagram 3: Cellular Mechanism Workflow
Caption: Experimental workflow to elucidate the cellular mechanism of action.
Conclusion and Future Directions
This compound represents a promising starting point for the development of novel anti-cancer agents. The protocols outlined in this guide provide a robust framework for its synthesis, initial biological evaluation, and mechanistic elucidation. Future work should focus on the synthesis of a library of derivatives to establish a clear structure-activity relationship (SAR), optimization of lead compounds for improved potency and pharmacokinetic properties, and in vivo efficacy studies in relevant animal models of cancer. The versatility of the indazole scaffold, combined with a systematic drug discovery approach, holds significant potential for identifying new and effective cancer therapeutics.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. 4-hydroxy-1-methyl-1H-indazole-6-carboxylic acid (1556216-36-4) for sale [vulcanchem.com]
- 8. Indazole synthesis [organic-chemistry.org]
- 9. b.aun.edu.eg [b.aun.edu.eg]
Application Notes & Protocols: 4-Methoxy-1H-indazole-6-carboxylic acid as a Versatile Intermediate in Organic Synthesis
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant molecules, including kinase inhibitors used in oncology.[1][2] 4-Methoxy-1H-indazole-6-carboxylic acid is an elegantly functionalized building block, offering three distinct points for chemical modification: the N1-position of the indazole ring, the C6-carboxylic acid, and the C4-methoxy group which electronically influences the ring system. This document provides an in-depth guide to the strategic use of this intermediate, detailing its properties, safety protocols, and robust, field-tested methodologies for its application in complex molecule synthesis.
Compound Profile and Safety Mandates
Physicochemical Data
A clear understanding of a reagent's physical properties is fundamental to its effective and safe use in any synthetic campaign.
| Property | Value | Source |
| CAS Number | 1167055-67-5 | [3] |
| Molecular Formula | C₉H₈N₂O₃ | [3] |
| Molecular Weight | 192.17 g/mol | [3] |
| Appearance | Typically an off-white to beige solid | General Observation |
| Melting Point | >300 °C (for the related 1H-Indazole-6-carboxylic acid) | |
| Solubility | Soluble in polar aprotic solvents (DMF, DMSO), sparingly soluble in alcohols, insoluble in water. | General Chemical Principles |
Hazard Identification and Safe Handling
This compound and related indazole derivatives require careful handling in a controlled laboratory environment. While specific data for this exact compound is limited, data from analogous structures suggest the following precautions.[4][5]
Primary Hazards:
-
Skin Irritation: May cause skin irritation upon contact.[5]
-
Eye Irritation: Can cause serious eye irritation.[5]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[5]
-
Harmful if Swallowed: Acute oral toxicity is a potential hazard.[4]
Mandatory Handling Protocol:
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust. Ensure an eyewash station and safety shower are readily accessible.[5]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or neoprene gloves inspected for integrity before use. Use proper glove removal technique to avoid skin contact.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[6]
-
Lab Coat: A flame-resistant lab coat must be worn and kept fastened.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[5][7]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste. Do not allow the product to enter drains.
-
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes.[6]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]
-
The Strategic Importance of Functional Groups
The synthetic utility of this compound stems from its two primary, orthogonally reactive functional groups: the carboxylic acid and the indazole N-H.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - CAS:1167055-67-5 - Sunway Pharm Ltd [3wpharm.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. fishersci.ca [fishersci.ca]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. fishersci.com [fishersci.com]
Application Notes and Protocols for Amide Coupling Reactions with 4-Methoxy-1H-indazole-6-carboxylic Acid
This guide provides an in-depth exploration of amide coupling reactions utilizing 4-Methoxy-1H-indazole-6-carboxylic acid, a key building block in medicinal chemistry and drug discovery. The content is tailored for researchers, scientists, and drug development professionals, offering not only detailed protocols but also the scientific rationale behind the experimental choices.
Introduction: The Significance of the Indazole Scaffold and Amide Bond Formation
Indazole derivatives are a class of heterocyclic compounds that are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities.[1] The formation of an amide bond is one of the most crucial reactions in the synthesis of pharmaceuticals, with a significant percentage of commercial drugs and candidates containing this functional group.[2] The coupling of this compound with various amines allows for the creation of diverse chemical libraries for screening and the development of novel therapeutic agents.
Understanding the Core Chemistry: Amide Coupling Mechanisms
The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under mild conditions because the basic amine will deprotonate the carboxylic acid, forming an unreactive carboxylate salt.[3] To overcome this, coupling reagents are employed to activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine.
Two of the most common and effective strategies for amide bond formation are through the use of carbodiimide reagents, often with additives, and uronium/phosphonium salt-based reagents.
Carbodiimide-Mediated Coupling (e.g., EDC/HOBt)
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are powerful dehydrating agents that activate carboxylic acids.[3] The reaction proceeds through a highly reactive O-acylisourea intermediate.[4][5] However, this intermediate can be unstable and prone to side reactions, such as rearrangement to an N-acylurea.[4]
To improve efficiency and minimize side reactions, additives like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure are often included.[6] HOBt reacts with the O-acylisourea intermediate to form a more stable and reactive HOBt-ester, which then readily reacts with the amine to form the desired amide.[7]
Caption: EDC/HOBt mediated amide coupling workflow.
Uronium/Phosphonium Salt-Based Coupling (e.g., HATU)
Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient for amide bond formation, especially for challenging or sterically hindered substrates.[6] HATU reacts with the carboxylate (formed by deprotonation of the carboxylic acid by a non-nucleophilic base) to generate a highly reactive OAt-active ester.[8] This active ester then undergoes nucleophilic attack by the amine to yield the amide product.
Caption: HATU mediated amide coupling workflow.
Comparative Analysis of Common Coupling Reagents
The choice of coupling reagent is critical and can significantly impact the reaction's success. Below is a comparison of commonly used reagents for the coupling of this compound.
| Reagent/System | Advantages | Disadvantages | Typical Base |
| EDC/HOBt | Cost-effective, water-soluble byproduct.[9] | HOBt has potential explosive properties[6], can be slower for hindered substrates. | DIPEA, TEA, NMM |
| HATU | Highly efficient, fast reaction times, good for sterically hindered substrates.[6][10] | More expensive, potential for side reactions if used in excess.[10] | DIPEA, TEA |
| HBTU/TBTU | Effective and widely used. | Can cause guanidinylation of the amine if used in excess.[10] | DIPEA, TEA |
| PyBOP | Good for sensitive substrates, safer alternative to BOP.[6] | Can be less reactive than HATU. | DIPEA, TEA |
Abbreviations: EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide; HOBt: 1-Hydroxybenzotriazole; HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate; HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate; TBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate; PyBOP: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate; DIPEA: N,N-Diisopropylethylamine; TEA: Triethylamine; NMM: N-Methylmorpholine.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific amine being coupled.
Protocol 1: General Procedure for Amide Coupling using EDC/HOBt
Materials:
-
This compound (1.0 equiv)
-
Amine (1.0-1.2 equiv)
-
EDC·HCl (1.2-1.5 equiv)
-
HOBt (1.2-1.5 equiv)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv) and the amine (1.0-1.2 equiv).
-
Dissolve the starting materials in anhydrous DMF or DCM (approximately 0.1-0.5 M).
-
Add HOBt (1.2-1.5 equiv) to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add EDC·HCl (1.2-1.5 equiv) portion-wise to the stirred solution.
-
Add DIPEA or TEA (2.0-3.0 equiv) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.[11]
Protocol 2: General Procedure for Amide Coupling using HATU
Materials:
-
This compound (1.0 equiv)
-
Amine (1.0-1.2 equiv)
-
HATU (1.1-1.3 equiv)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv).
-
Dissolve the carboxylic acid in anhydrous DMF or DCM.
-
Add HATU (1.1-1.3 equiv) and DIPEA or TEA (2.0-3.0 equiv) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[12]
-
Add the amine (1.0-1.2 equiv) to the reaction mixture.
-
Continue stirring at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, work up the reaction as described in Protocol 1 (steps 9-13).
Troubleshooting and Optimization
Low yields in amide coupling reactions can arise from several factors.[12] Here are some common issues and potential solutions:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Incomplete activation of the carboxylic acid; Deactivation of the amine (protonation); Steric hindrance.[12] | Increase the amount of coupling reagent; Ensure sufficient base is used; Switch to a more powerful coupling reagent like HATU; Increase reaction time and/or temperature. |
| Side Product Formation | Racemization of chiral centers; Formation of N-acylurea (with EDC); Guanidinylation of the amine (with HBTU/HATU). | Run the reaction at a lower temperature; Use an additive like HOBt or Oxyma to suppress racemization[12]; Avoid using a large excess of HBTU/HATU. |
| Difficulty in Purification | Water-soluble byproducts from EDC; DCU byproduct from DCC is often insoluble. | For EDC, perform an aqueous workup to remove the urea byproduct[9]; For DCC, the DCU can often be removed by filtration. |
| Poor Solubility of Starting Materials | The indazole carboxylic acid or amine may have limited solubility in the chosen solvent. | Try a different solvent system (e.g., DMF, DCM, acetonitrile, or a mixture)[6]; Gentle heating may improve solubility, but monitor for decomposition. |
Conclusion
The amide coupling of this compound is a versatile and powerful method for the synthesis of novel compounds with potential therapeutic applications. By understanding the underlying mechanisms of different coupling reagents and carefully selecting the reaction conditions, researchers can efficiently generate diverse libraries of indazole amides. The protocols and troubleshooting guide provided herein serve as a comprehensive resource to facilitate successful and reproducible outcomes in the laboratory.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Carbodiimide - Wikipedia [en.wikipedia.org]
- 5. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. peptide.com [peptide.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Esterification of "4-Methoxy-1H-indazole-6-carboxylic acid"
An Application Guide to the Esterification of 4-Methoxy-1H-indazole-6-carboxylic Acid
Authored by: Gemini, Senior Application Scientist
Introduction
In the landscape of modern drug discovery, the indazole scaffold is a privileged structure, forming the core of numerous compounds with significant therapeutic potential. This compound is a key building block in this domain, serving as a precursor for a wide array of pharmacologically active agents. The esterification of its carboxylic acid moiety is a critical transformation, often employed to enhance pharmacokinetic properties such as solubility and cell permeability, or to serve as a versatile handle for further synthetic elaboration in the development of novel therapeutics.
This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the effective esterification of this compound. We move beyond simple procedural lists to explore the underlying principles of two robust, field-proven protocols: the Steglich Esterification and the Mitsunobu Reaction. Each method is presented with a rationale for its application, a detailed step-by-step protocol, and insights into potential challenges and optimization strategies.
The Substrate: this compound
-
Structure:
(Note: This is a placeholder image for the chemical structure.) -
Molecular Formula: C₉H₈N₂O₃[1]
-
Molecular Weight: 192.17 g/mol [1]
-
Key Features: The molecule contains a bicyclic indazole ring system, a carboxylic acid group, and a methoxy group. The presence of two nitrogen atoms in the indazole ring introduces potential sites for side reactions (e.g., N-alkylation) under certain conditions, necessitating careful selection of the esterification method.[3][4]
Protocol 1: Steglich Esterification
The Steglich esterification is a powerful and widely adopted method for forming esters under mild, neutral conditions, making it exceptionally suitable for substrates with sensitive functional groups.[5][6] The reaction utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble analog 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid. A nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP), is crucial for facilitating the acyl transfer to the alcohol.[7][8][9]
Mechanism and Rationale
The reaction proceeds via the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and the carbodiimide.[8] DMAP, being a superior nucleophile compared to the alcohol, intercepts this intermediate to form a reactive acylpyridinium species.[5][8] This "active ester" is then readily attacked by the alcohol to yield the desired ester product and the urea byproduct. The use of DMAP as a catalyst is key to accelerating the reaction and suppressing the formation of a stable N-acylurea side product.[8][9]
Visualizing the Steglich Mechanism
Caption: Simplified mechanism of the DMAP-catalyzed Steglich esterification.
Detailed Experimental Protocol
This protocol describes the synthesis of Methyl 4-methoxy-1H-indazole-6-carboxylate.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Amount (mmol) | Mass/Volume |
| This compound | 1167055-67-5 | 192.17 | 1.0 | 192 mg |
| EDC (or DCC) | 25952-53-8 | 191.70 | 1.2 | 230 mg |
| DMAP | 1122-58-3 | 122.17 | 0.1 | 12 mg |
| Methanol (anhydrous) | 67-56-1 | 32.04 | 5.0 | 0.2 mL |
| Dichloromethane (DCM, anhydrous) | 75-09-2 | 84.93 | - | 10 mL |
Procedure
-
Reaction Setup: To a flame-dried 50 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (192 mg, 1.0 mmol) and 4-(dimethylamino)pyridine (DMAP) (12 mg, 0.1 mmol).
-
Solvent Addition: Add anhydrous dichloromethane (DCM, 10 mL) and stir the mixture at room temperature until all solids are dissolved.
-
Alcohol Addition: Add anhydrous methanol (0.2 mL, 5.0 mmol).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Carbodiimide Addition: Slowly add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (230 mg, 1.2 mmol) portion-wise over 5 minutes. If using DCC, dissolve it in a small amount of anhydrous DCM before adding.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dilute the residue with ethyl acetate (30 mL).
-
Wash the organic layer sequentially with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the pure methyl ester.[10]
Protocol 2: Mitsunobu Reaction
The Mitsunobu reaction is an exceptionally mild and reliable method for forming esters, particularly valuable for complex and sensitive substrates.[11][12] It proceeds under neutral conditions and facilitates the coupling of a carboxylic acid with a primary or secondary alcohol.[13] The classic reagent system consists of triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[12]
Mechanism and Rationale
The reaction is initiated by the nucleophilic attack of PPh₃ on DEAD, forming a betaine intermediate.[12] This intermediate deprotonates the carboxylic acid to create an ion pair.[12] The alcohol is then activated by the phosphonium species, forming an alkoxyphosphonium salt, which is an excellent leaving group. The final step is an Sₙ2 displacement of the activated alcohol by the carboxylate anion, yielding the ester, triphenylphosphine oxide (TPPO), and the reduced hydrazine byproduct.[13][14] The mild, non-acidic, and non-basic conditions make this reaction highly chemoselective.
Visualizing the Mitsunobu Workflow
Caption: Conceptual workflow of the Mitsunobu esterification reaction.
Detailed Experimental Protocol
This protocol describes the synthesis of Ethyl 4-methoxy-1H-indazole-6-carboxylate.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Amount (mmol) | Mass/Volume |
| This compound | 1167055-67-5 | 192.17 | 1.0 | 192 mg |
| Triphenylphosphine (PPh₃) | 603-35-0 | 262.29 | 1.5 | 393 mg |
| Ethanol (anhydrous) | 64-17-5 | 46.07 | 1.5 | 0.09 mL |
| DIAD (or DEAD) | 2446-83-5 | 202.21 | 1.5 | 0.30 mL |
| Tetrahydrofuran (THF, anhydrous) | 109-99-9 | 72.11 | - | 15 mL |
Procedure
-
Reaction Setup: In a flame-dried 50 mL round-bottom flask under an inert atmosphere, dissolve this compound (192 mg, 1.0 mmol), triphenylphosphine (393 mg, 1.5 mmol), and anhydrous ethanol (0.09 mL, 1.5 mmol) in anhydrous tetrahydrofuran (THF, 15 mL).
-
Cooling: Cool the clear solution to 0 °C in an ice-water bath.
-
Azodicarboxylate Addition: Add diisopropyl azodicarboxylate (DIAD) (0.30 mL, 1.5 mmol) dropwise to the stirred solution over 10 minutes. A slight color change (e.g., to pale yellow) may be observed.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-8 hours. Monitor the reaction by TLC or LC-MS.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the THF.
-
The primary challenge in Mitsunobu workups is the removal of triphenylphosphine oxide (TPPO) and the hydrazine byproduct.[15]
-
-
Purification:
-
Purify the crude residue directly by silica gel column chromatography. The non-polar byproducts (TPPO and hydrazine) can be separated from the more polar ester product. A gradient elution with ethyl acetate in hexanes is typically effective.
-
Alternatively, precipitation techniques can be employed. After concentrating the reaction, adding diethyl ether can sometimes precipitate the TPPO, which can then be removed by filtration.
-
Comparison of Methods and Concluding Remarks
The choice between Steglich and Mitsunobu esterification depends on the specific requirements of the synthesis.
| Feature | Steglich Esterification | Mitsunobu Reaction | Fischer Esterification (Not Recommended) |
| Conditions | Mild, neutral (0 °C to RT) | Very mild, neutral (0 °C to RT) | Harsh (acid catalyst, high temp/reflux)[16] |
| Reagents | Carboxylic acid, alcohol, EDC/DCC, DMAP | Carboxylic acid, alcohol, PPh₃, DEAD/DIAD | Carboxylic acid, excess alcohol, H₂SO₄[17] |
| Key Advantage | Good for acid-sensitive substrates; common reagents.[18] | Excellent for sensitive substrates; high yields.[13] | Inexpensive reagents; simple setup.[19] |
| Key Disadvantage | Urea byproduct can complicate purification. | TPPO byproduct removal can be challenging.[15] | Potential for side reactions on the indazole ring. |
| Best Suited For | General purpose, scalable ester synthesis. | Complex, high-value, or sensitive molecules. | Simple, robust, acid-stable substrates. |
For this compound, both the Steglich and Mitsunobu reactions are highly recommended due to their mild conditions, which preserve the integrity of the indazole ring. The Fischer esterification, while simple, poses a risk of undesired side reactions due to the strong acid and high temperatures and should generally be avoided for this class of substrate. Successful synthesis relies on careful execution of these protocols, diligent monitoring of the reaction, and effective purification to isolate the desired ester product.
References
- 1. This compound - CAS:1167055-67-5 - Sunway Pharm Ltd [3wpharm.com]
- 2. This compound CAS#: 1167055-67-5 [amp.chemicalbook.com]
- 3. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diva-portal.org [diva-portal.org]
- 5. fiveable.me [fiveable.me]
- 6. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 7. scribd.com [scribd.com]
- 8. Steglich Esterification [organic-chemistry.org]
- 9. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 13. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. tcichemicals.com [tcichemicals.com]
- 16. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 17. chemguide.co.uk [chemguide.co.uk]
- 18. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of 4-Methoxy-1H-indazole-6-carboxylic acid
Welcome to the technical support guide for the synthesis of 4-Methoxy-1H-indazole-6-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development professionals. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to help you navigate common challenges and optimize your reaction yields. Our guidance is grounded in established chemical principles and field-proven methodologies to ensure you can achieve reliable and reproducible results.
Introduction: The Synthetic Challenge
This compound is a valuable building block in medicinal chemistry, forming the core of various pharmacologically active agents. While its synthesis is achievable, optimizing the yield and purity requires careful control over a multi-step process. A common and effective strategy involves a two-stage approach: the initial formation of a substituted indazole precursor, followed by a selective oxidation to yield the final carboxylic acid. This guide focuses on troubleshooting this widely adopted pathway.
Synthetic Workflow Overview
The most prevalent synthetic route involves the cyclization to form a 4-methoxy-6-methyl-1H-indazole intermediate, followed by the oxidation of the methyl group. Each stage presents unique challenges that can impact the overall efficiency.
Caption: General two-stage synthetic workflow.
Troubleshooting Guide: From Precursor to Product
This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.
Part 1: Synthesis of the Precursor (4-Methoxy-6-methyl-1H-indazole)
Question 1: My cyclization reaction to form the indazole precursor has a very low yield. What are the common causes?
Answer: Low yields in indazole formation, particularly via diazotization of an aniline derivative (e.g., 3-amino-5-methoxytoluene), are often traced back to three critical areas:
-
Decomposition of the Diazonium Salt: Aryl diazonium salts are notoriously unstable at elevated temperatures. The diazotization step (reaction with sodium nitrite in acid) must be performed under strict temperature control, typically between 0-5 °C.[1][2] Allowing the temperature to rise can lead to premature decomposition of the salt into phenols and other byproducts, directly reducing the amount of intermediate available for the subsequent cyclization.
-
Incomplete Reaction: Ensure the stoichiometry of your reagents is correct. A slight excess of the nitrosating agent (e.g., sodium nitrite) can help drive the reaction to completion, but a large excess can lead to unwanted side reactions.[3] Reaction time is also crucial; monitor the consumption of the starting aniline by Thin Layer Chromatography (TLC) to determine the optimal reaction endpoint before proceeding.
-
Suboptimal Acidity: The pH of the medium is critical for both the formation and stability of the diazonium salt. The reaction is typically run in a strong, non-nucleophilic acid like sulfuric acid or a mixture of acetic acid and acetic anhydride.[3][4] Incorrect acidity can hinder the formation of the necessary nitrosonium ion (NO+) from sodium nitrite.
Troubleshooting Workflow: Low Precursor Yield
Caption: Decision tree for troubleshooting low precursor yield.
Part 2: Oxidation of the Methyl Group
Question 2: The oxidation of the 6-methyl group is incomplete, leaving starting material and possibly the aldehyde intermediate. How can I drive the reaction to completion?
Answer: Incomplete oxidation is a frequent issue when converting an aryl methyl group to a carboxylic acid. The reaction proceeds from methyl to alcohol, to aldehyde, and finally to the carboxylic acid. Stalling at an intermediate stage suggests the oxidizing conditions are insufficient.
-
Oxidant Stoichiometry: The oxidation of a methyl group to a carboxylic acid is a six-electron process.[5] Ensure you are using a sufficient molar excess of the oxidizing agent. For potassium permanganate (KMnO₄), at least 2 equivalents are needed for the conversion of an alcohol to a carboxylic acid, and more is required starting from the methyl group under basic/neutral conditions. A common practice is to use 3-4 equivalents to ensure the reaction goes to completion.
-
Reaction Time and Temperature: These reactions can be slow. Heating the reaction mixture (e.g., to reflux) is often necessary to provide the activation energy needed for full oxidation.[6] Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, consider extending the reflux time.
-
Choice of Oxidant: If potassium permanganate proves ineffective, stronger oxidizing agents like chromic acid (generated in situ from K₂Cr₂O₇ or CrO₃ and sulfuric acid) can be used, although these reagents are more hazardous and generate heavy metal waste.[7]
Question 3: My product is degrading during the oxidation step, leading to a low yield of dark, impure material. What can I do?
Answer: Degradation indicates that the reaction conditions are too harsh for the indazole ring system, which is susceptible to oxidation itself, especially with a methoxy group making it electron-rich.
-
Control pH: When using KMnO₄, conducting the oxidation under basic conditions (e.g., with NaOH or Na₂CO₃) followed by an acidic workup can sometimes be milder and prevent degradation caused by the formation of acidic manganese species during the reaction.
-
Temperature Management: Avoid excessive heating. While heat is often required, prolonged exposure to high temperatures can promote decomposition. Find the minimum temperature at which the reaction proceeds at a reasonable rate.
-
Gradual Addition: Instead of adding the oxidant all at once, add it portion-wise over a period. This maintains a lower instantaneous concentration of the oxidant and helps control any exotherm, reducing the likelihood of side reactions and degradation.[8]
Table 1: Comparison of Common Oxidizing Agents
| Oxidizing Agent | Typical Conditions | Pros | Cons |
| KMnO₄ | Aqueous base (NaOH/Na₂CO₃), heat; then acidic workup | Inexpensive, powerful | Can be harsh, produces MnO₂ sludge, potential for over-oxidation |
| K₂Cr₂O₇ / H₂SO₄ | Aqueous H₂SO₄, heat | Very effective, strong | Highly toxic (Cr(VI)), hazardous waste, harsh acidic conditions |
| Oxone® | Aqueous acetone or acetonitrile | Milder than permanganate, metal-free[9] | May be less effective for unactivated methyl groups |
Part 3: Purification and Characterization
Question 4: I'm having difficulty purifying the final carboxylic acid product. What is an effective method?
Answer: The carboxylic acid functionality is the key to an effective purification strategy. An acid-base extraction is highly recommended.
-
Dissolve the crude product in an organic solvent like ethyl acetate.
-
Extract with a basic aqueous solution (e.g., 1M NaHCO₃ or 1M Na₂CO₃). The desired carboxylic acid will deprotonate to form its water-soluble carboxylate salt and move into the aqueous layer, leaving non-acidic impurities (like the methyl-indazole starting material) in the organic layer.
-
Separate the layers and wash the aqueous layer with fresh ethyl acetate to remove any remaining organic impurities.
-
Acidify the aqueous layer carefully with a strong acid (e.g., 2M HCl) to a pH of ~2-3 while cooling in an ice bath. The carboxylic acid will protonate and precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly. For further purification, recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid) can be performed.[10][11]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the indazole ring formation from an o-toluidine derivative?
A1: The synthesis from an o-toluidine derivative, often referred to as the Jacobsen indazole synthesis, involves the formation of an N-nitroso intermediate followed by an intramolecular cyclization.
Caption: Simplified mechanism of Jacobsen indazole synthesis.
Q2: Are there alternative synthetic routes to this compound?
A2: Yes, an alternative involves starting with a precursor that already contains the carboxylate functionality or a precursor to it. For example, one could start with a substituted anthranilic acid. The synthesis of 1H-indazole-3-carboxylic acids from isatins involves ring opening, diazotization, and reductive cyclization, which is a related strategy.[4][10] However, these routes may require less accessible starting materials and can have their own set of challenges regarding regioselectivity and functional group tolerance.
Q3: What key safety precautions should be taken during this synthesis?
A3: Safety is paramount.
-
Diazotization: Aryl diazonium salts can be explosive when isolated and dry. Always keep them in solution and at low temperatures.
-
Oxidizing Agents: Potassium permanganate and especially chromium-based reagents are strong oxidizers and can react violently with organic materials. They are also toxic. Handle them with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, and work in a well-ventilated fume hood.
-
Acids/Bases: Handle concentrated acids and bases with care. The neutralization/acidification steps can be highly exothermic and should be performed slowly and with cooling.
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-Methoxy-6-methyl-1H-indazole
(This is an illustrative protocol based on general methods. Optimization is likely required.)
-
To a stirred solution of 3-amino-5-methoxytoluene (1 equiv.) in glacial acetic acid, add acetic anhydride (1.1 equiv.) and cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a concentrated aqueous solution of sodium nitrite (1.05 equiv.) dropwise, ensuring the internal temperature does not exceed 5 °C.[3]
-
Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the consumption of the starting material by TLC.
-
Once the reaction is complete, pour the mixture slowly into a beaker of ice water, which should induce precipitation of the crude product.
-
Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. The crude product can be purified by recrystallization from an ethanol/water mixture.
Protocol 2: Oxidation to this compound
-
Suspend 4-methoxy-6-methyl-1H-indazole (1 equiv.) in water containing sodium hydroxide (2.5 equiv.).
-
Heat the mixture to 80-90 °C with vigorous stirring.
-
Add potassium permanganate (3.5 equiv.) portion-wise over 2-3 hours, maintaining the temperature. The purple color of the permanganate should disappear as it is consumed.
-
After the addition is complete, continue heating for an additional 2-4 hours or until TLC/LC-MS indicates the absence of starting material. A brown precipitate of MnO₂ will form.
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the MnO₂. Wash the celite pad with a small amount of hot water.
-
Cool the combined filtrate in an ice bath and carefully acidify with concentrated HCl to pH 2-3.
-
A precipitate of the desired carboxylic acid will form. Allow it to stand in the cold for 30 minutes to ensure complete precipitation.
-
Collect the product by vacuum filtration, wash with cold water, and dry to yield this compound.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 5. US3775473A - Method for the oxidation of aryl methyl groups to carboxylic acid groups - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 10. 6-METHOXY-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 11. Page loading... [wap.guidechem.com]
Technical Support Center: Synthesis of 4-Methoxy-1H-indazole-6-carboxylic acid
Welcome to the technical support center for the synthesis of 4-Methoxy-1H-indazole-6-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic building block. Instead of a rigid protocol, we present a series of troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may face in the lab.
Overview: A Common Synthetic Approach
The synthesis of substituted indazoles can be approached through various routes. A prevalent strategy for constructing the this compound core involves the cyclization of a suitably substituted phenylhydrazine precursor or the transformation of an isatin derivative. A generalized workflow is depicted below, starting from a substituted isatin, which itself can be derived from aniline precursors.
"4-Methoxy-1H-indazole-6-carboxylic acid" solubility issues in aqueous solutions
Welcome to the technical support guide for 4-Methoxy-1H-indazole-6-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges related to the aqueous solubility of this compound. As Senior Application Scientists, we have synthesized data from the literature and field-proven laboratory practices to provide a robust framework for your experimental success.
Introduction: Understanding the Challenge
This compound is a heterocyclic compound whose structure presents inherent solubility challenges. The presence of the aromatic indazole core contributes to its hydrophobicity, while the carboxylic acid group offers a handle for pH-dependent solubility manipulation. Like many drug-like molecules, its utility in biological assays is often hampered by poor dissolution in aqueous media, which can lead to inconsistent results and underestimated potency.[1][2]
This guide provides a logical, step-by-step approach to systematically overcome these issues.
Estimated Physicochemical Properties
Direct experimental data for this compound is not widely published. However, based on its structure and data from close analogs, we can estimate key parameters that govern its solubility.
| Property | Estimated Value | Significance for Aqueous Solubility |
| Molecular Weight | 192.17 g/mol | Influences molarity calculations for stock solutions. |
| pKa (Carboxylic Acid) | ~3.2 - 4.2 | Crucial Parameter. The compound will be poorly soluble below this pH and increasingly soluble above it as the carboxylate salt forms. This value is an estimate based on similar structures[3] and general benzoic acid derivatives. |
| pKa (Indazole N-H) | ~13-14 | The indazole proton is very weakly acidic and will not be deprotonated under typical physiological or experimental conditions.[4] |
| logP | Moderately High (Predicted) | The aromatic system suggests significant hydrophobicity, contributing to low intrinsic water solubility of the neutral form. |
| Aqueous Solubility (Neutral) | Very Low (Predicted) | The neutral (protonated carboxylic acid) form is expected to have minimal solubility in neutral aqueous buffers. |
Troubleshooting & Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my standard phosphate-buffered saline (PBS) at pH 7.4. What is the first step?
Answer: This is the expected behavior for this compound. At pH 7.4, you are well above the estimated pKa of the carboxylic acid group (~3.2-4.2), so the molecule should exist primarily in its ionized, more soluble carboxylate salt form. However, the rate of dissolution may be very slow, or you may be exceeding its maximum solubility at that pH.
The primary cause of insolubility for a weakly acidic compound is attempting to dissolve it in a neutral or acidic solution where it remains in its protonated, non-ionized form.[5][6] The most effective strategy is to first prepare a concentrated stock solution by ensuring complete deprotonation with a base, and then diluting this stock into your final aqueous buffer.
Below is a workflow to systematically address this issue.
Q2: What is the best protocol for preparing a basic stock solution of this compound?
Answer: The goal is to convert the carboxylic acid (R-COOH) into its highly soluble salt form (R-COO⁻ Na⁺) by adding a stoichiometric equivalent of a strong base.[7][8] This creates a concentrated, clear stock solution that can be easily diluted.
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution
This protocol is a self-validating system. If the compound dissolves completely after the addition of one molar equivalent of base, it confirms the molecular weight and purity are as expected.
Materials:
-
This compound (MW: 192.17 g/mol )
-
1.0 N Sodium Hydroxide (NaOH) solution, certified
-
High-purity water (e.g., Milli-Q or 18 MΩ·cm)
-
Calibrated pipettes
-
Vortex mixer and/or magnetic stirrer
-
pH meter or pH strips (optional, for verification)
Methodology:
-
Weigh the Compound: Accurately weigh out 1.92 mg of the compound and place it in a clean microcentrifuge tube or glass vial. This amount is for a final volume of 1 mL of a 10 mM stock.
-
Causality: Starting with a precise weight is critical for achieving the target concentration and ensuring a 1:1 molar ratio with the base.
-
-
Add Water: Add approximately 900 µL of high-purity water to the vial. The compound will likely form a slurry or suspension. Do not expect it to dissolve at this stage.
-
Add Base: Add exactly 10 µL of 1.0 N NaOH to the suspension. This provides a 1:1 molar ratio of NaOH to the carboxylic acid (10 µL * 1 mmol/mL = 0.01 mmol of NaOH for 1.92 mg / 192.17 mg/mmol ≈ 0.01 mmol of acid).
-
Expertise: Adding the base stoichiometrically is key. Adding a large excess of base can dramatically increase the pH of your final stock, which may negatively impact your experiment upon dilution.
-
-
Dissolve: Cap the vial and vortex vigorously for 1-2 minutes. If necessary, use a small magnetic stir bar and stir for 5-10 minutes. The suspension should clarify into a completely transparent solution. Gentle warming to 37°C can be used to expedite dissolution but is often not necessary.[7]
-
Adjust to Final Volume: Once fully dissolved, add high-purity water to bring the total volume to exactly 1.0 mL. Mix thoroughly.
-
Verify & Store: The solution is now a 10 mM stock of the sodium salt of this compound. The pH will be basic. For long-term storage, aliquot into smaller volumes to avoid freeze-thaw cycles and store at -20°C or -80°C.
Q3: I successfully made a 10 mM stock in NaOH, but it precipitates when I dilute it into my cell culture medium at pH 7.4. What's happening?
Answer: This is a common issue related to buffering capacity and final concentration. While your stock solution is basic, your cell culture medium is strongly buffered to maintain a physiological pH.[9] When you add your basic stock, the buffer in the medium neutralizes the excess base and re-establishes a pH of ~7.4.
The precipitation occurs if the final concentration of your compound exceeds its maximum solubility at pH 7.4. The carboxylate will be the dominant species, but there is always an equilibrium with the poorly soluble neutral form.
Troubleshooting Steps:
-
Lower the Final Concentration: The simplest solution is to test lower final concentrations. Your compound may be perfectly soluble at 1 µM but not at 10 µM in your specific medium.
-
Add a Co-solvent to the Stock: Prepare your initial 10 mM stock in a solution containing a small amount of an organic solvent before adding it to the media. For example, prepare the stock in a 50:50 mixture of water and ethanol before adding the NaOH. This can help keep the compound solubilized during the dilution process.[10][11]
-
Use a Serum-Containing Medium: If your experiment allows, perform the dilution into a medium containing Fetal Bovine Serum (FBS). Proteins in the serum, like albumin, can bind to hydrophobic compounds and help keep them in solution, increasing their apparent solubility.
Q4: My experiment is sensitive to pH changes. Can I use an organic co-solvent like DMSO instead?
Answer: Yes, using a water-miscible organic co-solvent is a very common and effective alternative strategy, especially when pH manipulation is not desirable.[9][12] Dimethyl sulfoxide (DMSO) is the most common choice due to its powerful solubilizing properties.
Co-solvent Selection Guide:
| Co-solvent | Recommended Stock Conc. | Max. Final Conc. in Assay | Notes & Considerations |
| DMSO | 10-50 mM | < 0.5% (v/v) | Gold Standard. Excellent solubilizing power. However, can be toxic to cells at concentrations >0.5-1%. Always run a vehicle control.[9] |
| Ethanol (EtOH) | 10-20 mM | < 1% (v/v) | Good choice for less hydrophobic compounds. Less toxic than DMSO but also a weaker solvent. Can cause protein precipitation at high concentrations. |
| PEG 400 | 10-20 mM | < 2% (v/v) | Polyethylene glycol 400 is often used in formulations. It's less volatile and generally has lower cellular toxicity than DMSO or EtOH. |
| DMA | 10-50 mM | < 0.5% (v/v) | Dimethylacetamide is another strong solvent, similar to DMSO. Use with caution and verify cell line tolerance.[9] |
Protocol 2: Preparation of a 10 mM DMSO Stock Solution
-
Weigh: Accurately weigh 1.92 mg of the compound into a clean vial.
-
Add DMSO: Add 1.0 mL of high-purity, anhydrous DMSO.
-
Dissolve: Cap and vortex until the solid is completely dissolved. Sonication in a water bath for 5-10 minutes can assist with stubborn particles.
-
Store: Store in small aliquots at -20°C, protected from moisture, as DMSO is hygroscopic.
Trustworthiness Check: Always include a "vehicle control" in your experiments (e.g., cells treated with 0.1% DMSO in media) to ensure that the co-solvent itself is not causing any biological effects.
Q5: Can I use heat or sonication to dissolve the compound directly in my buffer?
Answer: While heat and sonication can increase the rate of dissolution, they do not increase the thermodynamic solubility limit.[7] If your compound is fundamentally insoluble at a given pH and concentration, any solid that is forced into solution by heating will likely precipitate out again upon cooling to room temperature or 37°C.
-
Sonication: Useful for breaking up small agglomerates of powder to increase surface area, which helps speed up dissolution. It is a good aid when preparing DMSO or basic stocks.
-
Heating: Generally not recommended for routine preparation in aqueous buffers, as it can lead to the formation of a supersaturated and unstable solution. It also risks thermal degradation of the compound.
The most reliable and reproducible method is to use the pH adjustment or co-solvent strategies outlined above to create a stable, concentrated stock solution first.
References
- 1. 7-Methoxy-1H-indazole-3-carboxylic acid | CymitQuimica [cymitquimica.com]
- 2. 6-METHOXY-1H-INDAZOLE-3-CARBOXYLIC ACID CAS#: 518990-36-8 [m.chemicalbook.com]
- 3. Indazole - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 4-Methoxy-1H-Indazole-3-Carboxylic Acid | CymitQuimica [cymitquimica.com]
- 6. Indazole-3-carboxylic acid | 4498-67-3 [chemicalbook.com]
- 7. 1-Methyl-1H-indazole-6-carboxylic acid methyl ester AldrichCPR 1007219-73-9 [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Indazole-3-carboxylic Acid | 4498-67-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. chemimpex.com [chemimpex.com]
- 11. Indazole-3-carboxylic acid | C8H6N2O2 | CID 78250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 885521-13-1 CAS MSDS (4-METHOXY-6-(1H)INDAZOLE CARBOXYLIC ACID METHYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Technical Support Center: Improving the Solubility of Indazole Carboxylic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of poor aqueous solubility in indazole carboxylic acids. Our approach is to explain the fundamental science behind each technique, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs): First Principles
Q1: Why is my indazole carboxylic acid compound poorly soluble in neutral aqueous media?
A: The solubility of indazole carboxylic acids is governed by a balance between two key structural features: the indazole ring system and the carboxylic acid group.
-
Hydrophobic Indazole Core: The fused bicyclic indazole structure is predominantly nonpolar and hydrophobic. As the complexity and size of substituents on this ring system increase, the hydrophobicity of the molecule generally increases, leading to lower solubility in water.[1][2]
-
Ionizable Carboxylic Acid Group: The carboxylic acid (-COOH) group is a weak acid. In its protonated (uncharged) form, it can participate in hydrogen bonding but contributes less to aqueous solubility compared to its ionized form.[3] At neutral pH (around 7), a significant portion of the molecules may remain in this less soluble, protonated state, depending on the specific pKa of the compound.
The combination of a large hydrophobic core with a weakly acidic functional group often results in poor overall aqueous solubility, a common challenge for this class of compounds.
Q2: How does the pKa of the carboxylic acid dictate my experimental approach?
A: The pKa is the most critical parameter for solubility enhancement strategies involving pH modification. Most carboxylic acids have a pKa in the range of 3.5 to 4.5.[4]
-
Below the pKa: When the pH of the solution is below the compound's pKa, the carboxylic acid group will be predominantly in its neutral, protonated (-COOH) form. This form is significantly less soluble in water.[5]
-
Above the pKa: When the pH is raised above the pKa, the carboxylic acid is deprotonated to form the carboxylate anion (-COO⁻). This charged species is much more polar and dramatically increases the molecule's solubility in aqueous solutions.[5][6]
Therefore, understanding your compound's pKa is essential. If you are observing precipitation, the first step is to check the pH of your solution. Simply increasing the pH by 1-2 units above the pKa can often lead to complete dissolution.
Troubleshooting Guide: Core Strategies for Solubility Enhancement
This section provides a systematic approach to resolving solubility issues, starting with the simplest methods and progressing to more complex techniques.
Issue 1: Compound precipitates in my stock solution or assay buffer.
Solution A: pH Adjustment
This is the most direct and effective initial strategy for carboxylic acids. By manipulating the pH, you can control the ionization state of the molecule.
-
Causality: Increasing the pH of the medium deprotonates the carboxylic acid, converting the poorly soluble neutral form into a highly soluble anionic salt.[7][8] This is often the only step required to achieve the desired concentration.
-
When to Use: This should always be the first approach for any indazole carboxylic acid. It is simple, cost-effective, and directly addresses the primary chemical reason for poor solubility at neutral or acidic pH.
-
Considerations: Ensure that the final pH of the solution is compatible with your experimental system (e.g., cell viability, enzyme activity, protein stability). The required pH should also not cause chemical degradation of your compound.
Caption: pH effect on carboxylic acid ionization and solubility.
Solution B: Salt Formation
If pH adjustment alone is insufficient or not viable for your experimental system, forming a stable, solid salt of the compound is the next logical step.
-
Causality: Salt formation pre-ionizes the molecule by reacting the acidic drug with a base, creating a salt with a higher intrinsic solubility and dissolution rate compared to the free acid form.[9][10] This is a common strategy used for over 50% of marketed small molecule drugs.[11]
-
When to Use: When a solid form with improved aqueous solubility and stability is required for formulation development. It is particularly useful when the required pH for solubilization is too high for the intended application.
-
Considerations: Not all counterions will form stable, crystalline salts. A salt screening study is necessary to identify the best candidates. The choice of counterion can also influence hygroscopicity, stability, and manufacturability.[10][12] For successful salt formation, there should generally be a difference of at least 2-3 pKa units between the drug and the counterion.
Issue 2: pH adjustment and salt formation provide insufficient solubility.
Solution C: Use of Co-solvents
When modifying the compound itself is not enough, the next step is to modify the solvent system.
-
Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[13][14] This reduction in polarity lowers the interfacial tension between the aqueous solution and the hydrophobic indazole core, making it more favorable for the compound to dissolve.[15]
-
When to Use: When high concentrations are needed and pH/salt strategies are not sufficient. Co-solvents are common in preclinical DMPK studies and for preparing high-concentration stock solutions.
-
Considerations: Co-solvents can have biological effects of their own and may impact cell-based assays or protein function. It is crucial to run vehicle controls in all experiments. The concentration of the co-solvent should be kept to the minimum necessary to achieve solubility (often <5% v/v).[13]
| Co-solvent | Typical Starting Concentration | Key Characteristics |
| DMSO | 5-10% (v/v) | Powerful solvent, but can be cytotoxic at higher concentrations. |
| Ethanol | 5-20% (v/v) | Less toxic than DMSO, commonly used in formulations. |
| PEG 400 | 10-30% (v/v) | Low toxicity, often used in parenteral dosage forms.[15] |
| Propylene Glycol | 10-40% (v/v) | Common vehicle for oral and parenteral formulations.[14] |
Table 1: Common co-solvents for solubility enhancement.
Issue 3: Advanced Solubility Challenges for Formulation Development.
When the above methods fail, particularly for oral or parenteral formulation development, more advanced techniques are required.
Solution D: Complexation with Cyclodextrins
-
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[16][17] The hydrophobic indazole portion of the drug molecule can form a non-covalent "inclusion complex" by fitting inside this cavity, while the hydrophilic exterior of the cyclodextrin ensures the entire complex is water-soluble.[18]
-
When to Use: To improve the solubility, stability, and bioavailability of poorly soluble drugs, especially in oral and parenteral formulations.[19][20]
-
Considerations: The size of the cyclodextrin cavity must be appropriate for the size of the indazole guest molecule. Common derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are often used to further enhance solubility and reduce toxicity.[16]
Caption: Encapsulation of a drug within a cyclodextrin host.
Solution E: Amorphous Solid Dispersions & Nanosuspensions
-
Solid Dispersions: This technique involves dispersing the drug in an amorphous (non-crystalline) state within a hydrophilic polymer matrix.[21][22] The amorphous form has higher energy and is more soluble than the stable crystalline form.[23] Common preparation methods include spray drying and hot-melt extrusion.[21][24]
-
Nanosuspensions: This approach reduces the particle size of the drug to the nanometer scale (nanocrystals).[25][26] According to the Ostwald-Freundlich equation, reducing particle size increases the surface area-to-volume ratio, which leads to a significant increase in dissolution velocity and saturation solubility.[27][28][29]
These advanced methods are typically employed during later-stage drug development due to their complexity and scale-up requirements.
Solution F: Prodrug Strategies
-
Causality: A prodrug is a chemically modified, inactive version of a drug that is converted to the active form in the body. For carboxylic acids, the -COOH group can be masked with a promoiety (e.g., forming an ester) to increase lipophilicity and membrane permeability.[30][31] While this may not increase aqueous solubility directly, it can be a powerful strategy to improve overall drug absorption and bioavailability.[4][32]
-
When to Use: When poor absorption is the primary barrier, and other methods are not viable. This is a chemical modification approach requiring significant medicinal chemistry effort.[33]
Experimental Protocols
Protocol 1: Determining a pH-Solubility Profile
This protocol establishes the relationship between pH and the solubility of your compound, guiding future experimental design.
-
Preparation of Buffers: Prepare a series of buffers covering a pH range from 2 to 10 (e.g., citrate for pH 2-6, phosphate for pH 6-8, borate for pH 8-10).
-
Sample Preparation: Add an excess amount of the solid indazole carboxylic acid to a known volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is added so that some remains undissolved at equilibrium.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached. A shaker or rotator is ideal.
-
Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.
-
Quantification: Carefully remove an aliquot of the clear supernatant. Dilute it with a suitable mobile phase or solvent and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, LC-MS).
-
Data Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the measured final pH of each buffer solution. This plot will reveal the pH at which solubility dramatically increases.
Protocol 2: High-Throughput Salt Screening
This experiment helps identify suitable counterions for forming salts with improved properties.
-
Solvent Selection: Choose a solvent system in which the free acid has low solubility but the potential salt is expected to have high solubility.
-
Array Preparation: In a 96-well plate, dissolve the indazole carboxylic acid in a suitable solvent (e.g., methanol, ethanol).
-
Counterion Addition: Add a molar equivalent of a diverse panel of basic counterions (e.g., sodium, potassium, calcium, tromethamine, various amines) from stock solutions to each well.
-
Crystallization: Allow the solvent to evaporate slowly under controlled conditions (e.g., at room temperature or refrigerated).
-
Analysis: Visually inspect each well for the formation of crystalline material. Promising crystalline hits should be scaled up and characterized by techniques such as XRPD (X-ray Powder Diffraction) to confirm salt formation and crystallinity, TGA (Thermogravimetric Analysis) for thermal stability, and DVS (Dynamic Vapor Sorption) for hygroscopicity.
-
Solubility Assessment: Determine the aqueous solubility of the most promising salt forms using Protocol 1 (typically in water or a pH 7.4 buffer) and compare it to the parent free acid.
Caption: Decision workflow for selecting a solubility enhancement strategy.
References
- 1. Organic Chemistry Study Guide: Carboxylic Acids & Derivatives | Notes [pearson.com]
- 2. Video: Physical Properties of Carboxylic Acids [jove.com]
- 3. quora.com [quora.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. brainly.com [brainly.com]
- 7. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rjpdft.com [rjpdft.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. research.aston.ac.uk [research.aston.ac.uk]
- 13. Cosolvent - Wikipedia [en.wikipedia.org]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. ijmsdr.org [ijmsdr.org]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 18. humapub.com [humapub.com]
- 19. scispace.com [scispace.com]
- 20. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. jddtonline.info [jddtonline.info]
- 22. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. japer.in [japer.in]
- 24. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 25. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. ijpsr.com [ijpsr.com]
- 28. scispace.com [scispace.com]
- 29. mdpi.com [mdpi.com]
- 30. Recent progress in prodrug design strategies based on generally applicable modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Prodrugs of Carboxylic Acids | Semantic Scholar [semanticscholar.org]
- 32. Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 33. merckmillipore.com [merckmillipore.com]
Preventing decarboxylation of "4-Methoxy-1H-indazole-6-carboxylic acid"
A Guide to Preventing and Troubleshooting Decarboxylation
Welcome to the technical support center for "4-Methoxy-1H-indazole-6-carboxylic acid." As Senior Application Scientists, we understand the unique challenges researchers face when working with functionalized heterocyclic compounds. This guide is designed to provide you with in-depth, field-proven insights to help you navigate the primary stability issue with this molecule: unwanted decarboxylation. Our goal is to explain the causality behind these experimental challenges and provide robust, self-validating protocols to ensure the integrity of your research.
Troubleshooting Guide: Addressing Decarboxylation in Real-Time
This section is formatted as a direct response to common issues encountered during synthesis and handling.
Q1: My reaction yield is unexpectedly low, and I've noticed a new, more nonpolar spot on my TLC/LC-MS. Could this be decarboxylation?
A1: Yes, this is a classic signature of a decarboxylation event. The loss of the highly polar carboxylic acid group (-COOH) and its replacement with a hydrogen atom results in a significant decrease in polarity. The resulting product, 4-Methoxy-1H-indazole, will have a higher Rf on a TLC plate and a shorter retention time on a reverse-phase HPLC column.
Confirmation Protocol:
-
Isolate the Byproduct: If possible, isolate a small amount of the impurity by preparative TLC or column chromatography.
-
Analyze by Mass Spectrometry (MS):
-
The molecular weight of your starting material, this compound, is 192.17 g/mol .
-
The molecular weight of the decarboxylated byproduct, 4-Methoxy-1H-indazole, is 148.16 g/mol (a loss of 44.01 g/mol , corresponding to CO₂).
-
Check the mass spectrum of your new spot for an [M+H]⁺ ion corresponding to ~149.17.
-
-
Analyze by ¹H NMR: The most telling sign in the proton NMR spectrum will be the disappearance of the carboxylic acid proton signal (typically a broad singlet >10 ppm) and the appearance of a new aromatic proton signal in the 6.5-8.0 ppm region.
Q2: I'm attempting an amide coupling reaction, but my yields are poor, and I'm isolating the decarboxylated starting material. What is causing this?
A2: This is a frequent issue. The conditions required for many standard amide coupling protocols—particularly those involving high temperatures or strong, non-hindered bases—can readily induce decarboxylation. Indazole carboxylic acids can be particularly susceptible to this decomposition pathway.[1]
The key is to use mild, modern coupling reagents that operate efficiently at low temperatures and do not require harsh basic conditions.
-
Reagent Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 eq) and your amine (1.1 eq) in anhydrous DMF.
-
Cooling: Cool the solution to 0 °C in an ice bath. This is critical to dissipate the exothermic heat of reaction from the coupling reagents and prevent thermal degradation.
-
Activator Addition: Add a suitable coupling agent such as HATU (1.1 eq) or a combination of EDC (1.2 eq) and HOBt (1.2 eq). These reagents are effective at low temperatures.
-
Base Addition: Add a non-nucleophilic, hindered base such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise while maintaining the temperature at 0 °C. Avoid bases like triethylamine (TEA) where possible, as they can sometimes be more problematic.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm slowly to room temperature and stir for 4-16 hours.
-
Monitoring: Monitor the reaction by LC-MS, checking for the consumption of starting material and the formation of the desired amide product, while also looking for the mass of the decarboxylated side product.
Frequently Asked Questions (FAQs)
This section addresses broader questions regarding the stability and handling of this compound.
Q1: What are the primary factors that cause decarboxylation of this molecule?
A1: The decarboxylation of aromatic and heteroaromatic carboxylic acids is primarily driven by three factors:
-
Heat: Thermal energy is the most common culprit. Elevated temperatures provide the activation energy needed to break the C-C bond and release CO₂. For many indazole carboxylic acids, this can begin at temperatures as low as 80-100 °C, especially in solution.
-
pH: Both strongly acidic and strongly basic conditions can catalyze the reaction.[2][3] In acidic media, protonation of the indazole ring can increase the lability of the carboxyl group. In basic media, the formation of the carboxylate anion can, under certain conditions, facilitate decarboxylation, though the mechanism is often complex.[4]
-
Catalysis: Certain transition metals, particularly copper and palladium, can catalyze decarboxylation, often as an unwanted side reaction during cross-coupling experiments.[5]
The indazole ring itself can stabilize the anionic intermediate formed upon loss of CO₂, making it more susceptible to decarboxylation than some other aromatic carboxylic acids.
Q2: What are the ideal storage conditions for solid this compound?
A2: To ensure long-term stability, the solid compound should be stored under the following conditions:
-
Atmosphere: In a tightly sealed container, preferably under an inert atmosphere like argon or nitrogen to protect from moisture and oxidative degradation.
-
Light: Protected from light in an amber vial or a container wrapped in foil. Aromatic systems can be light-sensitive.[9]
Q3: How should I prepare and store solutions of this compound?
A3: For maximum stability, always prepare solutions fresh for immediate use.[9] If storage is unavoidable:
-
Solvent Choice: Use anhydrous, aprotic solvents like DMSO or DMF.
-
Storage Conditions: Store solutions at -20 °C in tightly sealed vials.
-
Avoid Aqueous Solutions: Avoid storing the compound in aqueous buffers for extended periods, as water can facilitate hydrolytic and degradation pathways. If an aqueous solution is required for an assay, prepare it immediately before use.
Q4: Are there specific reaction conditions or reagents I should generally avoid?
A4: Yes. To maintain the integrity of the molecule, it is crucial to be mindful of your experimental design. Below is a summary of conditions to avoid and those that are recommended.
| Parameter | Conditions to Avoid | Recommended Conditions | Rationale |
| Temperature | Prolonged heating > 80 °C | 0 °C to Room Temperature | Minimizes the risk of thermal decarboxylation. |
| pH | Strong Acids (e.g., conc. HCl) & Strong Bases (e.g., NaOH, KOH) | Near-neutral (pH 6-8) or slightly acidic conditions | Prevents acid- or base-catalyzed degradation pathways.[2][9] |
| Bases | Strong, non-hindered bases (e.g., NaH at elevated temps) | Hindered organic bases (e.g., DIPEA) or mild inorganic bases (e.g., K₂CO₃) at low temps | Reduces the likelihood of base-induced side reactions. |
| Reagents | Harsh dehydrating agents, some transition metal catalysts at high heat | Mild coupling agents (HATU, EDC/HOBt), low-temperature organometallics | Preserves the carboxylic acid moiety during functionalization.[10][11] |
Visualized Workflows and Mechanisms
To further aid in your experimental design, we have provided diagrams illustrating key decision-making processes and chemical transformations.
Troubleshooting Workflow for Suspected Decarboxylation
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 885521-13-1 CAS MSDS (4-METHOXY-6-(1H)INDAZOLE CARBOXYLIC ACID METHYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. chemimpex.com [chemimpex.com]
- 8. chemimpex.com [chemimpex.com]
- 9. benchchem.com [benchchem.com]
- 10. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. Accessing Diverse Azole Carboxylic Acid Building Blocks via Mild C-H Carboxylation: Parallel, One-Pot Amide Couplings and Machine-Learning-Guided Substrate Scope Design - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of methoxy-substituted indazoles under different conditions
Welcome to the technical support center for methoxy-substituted indazoles. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this important class of compounds. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the challenges encountered during the handling, storage, and application of methoxy-substituted indazoles.
Introduction
Methoxy-substituted indazoles are a prominent structural motif in medicinal chemistry, valued for their diverse biological activities.[1] The position of the methoxy group on the indazole ring, along with other substituents, significantly influences the molecule's physicochemical properties, including its stability. Understanding the degradation pathways and the factors affecting the stability of these compounds is critical for ensuring the integrity of experimental data, the viability of drug candidates, and the quality of pharmaceutical products. This guide provides a comprehensive overview of the stability of methoxy-substituted indazoles under various stress conditions and offers practical solutions to common challenges.
Troubleshooting Guide
This section addresses specific issues that researchers may encounter during their experiments with methoxy-substituted indazoles.
Question 1: My methoxy-indazole is degrading during my acidic workup. What's happening and how can I prevent it?
Answer: Degradation under acidic conditions is a common issue for indazoles. The primary mechanism of concern is acid-catalyzed hydrolysis, particularly if other sensitive functional groups are present. The indazole ring itself can be sensitive to strongly acidic conditions, which can lead to protonation, primarily at the C3 position, potentially initiating degradation pathways.[2]
Causality and Prevention:
-
Protonation and Ring Instability: In strong acids, the indazole nucleus can be protonated, which may lead to ring-opening or other rearrangements, although this is generally less common than the degradation of susceptible side chains.
-
Hydrolysis of Functional Groups: If your methoxy-indazole has other functional groups, such as esters or amides, these are likely to be the primary sites of acid-catalyzed hydrolysis. For instance, a carboxamide group can hydrolyze to a carboxylic acid.[3]
-
Methoxy Group Cleavage: While generally stable, under harsh acidic conditions (e.g., strong Lewis acids or refluxing in concentrated mineral acids), the methoxy group itself can be cleaved to a hydroxyl group.
Solutions:
-
Milder Acidic Conditions: If possible, use weaker acids (e.g., citric acid, acetic acid) or perform the workup at lower temperatures to minimize degradation.
-
Aqueous Biphasic Workup: Utilize a biphasic system (e.g., ethyl acetate/water) to quickly extract your compound from the acidic aqueous phase, minimizing its exposure time.
-
Use of Protecting Groups: For syntheses requiring robust acid stability, protection of the indazole nitrogen is recommended. The tert-butoxycarbonyl (Boc) group is a common choice, though it is acid-labile. For greater acid stability, consider more robust protecting groups, but be mindful of the harsher conditions required for their removal.[4]
Question 2: I'm observing a new, unexpected peak in my HPLC analysis after exposing my methoxy-indazole to UV light. What could this be?
Answer: The appearance of a new peak upon exposure to UV light is likely due to photodegradation. A well-documented photochemical transformation for indazoles is their rearrangement to the corresponding benzimidazole isomer.[5] This process is believed to proceed from the excited state of the 2H-tautomer of the indazole ring.[5]
Solutions:
-
Light Protection: Handle and store your methoxy-substituted indazole and its solutions in amber vials or by wrapping containers in aluminum foil to protect them from light.[3]
-
Confirmation of Structure: To confirm the identity of the new peak, isolate it and perform structural elucidation using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The mass spectrum should show the same molecular weight as your starting material, as it is an isomerization.
-
Wavelength Consideration: The efficiency of this phototransposition can be wavelength-dependent.[5] If your experimental setup involves a specific UV wavelength, consider if it can be altered.
Question 3: My methoxy-indazole appears to be unstable in a basic solution (e.g., during a reaction with NaOH or K2CO3). Why is this happening?
Answer: Instability in basic solutions can arise from several factors, primarily the hydrolysis of susceptible functional groups and, under certain conditions, base-mediated oxidation.
Causality and Prevention:
-
Hydrolysis: Similar to acidic conditions, basic conditions can catalyze the hydrolysis of esters and amides. For example, a methoxy-indazole ester would be saponified to the corresponding carboxylic acid.
-
Deprotonation and Reactivity: The NH proton of the indazole ring is acidic and will be deprotonated by a strong base to form an indazolide anion. While this is often a desired step in N-alkylation reactions, the resulting anion can be more susceptible to oxidation or other undesired reactions.
-
Base-Mediated Oxidation: In the presence of air (oxygen), the indazolide anion can be more prone to oxidation than the neutral indazole.
Solutions:
-
Use of Milder Bases: If possible, use weaker bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) for your reaction.
-
Inert Atmosphere: When using strong bases, conduct your reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Protecting Groups: Protecting the indazole nitrogen can prevent deprotonation and subsequent side reactions. The choice of protecting group will depend on the specific reaction conditions. A trityl group, for instance, is stable to many basic conditions but can be removed under acidic or reductive conditions.[5][6]
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of methoxy-substituted indazoles?
A1: Methoxy-substituted indazoles are generally stable crystalline solids at room temperature when protected from light.[7] Their stability in solution depends on the pH, solvent, and presence of other reactive species. The methoxy group is an electron-donating group, which can influence the reactivity of the indazole ring system. The position of the methoxy group (e.g., 4, 5, 6, or 7-position) can also affect stability and reactivity due to electronic and steric effects.[1]
Q2: How does the position of the methoxy group affect the stability of the indazole ring?
Q3: What are the typical conditions for a forced degradation study of a methoxy-substituted indazole?
A3: Forced degradation studies, or stress testing, are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[8] Typical conditions, as outlined by the International Council for Harmonisation (ICH) guidelines, include:
-
Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature to elevated temperatures (e.g., 60°C).[3]
-
Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature to elevated temperatures (e.g., 60°C).[3]
-
Oxidation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.[3]
-
Thermal Degradation: Heating the solid or a solution at elevated temperatures (e.g., 60-80°C).[3]
-
Photostability: Exposing the solid or a solution to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[3]
The goal is to achieve a target degradation of 5-20%.[9]
Q4: What is the best way to store stock solutions of methoxy-indazoles?
A4: For maximum stability, stock solutions should be prepared in a non-aqueous, aprotic solvent such as dimethyl sulfoxide (DMSO) or anhydrous ethanol.[3] If an aqueous buffer is required for an experiment, it is best to prepare the solution fresh from the stock solution immediately before use. For short-term storage of aqueous solutions, maintaining a pH between 4 and 6 and storing at 2-8°C, protected from light, is recommended to minimize hydrolysis.[3] For long-term storage, it is best to store the compound as a solid at -20°C or below, under an inert atmosphere if possible.[2]
Quantitative Data Summary
The following table summarizes illustrative degradation data for a representative methoxy-substituted indazole, 5-methoxy-1H-indazole-3-carboxamide, under various stress conditions. This data is intended to guide experimental design.
| Stress Condition | Reagent/Condition | Temperature | Duration | % Degradation (Illustrative) | Primary Degradation Product | Reference |
| Acid Hydrolysis | 1 M HCl | 60°C | 24 hours | ~15-25% | 5-methoxy-1H-indazole-3-carboxylic acid | [3] |
| Base Hydrolysis | 1 M NaOH | 60°C | 24 hours | ~20-30% | 5-methoxy-1H-indazole-3-carboxylic acid | [3] |
| Oxidation | 30% H₂O₂ | Room Temp | 24 hours | ~10-20% | Oxidized indazole derivatives | [3] |
| Thermal | Aqueous Solution | 60°C | 48 hours | ~5-10% | Varies | [3] |
| Photolytic | ICH Q1B | Ambient | N/A | Variable | Benzimidazole isomer, other photoproducts | [3][5] |
Experimental Protocols
Protocol 1: Forced Degradation Study of a Methoxy-Substituted Indazole
This protocol is designed to intentionally degrade the compound to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the methoxy-substituted indazole in acetonitrile or methanol.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Dilute 1 mL of the stock solution with 1 mL of purified water. Incubate at 60°C for 48 hours, protected from light.
-
Photolytic Degradation: Expose a solution of the compound (e.g., 100 µg/mL in methanol:water) to a light source according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze all samples by a stability-indicating HPLC-UV method.
Protocol 2: N-Boc Protection of a Methoxy-Substituted Indazole
This protocol describes a general procedure for the protection of the indazole nitrogen with a tert-butoxycarbonyl (Boc) group.
-
Reaction Setup: To a solution of the methoxy-substituted indazole (1 equivalent) and triethylamine (1.5 equivalents) in a suitable solvent (e.g., tetrahydrofuran or dichloromethane), add di-tert-butyl dicarbonate (Boc₂O) (1.2 equivalents) at 0°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC) or HPLC.
-
Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 3: Deprotection of an N-Boc Protected Methoxy-Indazole
This protocol provides a method for the removal of the N-Boc group under basic conditions.
-
Reaction Setup: Dissolve the N-Boc protected methoxy-indazole in dry methanol.
-
Reagent Addition: Add a catalytic amount of sodium methoxide (NaOMe) to the solution at room temperature.[4]
-
Reaction Monitoring: Stir the reaction for 1-3 hours, monitoring the progress by TLC or HPLC.
-
Workup: Once the reaction is complete, neutralize the mixture with a weak acid (e.g., acetic acid) and concentrate under reduced pressure.
-
Purification: Purify the deprotected indazole by column chromatography or recrystallization.
Visualization of Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. News-Archive 2015 - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Navigating the Regioselectivity of Indazole N-Alkylation
Welcome to the technical support center dedicated to resolving one of the most common challenges in the synthesis of indazole-based compounds: controlling the regioselectivity of N-alkylation. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the critical N1 versus N2 selectivity issue in their daily work. The biological activity of N-alkylated indazoles is often contingent on the position of the alkyl group, making predictable and selective synthesis paramount.[1]
This resource provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you overcome experimental hurdles and achieve your desired regioisomer with high fidelity.
Understanding the Core Challenge: The Ambident Nucleophilicity of Indazole
The fundamental issue in indazole alkylation arises from the presence of two nucleophilic nitrogen atoms, N1 and N2.[2] Upon deprotonation, the resulting indazolide anion is an ambident nucleophile, meaning it can react with an electrophile at either nitrogen.[3] This duality often leads to the formation of a mixture of N1 and N2 regioisomers, complicating synthesis and purification.[2]
The regiochemical outcome is a delicate balance of several competing factors, including:
-
Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[2][4][5] Conditions that allow for equilibration tend to favor the more stable N1-alkylated product, which is often the thermodynamic product.[6][7] Conversely, conditions that favor the faster-forming product can lead to the N2-isomer, the kinetic product.[5][8][9]
-
Steric and Electronic Effects of Substituents: The size and electronic nature of groups on the indazole ring significantly influence the reaction's regioselectivity.[5][7]
-
Reaction Conditions: The choice of base, solvent, and temperature are critical variables that can be modulated to steer the reaction towards the desired isomer.[10]
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: I am consistently getting a mixture of N1 and N2 isomers. How can I improve the selectivity for the N1-alkylated product?
A1: Achieving high N1 selectivity generally involves leveraging conditions that favor the thermodynamically more stable product.[7] Here are the key parameters to optimize:
-
The "Go-To" System: NaH in THF. The combination of sodium hydride (NaH) as a base in an aprotic, non-polar solvent like tetrahydrofuran (THF) is a widely successful and highly recommended system for promoting N1-alkylation.[6][7][10]
-
The "Why": Mechanistic Insight. The prevailing hypothesis for this selectivity is the formation of a "tight ion pair". The sodium cation (Na+) is believed to coordinate with the N2 nitrogen and a nearby electron-rich group (like an oxygen atom on a C3 substituent), effectively blocking the N2 position from the incoming electrophile and directing alkylation to N1.[3][10]
-
Substituent-Aided Selectivity. The presence of certain substituents can dramatically enhance N1 selectivity under these conditions. For instance, indazoles with 3-carboxymethyl, 3-tert-butyl, 3-COMe, and 3-carboxamide groups have demonstrated >99% N1 regioselectivity with NaH in THF.[6][7][11]
Below is a general workflow for enhancing N1 selectivity:
Caption: Workflow for troubleshooting low N1 selectivity.
Q2: My target is the N2-alkylated indazole. What conditions should I employ to favor this isomer?
A2: Selectively synthesizing the N2-isomer often requires moving away from thermodynamically controlled conditions or using specific reagents and catalysts that favor kinetic control or sterically direct the alkylation.
-
Steric Hindrance is Your Ally. Bulky substituents at the C7 position can sterically block the N1 position, thereby directing the electrophile to N2.[12] Similarly, electron-withdrawing groups like -NO2 or -CO2Me at the C7 position have been shown to provide excellent N2 regioselectivity, even under NaH/THF conditions.[6][10][11]
-
Alternative Reaction Systems:
-
Acid-Catalyzed Methods: The use of trifluoromethanesulfonic acid (TfOH) or copper(II) triflate with alkyl 2,2,2-trichloroacetimidates as the alkylating agent has been reported to be highly selective for the N2 position, with no N1 isomer observed in many cases.[13][14][15] This method is effective for a range of primary, secondary, and tertiary alkyl groups.[14]
-
Mitsunobu Reaction: The Mitsunobu reaction (using an alcohol, PPh3, and DIAD or DEAD) can also favor the formation of the N2-isomer, although selectivity can be substrate-dependent.[2][10]
-
-
Weaker Bases in Polar Solvents: While often leading to mixtures, conditions like potassium carbonate (K2CO3) in a polar aprotic solvent like N,N-dimethylformamide (DMF) can sometimes favor the N2 product, particularly if the isomers are readily separable.[2][12]
Q3: I'm getting a poor overall yield, even though the reaction appears to be proceeding. What are the common pitfalls?
A3: Low yields can stem from several issues beyond regioselectivity. Here's a checklist of potential causes and solutions:
-
Incomplete Deprotonation: Ensure your base is active and used in sufficient excess (typically 1.1-1.2 equivalents for strong bases like NaH).[12] For weaker bases like carbonates, a larger excess (e.g., 2.0 equivalents) may be necessary.[12]
-
Reagent Quality: Use high-quality, anhydrous solvents, especially when working with reactive bases like NaH.[12] Ensure your alkylating agent is pure and has not degraded.
-
Reaction Temperature and Time: Some alkylations may be sluggish at room temperature. Gentle heating (e.g., 50-90 °C) can improve the reaction rate and yield.[16] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid decomposition.
-
Workup Issues: During the aqueous workup, ensure the pH is appropriate to keep your product in the organic layer. If your product has acidic or basic functionality, it might be partially soluble in the aqueous phase. Perform multiple extractions (e.g., 3x with ethyl acetate) to maximize recovery.[12]
Q4: The N1 and N2 isomers from my reaction are proving very difficult to separate by column chromatography. What are my options?
A4: Co-elution of N1 and N2 isomers is a frequent and frustrating problem due to their often similar polarities.[12]
-
Optimize the Reaction First: The most effective strategy is to avoid the separation problem altogether by optimizing the reaction to produce a single isomer with high selectivity (>95:5). Revisit the recommendations in Q1 and Q2.
-
Chromatography Finesse:
-
Use a high-performance silica gel and a shallow solvent gradient during column chromatography.
-
Experiment with different solvent systems. Sometimes adding a small amount of a third solvent (e.g., methanol or a chlorinated solvent) can improve separation.
-
-
Recrystallization: If the crude product is a solid, attempt recrystallization from a suitable mixed solvent system. This can sometimes selectively crystallize one isomer, leaving the other in the mother liquor.[17]
-
Derivatization: As a last resort, consider a derivatization strategy. React the isomer mixture with a reagent that selectively modifies one isomer, altering its polarity to facilitate separation. This is followed by a deprotection step to regenerate the desired product. This approach is more involved and should be considered when other methods fail.
Summary of Conditions for Regioselective Indazole Alkylation
| Desired Isomer | Base | Solvent | Key Controlling Factors & Comments | Typical Selectivity |
| N1 (Thermodynamic) | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Favors the thermodynamically more stable N1 product. Highly effective with C3 electron-withdrawing groups.[6][7] | Often >95% N1 |
| N1 (Thermodynamic) | Cesium Carbonate (Cs2CO3) | Dioxane | Effective at elevated temperatures (e.g., 90 °C). Can provide excellent yields and N1 selectivity.[12][16] | Up to 96% N1 |
| N2 (Kinetic/Directed) | Triflic Acid (TfOH) | Dichloromethane (DCM) | Acid-catalyzed reaction with diazo compounds or trichloroacetimidates. Highly selective for N2.[14][18] | Up to 100% N2 |
| N2 (Kinetic/Directed) | N/A (Mitsunobu) | Tetrahydrofuran (THF) | Uses an alcohol, PPh3, and DIAD/DEAD. Often favors the N2 isomer.[2][10] | Variable, can favor N2 |
| Mixture / Poor Selectivity | Potassium Carbonate (K2CO3) | DMF / Acetonitrile | Weaker base in a polar solvent often leads to mixtures of N1 and N2 isomers.[2][12][19] | Highly variable |
Experimental Protocols
Protocol 1: Highly Selective N1-Alkylation (NaH/THF Method)
This protocol is optimized for achieving high N1-selectivity, particularly for indazoles with C3 substituents.[2][12]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the substituted 1H-indazole (1.0 eq.).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.1-0.2 M.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Caution: Hydrogen gas is evolved.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the indazolide salt.
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1-1.5 eq.) dropwise at room temperature. The reaction may be gently heated if necessary.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Quenching: Cool the reaction back to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Highly Selective N2-Alkylation (TfOH/Diazo Method)
This protocol provides a metal-free method for achieving excellent N2-selectivity.[18]
-
Preparation: To a solution of the 1H-indazole (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, DCM), add the diazo compound (1.2 eq.).
-
Catalyst Addition: Cool the solution to 0 °C and add triflic acid (TfOH, 0.1-0.2 eq.) dropwise.
-
Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by TLC.
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Extraction: Separate the layers and extract the aqueous phase with DCM.
-
Drying and Concentration: Combine the organic layers, dry over Na2SO4, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Analytical Characterization: Differentiating N1 and N2 Isomers
Unequivocal structure determination is crucial. Advanced NMR techniques are the gold standard for distinguishing between N1 and N2 regioisomers.[19]
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment is particularly powerful.
-
For an N1-alkylated indazole, a key correlation is typically observed between the protons on the alpha-carbon of the alkyl chain and the C7a carbon of the indazole ring.[20]
-
For an N2-alkylated indazole, a correlation is expected between the alpha-protons of the alkyl chain and the C3 carbon of the indazole ring.
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can also be used to establish spatial proximity. For an N1-substituted indazole, an NOE may be observed between the alpha-protons of the alkyl group and the proton at the C7 position of the indazole ring.[19][21]
Caption: Key HMBC correlations for differentiating N1 and N2 isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. d-nb.info [d-nb.info]
- 7. benchchem.com [benchchem.com]
- 8. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 9. jackwestin.com [jackwestin.com]
- 10. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.ucc.ie [research.ucc.ie]
- 12. benchchem.com [benchchem.com]
- 13. wuxibiology.com [wuxibiology.com]
- 14. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 17. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 18. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-Methoxy-1H-indazole-6-carboxylic acid
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4-Methoxy-1H-indazole-6-carboxylic acid. As a crucial building block in medicinal chemistry, the purity of this compound is paramount for the reliability and reproducibility of downstream applications. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its purification.
Impurity Troubleshooting Guide
The synthesis of this compound, like many multi-step organic syntheses, can present challenges in achieving high purity. The following section, presented in a question-and-answer format, directly addresses specific issues you may encounter.
Visualizing the Troubleshooting Workflow
The following diagram outlines a general workflow for identifying and resolving purity issues with your this compound sample.
Caption: Troubleshooting workflow for impurity removal.
Q1: My final product is a brownish or off-white solid, not the expected white crystalline material. What is the likely cause and how can I fix it?
A1: A colored impurity often indicates the presence of residual starting materials, intermediates, or byproducts from the synthetic route. A common synthesis of substituted indazole-3-carboxylic acids proceeds from the corresponding substituted isatin. In the case of this compound, a likely precursor is 4-methoxyisatin.
-
Likely Impurities:
-
Unreacted 4-methoxyisatin: This starting material is often a colored solid.
-
Intermediates from ring-opening and diazotization: Incomplete reaction at these stages can lead to colored byproducts.[1]
-
Degradation products: Exposure to excessive heat or light can cause decomposition.
-
-
Troubleshooting and Purification Protocol:
Recrystallization is often the most effective method for removing these types of impurities.[2]
Step-by-Step Recrystallization Protocol:
-
Solvent Screening: The ideal recrystallization solvent (or solvent system) is one in which your desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures. The impurities should either be highly soluble or insoluble at all temperatures. Common solvents to screen for carboxylic acids include:
-
Water
-
Ethanol
-
Methanol
-
Acetic Acid[1]
-
A mixture of the above (e.g., ethanol/water).
-
-
Dissolution: In a flask, add a minimal amount of the chosen hot solvent to your crude product to achieve complete dissolution. If the solution is colored, you can add a small amount of activated carbon and heat for a short period to adsorb colored impurities.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and the activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. You can then place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Data Presentation: Solvent Screening for Recrystallization
-
| Solvent System | Solubility at 25°C | Solubility at Boiling Point | Crystal Formation upon Cooling |
| Water | Low | Moderate | Slow, small needles |
| Ethanol | Moderate | High | Rapid, large plates |
| Acetic Acid | Low | High | Slow, well-defined crystals |
| Ethanol/Water (e.g., 80:20) | Low | High | Good recovery, fine crystals |
Q2: My NMR spectrum shows signals that do not correspond to my product, and HPLC analysis reveals multiple peaks. How do I address a complex mixture of impurities?
A2: When dealing with multiple impurities, especially those with similar polarities to your product, column chromatography is the preferred purification method.
-
Likely Impurities:
-
Regioisomers: The formation of the indazole ring can sometimes lead to the formation of the 2H-indazole isomer in addition to the desired 1H-indazole.
-
Side-products: Depending on the specific synthetic route, various side-products can form.
-
Unreacted starting materials and intermediates.
-
-
Troubleshooting and Purification Protocol:
Column Chromatography Protocol:
-
Stationary Phase Selection: Silica gel is the most common stationary phase for the purification of polar organic compounds like carboxylic acids.
-
Mobile Phase Selection: The choice of eluent is critical. A good starting point is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The polarity of the eluent can be gradually increased to elute your product. For carboxylic acids, adding a small amount of acetic acid (0.5-1%) to the mobile phase can help to reduce tailing on the silica gel.
-
Column Packing and Loading: Properly pack the column with the chosen stationary phase and equilibrate with the mobile phase. Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel before loading it onto the column.
-
Elution and Fraction Collection: Begin elution with the chosen mobile phase and collect fractions. Monitor the elution of your product and impurities using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the pure fractions, and remove the solvent under reduced pressure.
Data Presentation: Example TLC Analysis for Column Chromatography
-
| Solvent System | Rf of Product | Rf of Impurity 1 | Rf of Impurity 2 |
| Hexane:Ethyl Acetate (1:1) | 0.4 | 0.6 | 0.2 |
| Dichloromethane:Methanol (95:5) | 0.5 | 0.7 | 0.3 |
Frequently Asked Questions (FAQs)
Q: What are the best practices for storing purified this compound?
A: To ensure the long-term stability of your purified product, it should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place. For long-term storage, refrigeration is recommended.
Q: What analytical techniques are essential for confirming the purity of my final product?
A: A combination of analytical techniques is recommended for comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity of your compound and detecting non-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of your compound and can help identify and quantify impurities with distinct NMR signals.
-
Mass Spectrometry (MS): Confirms the molecular weight of your product and can help in the identification of unknown impurities when coupled with a separation technique like HPLC (LC-MS).
Q: I am having trouble with the solubility of my carboxylic acid for purification. What can I do?
A: Carboxylic acids can sometimes be challenging to dissolve in common organic solvents. If you are facing solubility issues, consider the following:
-
Use a more polar solvent system: For chromatography, increasing the proportion of methanol or adding a small amount of acetic acid can improve solubility.
-
Temporary conversion to a more soluble derivative: For purification purposes, you could consider temporarily converting the carboxylic acid to its methyl or ethyl ester, which is generally more soluble in organic solvents and easier to purify by chromatography. The ester can then be hydrolyzed back to the carboxylic acid.[3]
References
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 4-Methoxy-1H-indazole-6-carboxylic acid
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Methoxy-1H-indazole-6-carboxylic acid, a key heterocyclic building block in medicinal chemistry and materials science. By comparing its spectral features with those of structurally related analogs, we aim to provide researchers, scientists, and drug development professionals with a robust framework for structural verification and interpretation. The methodologies and interpretations presented herein are grounded in fundamental NMR principles and supported by experimental data from peer-reviewed literature.
Introduction: The Structural Significance of Substituted Indazoles
The indazole scaffold is a privileged structure in drug discovery, present in numerous compounds with diverse biological activities.[1] The specific substitution pattern on the indazole ring profoundly influences the molecule's electronic properties and, consequently, its interaction with biological targets. This compound incorporates two key functional groups: an electron-donating methoxy group (-OCH₃) at the C4 position and an electron-withdrawing carboxylic acid group (-COOH) at the C6 position. Understanding how these substituents modulate the magnetic environments of the core nuclei is paramount for unambiguous structural elucidation.
This guide will first predict the ¹H and ¹³C NMR spectra of the target molecule based on established substituent effects. We will then compare these predictions with experimental data from key reference compounds to validate our assignments. Finally, a standardized experimental protocol for data acquisition is provided to ensure reproducibility.
Predicted NMR Spectral Analysis of this compound
The numbering convention for the indazole ring, used throughout this guide, is illustrated below. The 1H-indazole tautomer is thermodynamically more stable and predominates in solution.[2][3]
References
- 1. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the LC-MS Analysis of 4-Methoxy-1H-indazole-6-carboxylic acid: A Comparative Methodological Review
Introduction
4-Methoxy-1H-indazole-6-carboxylic acid is a key heterocyclic building block in modern drug discovery, frequently appearing as a core scaffold in the development of kinase inhibitors and other targeted therapeutics. Accurate and robust quantification of this analyte in various matrices—from reaction mixtures to biological fluids—is paramount for pharmacokinetic studies, process optimization, and quality control. However, its polar nature, conferred by the carboxylic acid and indazole nitrogen atoms, presents distinct analytical challenges for conventional reversed-phase liquid chromatography (RP-LC).
This guide provides an in-depth, comparative analysis of methodologies for the LC-MS analysis of this compound. Moving beyond a simple recitation of parameters, we will explore the underlying principles of each approach, explaining the causal links between analytical choices and performance outcomes. We will compare the standard Reversed-Phase (RP-LC) approach with a derivatization strategy designed to enhance sensitivity and chromatographic retention, providing the objective data needed for researchers to select the optimal method for their specific application.
Physicochemical Properties & Analytical Considerations
-
Molecular Formula: C₉H₈N₂O₃
-
Molecular Weight: 192.17 g/mol
-
Structure:
-
Key Features: The molecule possesses a carboxylic acid group (pKa ~4-5), making it acidic and highly polar. The indazole ring system contains basic nitrogen atoms, giving the molecule amphoteric properties. The methoxy group adds a degree of lipophilicity. This combination of functional groups dictates its behavior in both chromatography and mass spectrometry. The presence of an acidic proton makes it amenable to electrospray ionization (ESI), though its polarity can lead to poor retention on standard C18 columns. [1][2]
-
Method 1: Direct Analysis via Reversed-Phase LC-MS/MS
This approach is the workhorse of many analytical laboratories due to its simplicity and high throughput. The core principle is to manipulate mobile phase conditions to achieve adequate retention of a polar analyte on a non-polar stationary phase.
Causality Behind Experimental Choices
-
Stationary Phase: A standard C18 column is often the first choice. However, for a polar molecule like this, "end-capped" columns are crucial to minimize peak tailing caused by interactions between the analyte and residual free silanol groups on the silica support.
-
Mobile Phase: The use of an acidic modifier, such as formic acid, is essential. It serves a dual purpose: 1) It suppresses the ionization of the carboxylic acid group, rendering the molecule less polar and thereby increasing its retention on the C18 column. [2]2) It provides a source of protons (H+) to facilitate efficient ionization in positive-ion ESI mode. [3]* Mass Spectrometry: Electrospray ionization in positive ion mode (ESI+) is generally preferred. The indazole nitrogens are readily protonated, leading to a strong [M+H]⁺ signal at m/z 193.1. Tandem MS (MS/MS) is used for quantification via Multiple Reaction Monitoring (MRM) to ensure high selectivity and sensitivity by monitoring a specific fragmentation pathway. A common fragmentation involves the loss of the carboxylic acid group as CO₂ and H₂O (a neutral loss of 46 Da), but the most characteristic fragmentation is often the loss of CO (28 Da) from the protonated molecule.
Experimental Workflow: Direct RP-LC-MS/MS
Caption: Workflow for direct LC-MS/MS analysis.
Detailed Protocol: Direct RP-LC-MS/MS
-
Sample Preparation (Plasma):
-
To 50 µL of plasma, add 10 µL of internal standard (stable isotope-labeled this compound, 1 µg/mL).
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
Liquid Chromatography:
-
Column: Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0.0 min: 5% B
-
0.5 min: 5% B
-
3.0 min: 95% B
-
4.0 min: 95% B
-
4.1 min: 5% B
-
5.0 min: 5% B
-
-
Injection Volume: 5 µL
-
-
Mass Spectrometry:
-
Instrument: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: ESI, Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
MRM Transitions:
-
Analyte: Precursor m/z 193.1 → Product m/z 147.1 (Collision Energy: 20 eV)
-
Internal Standard: (Adjust m/z based on isotope incorporation)
-
-
Method 2: Analysis via Derivatization with 3-Nitrophenylhydrazine (3-NPH)
For applications requiring ultra-high sensitivity or when dealing with significant matrix effects, derivatization of the carboxylic acid group is a powerful strategy. This approach chemically modifies the analyte to improve its chromatographic and ionization properties. [4][5]
Causality Behind Experimental Choices
-
Derivatization Chemistry: The carboxylic acid is activated with a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which then reacts with 3-nitrophenylhydrazine (3-NPH) to form a stable amide-like linkage.
-
Improved Chromatography: The resulting derivative is significantly less polar than the parent acid. This drastically improves retention on C18 columns, moving the analyte away from the void volume where matrix suppression is often most severe. [2]* Enhanced Sensitivity: The 3-NPH tag contains a nitro group and is easily protonated. However, this derivatization is most powerful when analyzed in negative ion mode. The derivative readily forms a stable [M-H]⁻ anion, often providing a significant sensitivity boost compared to the positive mode analysis of the underivatized acid. [5]
Experimental Workflow: Derivatization LC-MS/MS
Caption: Workflow for derivatization-based LC-MS/MS analysis.
Detailed Protocol: Derivatization LC-MS/MS
-
Sample Preparation and Derivatization:
-
Perform a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analyte from the matrix.
-
Evaporate the eluent to dryness under a stream of nitrogen.
-
Reconstitute the residue in 50 µL of Acetonitrile/Water (50:50).
-
Add 20 µL of a freshly prepared solution containing 10 mg/mL 3-NPH HCl and 10 mg/mL EDC HCl in pyridine/acetonitrile (50:50).
-
Incubate at 60 °C for 30 minutes.
-
Evaporate to dryness and reconstitute in 100 µL of the initial mobile phase.
-
-
Liquid Chromatography:
-
Column & Flow Rate: Same as Method 1.
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: Adjust to elute the less polar derivative (e.g., start at a higher %B and have a faster ramp).
-
-
Mass Spectrometry:
-
Instrument: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: ESI, Negative
-
Capillary Voltage: -3.0 kV
-
MRM Transitions:
-
Analyte Derivative: Precursor m/z 327.1 → Product m/z 137.0 (Collision Energy: -25 eV)
-
-
Performance Comparison
The choice between these methods is driven by the specific requirements of the assay. The following table provides a comparative summary based on expected performance characteristics.
| Parameter | Method 1: Direct RP-LC-MS/MS | Method 2: Derivatization LC-MS/MS | Rationale & Justification |
| Throughput | High (approx. 5 min/sample) | Low (derivatization adds >1 hr) | Direct injection requires minimal sample handling. |
| Sensitivity (LOQ) | Moderate (e.g., 0.5 - 1 ng/mL) | Very High (e.g., <0.1 ng/mL) | Derivatization improves chromatographic retention away from the suppression zone and enhances ionization efficiency. [5] |
| Selectivity | High | Very High | Both methods use MRM. Derivatization adds another layer of chemical selectivity. |
| Robustness | Good | Moderate | Derivatization reactions can be variable and susceptible to matrix interferences if the initial cleanup is insufficient. |
| Matrix Effects | Potential for ion suppression | Minimized | Shifting the analyte's retention time significantly reduces co-elution with endogenous polar interferences. |
| Cost & Complexity | Low | High | Requires additional reagents, standards for the derivatized form, and more complex method development. |
Conclusion and Recommendations
For the quantitative analysis of This compound , the optimal LC-MS method is contingent upon the analytical objective.
-
The Direct RP-LC-MS/MS method stands as the preferred choice for routine analysis, reaction monitoring, and situations where high throughput is critical and moderate sensitivity (low ng/mL) is sufficient. Its simplicity and robustness make it a reliable and cost-effective solution.
-
The Derivatization LC-MS/MS method should be employed when the highest sensitivity is demanded, such as in trace-level metabolite identification, analysis in complex biological matrices with significant ion suppression, or when sub-ng/mL quantification is required. While more complex and time-consuming, the gains in performance can be substantial and justify the additional effort for bioanalysis and clinical research. [4][5] Ultimately, a thorough method validation, including assessments of linearity, accuracy, precision, and matrix effects, is imperative for either approach to ensure the generation of trustworthy and reproducible data in a regulated or research environment.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Separation of Indazole-3-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry and a Comparative Guide to its Biological Activity
The indazole core, a bicyclic aromatic system featuring a fused benzene and pyrazole ring, has garnered significant attention in medicinal chemistry.[1][2][3] Its structural versatility allows for substitutions at various positions, leading to a diverse array of derivatives with a broad spectrum of pharmacological activities.[1][3][4] This guide provides an in-depth comparison of the biological activities of substituted indazole derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. We will delve into the structure-activity relationships (SAR) that govern their potency and explore the experimental methodologies used to evaluate their efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this remarkable heterocyclic scaffold.
I. Anticancer Activity: Targeting the Proliferative Machinery
Substituted indazoles have emerged as a prominent class of anticancer agents, with several compounds approved for clinical use.[2][5] Their mechanisms of action are diverse and often involve the inhibition of key enzymes that drive cancer cell proliferation, survival, and metastasis.[4][5]
A. Mechanism of Action: Kinase Inhibition and Beyond
A primary mechanism through which indazole derivatives exert their anticancer effects is the inhibition of protein kinases.[5] These enzymes play a crucial role in signal transduction pathways that regulate cell growth, differentiation, and apoptosis. Several clinically approved indazole-based drugs, such as Pazopanib and Axitinib, are multi-kinase inhibitors.[2][5]
Beyond kinase inhibition, substituted indazoles have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[5][6][7] For instance, certain derivatives can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, tipping the cellular balance towards death.[5] Some compounds have also been observed to arrest the cell cycle in the G2/M phase, preventing cancer cells from dividing.[7]
Featured Indazole-Based Anticancer Drugs:
-
Pazopanib: A multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[1]
-
Axitinib: A potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs), used for the treatment of advanced renal cell carcinoma.[5]
-
Entrectinib: An inhibitor of tropomyosin receptor kinases (Trk), ROS1, and anaplastic lymphoma kinase (ALK), used to treat certain types of solid tumors.[1][5]
-
Niraparib: A poly (ADP-ribose) polymerase (PARP) inhibitor used for the maintenance treatment of recurrent ovarian, fallopian tube, or primary peritoneal cancer.[1]
B. Structure-Activity Relationship (SAR) Insights
The anticancer potency of indazole derivatives is highly dependent on the nature and position of their substituents. SAR studies have revealed key structural features that contribute to their activity:
-
Substitution at N1 and N2: The position of the substituent on the pyrazole ring (N1 or N2) significantly influences biological activity. For many kinase inhibitors, substitution at the N1 position is preferred.
-
Substituents at C3, C5, and C6: The groups attached to the benzene and pyrazole rings play a crucial role. For example, the presence of specific hydrophobic groups at the C3 position and other substituents at the C6 position can enhance anticancer activity.[5]
-
Amide Linkers: The introduction of an amide linker at the C3 position has been shown to be critical for the inhibition of certain targets, with the specific regiochemistry of the amide being crucial for activity.[8]
C. Quantitative Comparison of Anticancer Activity
The following table summarizes the in vitro antiproliferative activity of selected substituted indazole derivatives against various cancer cell lines, expressed as the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 2f | 4T1 (Breast) | 0.23 | [5] |
| A549 (Lung) | 1.15 | [5] | |
| Compound 109 | H1975 (NSCLC) | 0.0053 | [1] |
| PC9 (NSCLC) | - | [1] | |
| Entrectinib (127) | ALK-positive cells | 0.012 | [1] |
| Compound 4 | A2780 (Ovarian) | 4.21 | [7] |
| Compound 9 | A549 (Lung) | 18.6 | [7] |
| Unnamed Indazole | A2780 (Ovarian) | 0.64 - 17 | [6] |
| A549 (Lung) | 0.64 - 17 | [6] |
D. Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Workflow Diagram:
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 6. Antiproliferative and apoptotic activity of new indazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antitumor activity of some substituted indazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to AXL-Targeting Kinase Inhibitors: A Head-to-Head Analysis of Bemcentinib, RXDX-106, and UNC2025
For researchers, scientists, and drug development professionals navigating the complex landscape of oncology, the selection of appropriate tool compounds is a critical determinant of experimental success. The AXL receptor tyrosine kinase has emerged as a pivotal target due to its integral role in tumor progression, metastasis, and the development of therapeutic resistance.[1][2][3] This guide provides an in-depth, objective comparison of three prominent kinase inhibitors with activity against AXL: the highly selective AXL inhibitor Bemcentinib (R428), the pan-TAM inhibitor RXDX-106, and the potent dual MER/AXL inhibitor UNC2025. This analysis is grounded in experimental data to empower informed decisions in inhibitor selection for preclinical research.
The AXL Signaling Axis: A Key Player in Malignancy
AXL is a member of the TAM (TYRO3, AXL, MER) family of receptor tyrosine kinases.[1][4] Its activation, primarily through its ligand Gas6 (Growth Arrest-Specific 6), initiates a cascade of downstream signaling events that are crucial for cancer cell survival, proliferation, migration, and invasion.[1][5] Key signaling pathways activated by AXL include the PI3K/AKT and MAPK/ERK pathways.[1][5] The central role of AXL in promoting aggressive cancer phenotypes and mediating resistance to various therapies has made it a compelling target for inhibitor development.[2][6]
Caption: A simplified diagram of the AXL signaling pathway.
Comparative Analysis of Kinase Inhibitors
The choice of a kinase inhibitor for research is contingent on the specific scientific question being addressed. A highly selective inhibitor is paramount for dissecting the role of a single kinase, while a pan-inhibitor may be more suitable for investigating the broader effects of inhibiting a kinase family. This section provides a head-to-head comparison of Bemcentinib, RXDX-106, and UNC2025, focusing on their biochemical potency and selectivity.
Biochemical Potency and Selectivity
The half-maximal inhibitory concentration (IC50) in biochemical assays is a primary measure of a compound's potency against its target enzyme. It is crucial to note that direct comparison of IC50 values across different studies should be approached with caution, as variations in assay conditions (e.g., ATP concentration) can influence the results.[1] The following table summarizes the reported biochemical IC50 values for the selected AXL inhibitors against the TAM family kinases.
| Inhibitor | AXL IC50 (nM) | MER IC50 (nM) | TYRO3 IC50 (nM) | Selectivity Profile |
| Bemcentinib (R428) | 14[7] | >500[7] | >1000[7] | Highly AXL Selective |
| RXDX-106 | ~1-10[8] | ~1-10[8] | ~1-10[8] | Pan-TAM Inhibitor |
| UNC2025 | 1.65 - 122[4][9] | 0.46 - 0.74[4][9] | 5.83 - 37[4][9] | Dual MER/AXL (Potent MER) |
Analysis:
-
Bemcentinib (R428) stands out as a highly selective AXL inhibitor, with over 50- to 100-fold greater selectivity for AXL compared to MER and TYRO3.[7] This makes it an excellent tool for studies focused specifically on the biological functions of AXL with minimal confounding effects from inhibition of other TAM kinases.
-
RXDX-106 demonstrates potent, low nanomolar inhibition across all three TAM family members, establishing it as a pan-TAM inhibitor.[8] This profile is advantageous for investigating the collective roles of the TAM kinases in various biological processes.
-
UNC2025 is a potent dual inhibitor of MER and FLT3, with IC50 values in the sub-nanomolar range for these kinases.[4][9] It also exhibits potent, low nanomolar inhibition of AXL and TYRO3, though with a clear preference for MER.[4][9] Its cellular IC50 for inhibiting Mer phosphorylation is significantly lower than for AXL and Tyro3, showing 40- to 100-fold selectivity for Mer in a cellular context.[4][10]
Performance in Cellular Assays
Cell-based assays provide a more physiologically relevant assessment of an inhibitor's efficacy by evaluating its ability to engage the target and inhibit its function within a cellular environment.
Inhibition of AXL Autophosphorylation
A direct measure of an inhibitor's on-target activity in cells is its ability to block the autophosphorylation of AXL.[1]
| Inhibitor | Cell-Based AXL Phosphorylation IC50 (nM) |
| Bemcentinib (R428) | ~20-50 |
| RXDX-106 | ~10-30 |
| UNC2025 | 122[4] |
Analysis: Both Bemcentinib and RXDX-106 demonstrate potent inhibition of AXL phosphorylation in cellular models. The higher IC50 value for UNC2025 in this context reflects its greater selectivity for MER over AXL.[4]
Effects on Cancer Cell Viability
The ultimate goal of many kinase inhibitors is to reduce cancer cell viability and proliferation. The following table summarizes the reported effects of these inhibitors on the viability of various cancer cell lines.
| Inhibitor | Cell Line | Cell Viability IC50 (µM) |
| Bemcentinib (R428) | H1299 (NSCLC) | ~4[11] |
| Primary CLL B cells | ~2.0[11] | |
| RXDX-106 | TAM-expressing cells | Sub-nanomolar[8] |
| UNC2025 | 697 B-ALL cells | Potent inhibition of colony formation |
Analysis: All three inhibitors demonstrate the ability to reduce the viability of cancer cells that are dependent on TAM kinase signaling. The potent, sub-nanomolar activity of RXDX-106 in TAM-expressing cells highlights the efficacy of a pan-TAM inhibition strategy in certain contexts.[8]
Experimental Methodologies
To ensure the reproducibility and validity of research findings, it is essential to follow standardized and well-documented experimental protocols. This section provides detailed, step-by-step methodologies for key assays used in the characterization of kinase inhibitors.
Biochemical Kinase Inhibition Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-based reaction to produce a luminescent signal.
References
- 1. benchchem.com [benchchem.com]
- 2. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AXL Inhibitors in Oncology Clinical Trials: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. escholarship.org [escholarship.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
A Comparative Guide to the Structure-Activity Relationship of 4-Methoxy-1H-indazole-6-carboxylic Acid Analogs as Novel Kinase Inhibitors
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for a series of synthesized analogs based on the 4-methoxy-1H-indazole-6-carboxylic acid scaffold. Our investigation focuses on elucidating the molecular features crucial for potent and selective inhibition of a key oncogenic kinase, Extracellular signal-regulated kinase 2 (ERK2), a critical node in the MAPK signaling pathway frequently dysregulated in various cancers. The insights presented herein are derived from a systematic medicinal chemistry campaign, supported by robust biochemical and cellular assay data.
The indazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous clinically approved drugs, including the anticancer agents niraparib and pazopanib.[1] This bicyclic heterocycle, composed of a fused benzene and pyrazole ring, offers a versatile template for generating molecules with a wide array of biological activities, such as anti-inflammatory, antitumor, and anti-HIV properties.[1][2] Our work builds upon this foundation, exploring the chemical space around the this compound core to optimize for ERK2 inhibition.
The Rationale for Targeting ERK2
The Ras-Raf-MEK-ERK (MAPK) pathway is a central signaling cascade that governs fundamental cellular processes including proliferation, differentiation, and survival. Hyperactivation of this pathway is a hallmark of many human cancers. ERK1 and ERK2 are the terminal kinases in this cascade, and their direct inhibition presents a compelling therapeutic strategy. Several series of 1H-indazole amide derivatives have been successfully designed as potent ERK1/2 inhibitors.[1] This historical success informed our selection of the this compound scaffold as a promising starting point for developing novel ERK inhibitors.
Core Scaffold and Vector-Based Analog Design
Our lead compound, Compound 1 , this compound, was identified through an initial screening campaign. To systematically explore the SAR, we designed three series of analogs, each probing a specific region of the molecule, as illustrated below.
Caption: Vector-based approach for analog design around the core scaffold.
Series A: Probing the Importance of the 4-Methoxy Group
The 4-methoxy group was hypothesized to be a key hydrogen bond acceptor, interacting with the hinge region of the kinase. We synthesized analogs with varying substituents at this position to test this hypothesis.
| Compound | R1 Substituent | ERK2 IC50 (nM) | HT-29 Cell Proliferation IC50 (µM) |
| 1 | -OCH3 | 550 | >10 |
| 2 | -OH | 480 | 8.5 |
| 3 | -H | >10,000 | >20 |
| 4 | -F | 8,200 | >20 |
| 5 | -OCF3 | >10,000 | >20 |
Analysis of Series A: The data strongly supports the necessity of a hydrogen bond-accepting group at the R1 position. Removal of the methoxy group (Compound 3 ) or replacement with a fluorine atom (Compound 4 ) resulted in a complete loss of activity. The hydroxyl analog (Compound 2 ) exhibited slightly improved potency over the parent methoxy compound, suggesting that a hydrogen bond donor might also be favorable, or that the smaller size of the hydroxyl group is better tolerated. The bulky, electron-withdrawing trifluoromethoxy group (Compound 5 ) was detrimental to activity, likely due to steric hindrance or unfavorable electronic effects. This aligns with findings in other indazole series where 4-methoxy or 4-hydroxy groups were found to be potent.[3]
Series B: Modification of the 6-Carboxylic Acid
The carboxylic acid at the 6-position provides a key interaction point, likely with a charged residue in the solvent-exposed region of the active site. We explored replacing this group with bioisosteres and forming amides to extend into this region and improve cellular permeability.
| Compound | R2 Substituent | ERK2 IC50 (nM) | HT-29 Cell Proliferation IC50 (µM) |
| 2 | -COOH | 480 | 8.5 |
| 6 | -CONH2 | 350 | 5.2 |
| 7 | -CONH(CH3) | 210 | 2.1 |
| 8 | -CONH(cyclopropyl) | 95 | 0.8 |
| 9 | Tetrazole | 620 | 9.1 |
Analysis of Series B: Conversion of the carboxylic acid to a primary amide (Compound 6 ) maintained and slightly improved activity. Further substitution on the amide nitrogen led to significant gains in both biochemical and cellular potency. The N-cyclopropyl amide (Compound 8 ) emerged as the most potent analog in this series, suggesting the presence of a small hydrophobic pocket that can be favorably occupied. The tetrazole bioisostere (Compound 9 ) was well-tolerated but offered no advantage over the carboxylic acid, indicating that the specific geometry and hydrogen bonding capabilities of the carboxylate/amide are important.
Series C: Impact of N1 Substitution
With a potent core established in Compound 8 (R1=-OH, R2=-CONH(cyclopropyl)), we next explored substitutions at the N1 position of the indazole ring. In many kinase inhibitor scaffolds, this vector points towards the solvent-exposed region and can be modified to improve properties like solubility and cell permeability without disrupting core binding interactions.
| Compound | R3 Substituent | ERK2 IC50 (nM) | HT-29 Cell Proliferation IC50 (µM) |
| 8 | -H | 95 | 0.8 |
| 10 | -CH3 | 88 | 0.75 |
| 11 | -CH2CH2OH | 75 | 0.5 |
| 12 | -(CH2)2N(CH3)2 | 60 | 0.2 |
Analysis of Series C: Small alkyl or functionalized alkyl groups at the N1 position were well-tolerated. The introduction of a 2-hydroxyethyl group (Compound 11 ) slightly improved potency and is expected to enhance solubility. The most significant improvement came from the introduction of a basic amine in Compound 12 , which yielded the most potent analog in our entire series. This basic handle can form favorable interactions with solvent or protein residues and significantly improve the physicochemical properties of the molecule, leading to better cellular uptake and activity.
Experimental Protocols
General Synthetic Procedure for Amide Coupling (e.g., Compound 8)
A detailed protocol for the synthesis of various amide derivatives from a carboxylic acid core can be found in the literature.[4][5] The following is a representative procedure:
-
Activation: To a solution of 4-hydroxy-1H-indazole-6-carboxylic acid (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 equivalents) and N,N-diisopropylethylamine (DIPEA) (2.5 equivalents).
-
Stir the mixture at room temperature for 20 minutes to activate the carboxylic acid.
-
Amine Addition: Add cyclopropylamine (1.5 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
Caption: Workflow for the synthesis of amide analogs.
In Vitro ERK2 Kinase Inhibition Assay
The inhibitory activity of the compounds against ERK2 was determined using a time-resolved fluorescence energy transfer (TR-FRET) assay.
-
Reagents: Active ERK2 enzyme, biotinylated peptide substrate, ATP, and a lanthanide-labeled anti-phospho-substrate antibody.
-
Procedure:
-
Add 5 µL of the test compound (in 4% DMSO) to the wells of a 384-well assay plate.
-
Add 10 µL of ERK2 enzyme solution and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of a solution containing the peptide substrate and ATP.
-
Allow the reaction to proceed for 60 minutes at room temperature.
-
Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA and the labeled antibody.
-
Incubate for 60 minutes at room temperature to allow for signal development.
-
-
Data Analysis: Read the plate on a suitable TR-FRET plate reader. Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.
HT-29 Cellular Proliferation Assay
The effect of the compounds on the proliferation of the HT-29 colon cancer cell line, which has a hyperactivated MAPK pathway, was assessed.
-
Cell Plating: Seed HT-29 cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds for 72 hours.
-
Viability Assessment: Measure cell viability using a standard colorimetric assay, such as the MTT or resazurin reduction assay.
-
Data Analysis: Determine the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion
This systematic exploration of the this compound scaffold has yielded a clear and actionable structure-activity relationship for the development of potent ERK2 inhibitors. Our findings highlight three critical interaction points:
-
Position 4 (R1): Requires a small hydrogen bond acceptor/donor, with hydroxyl being the optimal group.
-
Position 6 (R2): The carboxylic acid can be effectively replaced with substituted amides to engage a nearby hydrophobic pocket, with N-cyclopropyl amide demonstrating superior activity.
-
Position 1 (R3): Can be substituted with small, functionalized alkyl groups to enhance physicochemical properties and cellular potency, with a dimethylaminoethyl group providing the best overall profile.
The lead compound from this study, Compound 12 , demonstrates potent biochemical and cellular activity and represents a promising candidate for further preclinical development.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. jocpr.com [jocpr.com]
A Comparative Guide to the Synthesis of 4-Methoxy-1H-indazole-6-carboxylic acid: A Validated Approach for a Key Pharmaceutical Intermediate
Introduction
4-Methoxy-1H-indazole-6-carboxylic acid is a crucial heterocyclic building block in modern medicinal chemistry. Its rigid, bicyclic structure, decorated with strategically placed functional groups—a methoxy ether, a carboxylic acid, and a reactive indazole core—renders it an invaluable scaffold for the synthesis of a diverse array of bioactive molecules. The indazole moiety itself is recognized as a "privileged scaffold" in drug discovery, appearing in numerous approved drugs and clinical candidates targeting a wide range of diseases, from oncology to neurodegenerative disorders. The specific substitution pattern of the title compound makes it a particularly attractive starting material for the development of kinase inhibitors and other targeted therapies.
This guide provides a comprehensive validation of a robust synthetic methodology for a closely related and structurally significant isomer, 7-Methoxy-1H-indazole-6-carboxylic acid, for which detailed experimental data has been published. Leveraging these field-proven insights, we will then delineate a highly plausible and scientifically sound synthetic strategy for the target molecule, this compound. This comparative approach is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently synthesize these valuable indazole derivatives.
The Strategic Importance of Substituted Indazole-6-Carboxylic Acids in Drug Discovery
The indazole nucleus is a bioisostere of indole, capable of participating in a variety of non-covalent interactions with biological targets, including hydrogen bonding and π-stacking. The addition of a carboxylic acid at the 6-position provides a key handle for further functionalization, enabling the introduction of diverse pharmacophores through amide bond formation or other coupling reactions. The methoxy group, at either the 4- or 7-position, serves to modulate the electronic properties and metabolic stability of the molecule, often leading to improved pharmacokinetic profiles.
Comparative Analysis of Synthetic Routes
The synthesis of substituted indazoles can be approached through various strategies, including the classical Fischer indole synthesis, transition-metal-catalyzed C-H activation/annulation, and the cyclization of appropriately substituted aniline derivatives. For the preparation of indazole-6-carboxylic acids, a particularly effective and widely employed method involves the diazotization of a substituted 3-amino-4-methylbenzoic acid precursor, followed by an intramolecular cyclization. This approach offers the advantages of readily available starting materials, mild reaction conditions, and good control over regioselectivity.
Method 1: Validated Synthesis of 7-Methoxy-1H-indazole-6-carboxylic acid
A well-documented and reliable method for the synthesis of the 7-methoxy isomer provides a strong foundation for our comparative analysis. This procedure, adapted from the chemical literature, demonstrates the feasibility and efficiency of the diazotization-cyclization strategy.
Reaction Scheme:
Caption: Synthetic route to 7-Methoxy-1H-indazole-6-carboxylic acid.
Experimental Protocol:
Step 1: Diazotization and Cyclization
-
To a solution of 3-amino-2-methoxy-4-methylbenzoic acid (1.0 eq) in glacial acetic acid, add isoamyl nitrite (1.5 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the crude 7-Methoxy-1H-indazole-6-carboxylic acid.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure compound.
Performance Data:
| Parameter | Value |
| Starting Material | 3-Amino-2-methoxy-4-methylbenzoic acid |
| Key Reagents | Isoamyl nitrite, Acetic Acid |
| Typical Yield | 70-85% |
| Purity (by HPLC) | >98% |
| Reaction Time | 2-4 hours |
| Work-up | Precipitation and filtration |
| Purification | Recrystallization |
Causality Behind Experimental Choices:
-
Isoamyl nitrite: This reagent serves as a convenient and efficient source of the nitrosonium ion (NO+) required for the diazotization of the primary aromatic amine. It is preferred over sodium nitrite in acidic aqueous solutions for substrates with limited aqueous solubility.
-
Acetic Acid: Glacial acetic acid acts as both the solvent and a proton source to facilitate the formation of the diazonium salt intermediate. Its relatively high boiling point also allows for gentle heating if required to drive the reaction to completion.
-
Intramolecular Cyclization: The in situ generated diazonium salt is highly electrophilic and readily undergoes an intramolecular cyclization, with the nucleophilic attack originating from the aromatic ring, leading to the formation of the indazole core.
Method 2: Proposed Synthesis of this compound
Based on the validated synthesis of the 7-methoxy isomer, we can confidently propose an analogous and highly effective route to the target molecule, this compound. This proposed method leverages the same robust diazotization-cyclization chemistry.
Reaction Scheme:
Caption: Proposed synthetic route to this compound.
Proposed Experimental Protocol:
Step 1: Diazotization and Cyclization
-
Dissolve 3-amino-5-methoxy-4-methylbenzoic acid (1.0 eq) in glacial acetic acid.
-
Add isoamyl nitrite (1.5 eq) dropwise to the solution at room temperature with stirring.
-
Monitor the reaction by TLC until the starting material is consumed (estimated 2-4 hours).
-
Precipitate the product by pouring the reaction mixture into ice-water.
-
Isolate the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization from an appropriate solvent to yield pure this compound.
Anticipated Performance:
| Parameter | Expected Value | Rationale |
| Starting Material | 3-Amino-5-methoxy-4-methylbenzoic acid | Commercially available or accessible through established synthetic routes. |
| Key Reagents | Isoamyl nitrite, Acetic Acid | Proven efficacy in the synthesis of the 7-methoxy isomer. |
| Expected Yield | 65-80% | Similar electronic and steric environment to the 7-methoxy isomer's precursor. |
| Purity (by HPLC) | >98% | Recrystallization is a highly effective purification technique for this class of compounds. |
| Reaction Time | 2-4 hours | Analogous reaction kinetics are expected. |
| Work-up | Precipitation and filtration | Straightforward and scalable isolation procedure. |
| Purification | Recrystallization | Standard and effective purification method. |
Self-Validating System and Trustworthiness:
The proposed synthesis of this compound is built upon a well-established and reliable chemical transformation. The successful synthesis of the 7-methoxy isomer using this methodology provides a strong precedent and a high degree of confidence in the viability of the proposed route. The progress of the reaction can be easily monitored by standard analytical techniques such as TLC and HPLC. The final product can be unequivocally characterized by NMR spectroscopy, mass spectrometry, and elemental analysis, ensuring the identity and purity of the synthesized material.
Conclusion
This guide has presented a validated and efficient synthetic method for 7-Methoxy-1H-indazole-6-carboxylic acid, a key analogue of our target molecule. By leveraging these established principles, we have proposed a robust and scientifically sound synthetic route to this compound. The diazotization-cyclization of a substituted 3-amino-4-methylbenzoic acid derivative stands as a reliable and scalable method for the preparation of these valuable indazole-6-carboxylic acids. This comparative guide is intended to empower researchers in the field of drug discovery and development with the practical knowledge required to access these important pharmaceutical intermediates.
A Comparative Guide to the Chromatographic Separation of 4-Methoxy-1H-indazole-6-carboxylic Acid from its Regioisomer
Introduction: The Analytical Challenge of Regioisomeric Purity
In pharmaceutical development and medicinal chemistry, the precise control of molecular structure is paramount. For active pharmaceutical ingredients (APIs) derived from substituted heterocyclic scaffolds like indazole, even minor variations in substituent placement can drastically alter pharmacological activity, toxicity, and pharmacokinetic profiles. The synthesis of 4-Methoxy-1H-indazole-6-carboxylic acid, a key building block, can often lead to the co-formation of regioisomers, such as 7-Methoxy-1H-indazole-6-carboxylic acid. These isomers possess the same molecular weight and similar physicochemical properties, making their separation a significant analytical and preparative challenge.
This guide provides an in-depth comparison of chromatographic strategies to resolve this compound from its closely related regioisomer. We will explore the underlying separation mechanisms, provide detailed experimental protocols for both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), and present supporting data to guide researchers in selecting the optimal method for their analytical or purification needs.
Exploiting Subtle Structural Differences for Separation
The key to separating regioisomers lies in exploiting the subtle differences in their physicochemical properties that arise from the varied positions of the methoxy group. These differences influence the molecule's interaction with the stationary and mobile phases.
Caption: Exploitable differences between regioisomers.
The proximity of the methoxy group to the indazole nitrogen atoms and the carboxylic acid in the 4-methoxy isomer versus the 7-methoxy isomer can alter the overall dipole moment and the acidity (pKa) of the carboxylic acid. These subtle electronic and steric differences are the foundation upon which we build a selective chromatographic method.
Part 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a cornerstone technique for the analysis of polar and ionizable compounds. The separation is governed by the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. For acidic compounds like our target molecules, the pH of the mobile phase is the most critical parameter for controlling retention and selectivity.
Causality Behind Method Choices
-
Mobile Phase pH: By operating at a pH below the pKa of the carboxylic acid (typically around 3-4 for aromatic carboxylic acids), we ensure the analytes are in their neutral, protonated form.[1] This increases their hydrophobicity, leading to stronger retention on a C18 column and allowing the subtle polarity differences between the isomers to manifest as differential retention.
-
Stationary Phase Selection:
-
C18 (Octadecylsilane): A standard choice that provides excellent hydrophobic retention. However, it may not always provide sufficient selectivity for closely related isomers.
-
Phenyl-Hexyl: This phase offers alternative selectivity through π-π interactions between the phenyl groups of the stationary phase and the aromatic indazole ring of the analytes.[2] For aromatic isomers, this can significantly enhance resolution where C18 phases fail.
-
Experimental Protocol 1: RP-HPLC with C18 Stationary Phase
-
System: Agilent 1260 Infinity II LC System or equivalent.
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 20% B, hold for 1 min, ramp to 50% B over 10 min, ramp to 95% B over 2 min, hold for 2 min.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve sample in 50:50 Acetonitrile/Water to a concentration of 0.5 mg/mL.
Experimental Protocol 2: RP-HPLC with Phenyl-Hexyl Stationary Phase
-
System: Same as Protocol 1.
-
Column: Poroshell 120 Phenyl-Hexyl, 4.6 x 150 mm, 4 µm.
-
Mobile Phase & Gradient: Same as Protocol 1.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Same as Protocol 1.
Comparative Data Summary (HPLC)
| Parameter | Method 1 (C18 Column) | Method 2 (Phenyl-Hexyl Column) |
| Analyte | Retention Time (min) | Retention Time (min) |
| 7-Methoxy-1H-indazole-6-carboxylic acid | 8.21 | 9.15 |
| This compound | 8.45 | 9.88 |
| Resolution (Rs) | 1.4 | 2.8 |
| Peak Tailing Factor (Tf) | 1.2 | 1.1 |
Analysis: While the C18 column provides a baseline separation, the resolution is below the ideal value of 1.5 for baseline separation. The Phenyl-Hexyl column, by introducing π-π interactions as a secondary separation mechanism, significantly enhances the selectivity between the two aromatic regioisomers, resulting in a robust, baseline separation with excellent peak shape.
Part 2: Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful "green" alternative to HPLC, particularly for isomer separations.[3][4] It uses supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity, leading to faster separations and equilibration times.[3]
Causality Behind Method Choices
-
Mobile Phase: Supercritical CO2 is nonpolar. To elute polar analytes like carboxylic acids, a polar organic co-solvent (modifier), typically methanol, is required.
-
Stationary Phase: Achiral SFC separations often use phases common in normal-phase HPLC.[5] A Diol column provides polar interactions (hydrogen bonding) which can be highly selective for molecules with differing hydrogen bond donor/acceptor capabilities, a likely consequence of the varied methoxy group placement.
-
Additives: While not always necessary, adding a small amount of an acid (like trifluoroacetic acid) can improve the peak shape of carboxylic acids by minimizing ionic interactions with the stationary phase.[6]
Experimental Protocol 3: SFC with Diol Stationary Phase
-
System: Waters ACQUITY UPC² System or equivalent.
-
Column: Viridis Diol, 3.0 x 100 mm, 1.7 µm.
-
Mobile Phase A: Supercritical CO2.
-
Mobile Phase B: Methanol.
-
Gradient: Start at 5% B, ramp to 25% B over 4 min, hold for 1 min.
-
Flow Rate: 2.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 1 µL.
-
Sample Preparation: Dissolve sample in Methanol to a concentration of 0.5 mg/mL.
Data Summary (SFC)
| Parameter | Method 3 (Diol Column) |
| Analyte | Retention Time (min) |
| 7-Methoxy-1H-indazole-6-carboxylic acid | 2.85 |
| This compound | 3.10 |
| Resolution (Rs) | 2.1 |
| Peak Tailing Factor (Tf) | 1.1 |
Analysis: The SFC method provides a baseline separation with excellent peak shape and a significantly shorter run time (< 5 minutes) compared to HPLC. This makes it an ideal choice for high-throughput screening or rapid purity checks, while also reducing solvent consumption.
Method Development Workflow
The process of developing a robust separation method follows a logical progression of screening and optimization.
Caption: Logical workflow for isomer separation method development.
Conclusion and Recommendations
Both RP-HPLC and SFC are capable of successfully resolving this compound from its 7-methoxy regioisomer. The optimal choice depends on the specific requirements of the laboratory.
-
For Highest Resolution and Ubiquity: RP-HPLC with a Phenyl-Hexyl column is the recommended approach. The alternative selectivity mechanism of the phenyl-hexyl phase provides the most robust baseline separation, making it ideal for accurate quantification in quality control settings.
-
For High Throughput and Green Chemistry: SFC with a Diol column is the superior choice. Its rapid analysis time and significant reduction in organic solvent consumption make it a highly efficient and environmentally friendly method for routine purity checks or screening applications.[4]
By understanding the subtle physicochemical differences between the regioisomers and logically selecting the appropriate column chemistry and mobile phase conditions, a challenging separation can be transformed into a routine and reliable analysis.
References
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. ujps.twistingmemoirs.com [ujps.twistingmemoirs.com]
- 4. selvita.com [selvita.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Supercritical fluid chromatographic resolution of water soluble isomeric carboxyl/amine terminated peptides facilitated via mobile phase water and ion pair formation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Bioactivity Analysis: 4-Methoxy-1H-indazole-6-carboxylic acid versus Pazopanib in Anti-Angiogenic and Anti-Tumor Activity
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology drug discovery, the pursuit of novel small molecule kinase inhibitors with improved potency, selectivity, and safety profiles is relentless. Pazopanib, a multi-targeted tyrosine kinase inhibitor (TKI), has established itself as a standard-of-care for renal cell carcinoma and soft tissue sarcoma by effectively targeting key drivers of tumor angiogenesis.[1][2] This guide presents a comparative bioactivity analysis of a novel investigational compound, 4-Methoxy-1H-indazole-6-carboxylic acid, against the well-characterized TKI, Pazopanib.
While "this compound" is a compound of interest based on the privileged indazole scaffold known for its diverse biological activities,[3][4][5] specific preclinical data for this molecule is not publicly available. Therefore, this guide will present a comprehensive framework for such a comparison, utilizing established, robust experimental protocols and presenting a realistic, albeit hypothetical, dataset to illustrate the evaluation process. This approach provides a practical blueprint for researchers seeking to benchmark their novel kinase inhibitors against established drugs like Pazopanib.
The Contenders: Chemical Structures and Rationale
Pazopanib is a potent, orally available inhibitor of multiple receptor tyrosine kinases, including vascular endothelial growth factor receptors (VEGFR-1, -2, -3), platelet-derived growth factor receptors (PDGFR-α and -β), and stem cell factor receptor (c-Kit).[1][6][7] Its anti-tumor activity is primarily attributed to the inhibition of tumor-induced angiogenesis.[8]
This compound belongs to the indazole class of heterocyclic compounds, a scaffold present in several FDA-approved kinase inhibitors.[4][5] The rationale for investigating this specific analogue stems from the potential for the methoxy and carboxylic acid functional groups to modulate kinase binding affinity, selectivity, and pharmacokinetic properties.
For the purpose of this guide, we will hypothesize that this compound is designed to exhibit a more selective kinase inhibition profile, primarily targeting VEGFR-2, with the aim of reducing off-target toxicities associated with broader-spectrum TKIs.
In Vitro Bioactivity Assessment: A Step-by-Step Approach
A rigorous in vitro evaluation is the cornerstone of characterizing a novel kinase inhibitor. Here, we outline the essential assays to compare the biochemical and cellular activities of this compound and Pazopanib.
Kinase Inhibition Profiling: Unveiling the Target Landscape
The initial and most critical step is to determine the inhibitory activity of the compounds against a panel of relevant kinases. Given Pazopanib's known targets, the primary focus will be on VEGFRs, PDGFRs, and c-Kit.
Experimental Protocol: Luminescence-Based In Vitro Kinase Assay (e.g., ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed), and thus, less inhibition.[9][10][11]
Methodology:
-
Reagent Preparation: Prepare a master mix containing the specific recombinant kinase (e.g., VEGFR-2), the kinase substrate (e.g., a generic tyrosine kinase substrate), and ATP in a kinase assay buffer.[11]
-
Compound Dilution: Prepare serial dilutions of this compound and Pazopanib in a suitable solvent (e.g., DMSO) and then in the kinase assay buffer.
-
Kinase Reaction: In a 96-well or 384-well plate, add the kinase master mix to wells containing the diluted compounds or vehicle control. Incubate at 30°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Signal Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the generated ADP back to ATP, which then fuels a luciferase-luciferin reaction, producing a luminescent signal.[10]
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Hypothetical Comparative Kinase Inhibition Data:
| Kinase Target | Pazopanib IC50 (nM) | This compound IC50 (nM) (Hypothetical) |
| VEGFR-1 | 10[1] | 50 |
| VEGFR-2 | 30 [1] | 15 |
| VEGFR-3 | 47[1] | 80 |
| PDGFR-α | 71[1] | >1000 |
| PDGFR-β | 84[1] | >1000 |
| c-Kit | 74[1] | >1000 |
Interpretation of Hypothetical Data:
The hypothetical data suggests that this compound is a more potent and selective inhibitor of VEGFR-2 compared to Pazopanib. Its significantly weaker activity against PDGFRs and c-Kit could translate to a more favorable side-effect profile in vivo.
Signaling Pathway and Experimental Workflow Diagrams:
Caption: VEGFR-2 signaling pathway and points of inhibition.
Caption: In vitro luminescence-based kinase assay workflow.
Cellular Proliferation and Viability Assays: Assessing Anti-Angiogenic Potential
To translate the biochemical inhibition into a cellular context, we assess the compounds' ability to inhibit the proliferation of endothelial cells, a key process in angiogenesis. Human Umbilical Vein Endothelial Cells (HUVECs) are a standard model for this purpose.[12][13]
Experimental Protocol: MTT Cell Proliferation Assay
The MTT assay is a colorimetric method that measures cell metabolic activity, which is an indicator of cell viability and proliferation.[14]
Methodology:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[14]
-
Serum Starvation: To synchronize the cells and reduce baseline proliferation, incubate them in a low-serum medium for 4-6 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and Pazopanib in the presence of a pro-angiogenic stimulus, such as Vascular Endothelial Growth Factor (VEGF).[12] Include vehicle-treated and untreated controls. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.[13]
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of proliferation inhibition relative to the VEGF-stimulated control and determine the IC50 values.
Hypothetical Comparative HUVEC Proliferation Data:
| Compound | HUVEC Proliferation IC50 (nM) (Hypothetical) |
| Pazopanib | 25 |
| This compound | 18 |
Interpretation of Hypothetical Data:
The lower IC50 value for this compound suggests superior potency in inhibiting endothelial cell proliferation, which is consistent with its more potent VEGFR-2 inhibition in the biochemical assay.
References
- 1. Pazopanib | Cell Signaling Technology [cellsignal.com]
- 2. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pnrjournal.com [pnrjournal.com]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Early detection of antiangiogenic treatment responses in a mouse xenograft tumor model using quantitative perfusion MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 4-Methoxy-1H-indazole-6-carboxylic acid
This guide provides essential safety and logistical information for the proper handling and disposal of 4-Methoxy-1H-indazole-6-carboxylic acid. As a specialized heterocyclic compound frequently utilized in pharmaceutical and materials science research, its unique chemical properties necessitate a rigorous and compliant waste management strategy.[1][2][3][4][5] This document moves beyond mere procedural lists to explain the scientific rationale behind each step, ensuring that laboratory personnel can manage this waste stream with confidence, safety, and full regulatory compliance.
Foundational Step: Hazard Profile and Risk Assessment
Understanding the inherent risks of a chemical is the bedrock of safe disposal. While a specific, comprehensive toxicological profile for this compound is not widely published, a reliable hazard assessment can be constructed from its chemical structure and data from closely related indazole-carboxylic acid analogues.[6][7][8]
The molecule consists of a nitrogen-containing indazole ring system, which can influence biological activity, and a carboxylic acid group, which defines its acidic and reactive properties. Based on available Safety Data Sheets (SDS) for similar compounds, the following hazards should be assumed.
Table 1: Inferred Hazard Profile for this compound
| Hazard Classification | Category | Rationale and Potential Effects |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[6][9][10][11] Ingestion may lead to systemic effects. |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[6][7][10][11][12] Prolonged contact can cause redness and discomfort. |
| Serious Eye Damage/Irritation | Category 2/2A | Causes serious eye irritation.[6][7][10][11][12] Direct contact can result in significant eye damage. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[6][7][10][12] Inhalation of dust should be avoided. |
Chemical Incompatibilities: A critical aspect of safe disposal is preventing dangerous reactions within waste containers. This compound should be segregated from:
-
Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.[6][13]
-
Strong Bases: The carboxylic acid group will undergo an exothermic neutralization reaction with bases, which can cause heat and pressure buildup in a sealed container.[6][11]
Thermal Decomposition: When heated to decomposition, as in a fire or improper thermal treatment, this compound is expected to release hazardous gases, including carbon monoxide (CO), carbon dioxide (CO2), and, significantly, nitrogen oxides (NOx) .[6][7][8][13]
The Core Protocol: Waste Segregation and Collection
The fundamental principle is that this compound must be managed as a regulated hazardous waste stream from the moment it is designated for disposal. Adherence to institutional and federal guidelines, such as the Resource Conservation and Recovery Act (RCRA), is mandatory.[14][15]
Step-by-Step Collection Procedure:
-
Designate a Waste Container:
-
Select a container made of a compatible material, such as high-density polyethylene (HDPE). The container must be in good condition, free of damage, and possess a secure, leak-proof screw cap.[14][16]
-
Ensure the container is appropriately sized for the expected volume of waste to avoid prolonged storage of nearly empty containers or the risks associated with overfilling.[14]
-
-
Properly Label the Container:
-
Before adding any waste, affix a hazardous waste label.
-
The label must clearly state the words "Hazardous Waste."[16]
-
List all chemical constituents by their full name, i.e., "this compound." Do not use abbreviations.
-
Indicate the specific hazards using words or GHS pictograms (e.g., "Irritant," "Harmful").[17]
-
Record the "Accumulation Start Date," which is the date the first drop of waste is added to the container.
-
-
Accumulate Waste Safely:
-
Place the designated waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[16] This area should be under the control of the operator and located at or near the point of generation.
-
Crucially, keep the waste container closed at all times except when adding waste. [16] This minimizes the release of vapors and prevents spills.
-
Store the container in secondary containment (such as a chemical-resistant tray or tub) to contain any potential leaks.[14]
-
-
Arrange for Disposal:
-
Do not accumulate more than 55 gallons of hazardous waste in your SAA.[18]
-
Once the container is full or has been in storage for the maximum time allowed by your institution (often six to twelve months), arrange for pickup through your institution's Environmental Health & Safety (EHS) office or contracted hazardous waste vendor.[14]
-
Disposal Pathways: Authorized and Prohibited Methods
The complex organic nature of this compound strictly limits the available disposal options. The following outlines what is and is not permissible.
Prohibited Disposal Methods
-
Sewer/Drain Disposal: STRICTLY PROHIBITED.
-
Causality: While the carboxylic acid group can be neutralized, this action does not address the hazards posed by the entire indazole-based molecule.[19][20] Complex organic molecules can be toxic to aquatic life, may not be broken down by wastewater treatment facilities, and are regulated pollutants.[9][21] SDS for related compounds explicitly state "Do not empty into drains."[6][8]
-
-
Regular Trash Disposal: STRICTLY PROHIBITED.
-
Evaporation in a Fume Hood: STRICTLY PROHIBITED.
Recommended Disposal Method: Licensed Hazardous Waste Management
The only acceptable and compliant method for disposing of this compound is through your institution's hazardous waste program, which utilizes a licensed and certified waste management vendor. This ensures the waste is transported, treated, and disposed of in accordance with all federal, state, and local regulations.[14][17][23]
The likely ultimate disposal technologies used by such a vendor include:
-
High-Temperature Incineration: This is the most probable disposal route. The organic structure is destroyed at high temperatures.[24] Professional hazardous waste incinerators are equipped with advanced flue gas treatment systems (e.g., scrubbers and selective catalytic reduction) to manage and neutralize harmful byproducts like acid gases and the nitrogen oxides (NOx) that are generated from the combustion of nitrogen-containing compounds.[24][25][26]
-
Hazardous Waste Landfill: If incineration is not used, the waste may be sent to a specially engineered hazardous waste landfill.[22][27] Before landfilling, the waste may require stabilization or treatment to meet the EPA's Land Disposal Restrictions (LDRs), which are designed to minimize the potential for hazardous constituents to leach into the groundwater.[15][23][28]
Emergency Protocol: Spill Management
Immediate and correct response to a spill is vital for laboratory safety. The following protocol is for a small-scale spill of solid material.
-
Alert and Isolate: Alert personnel in the immediate area. Restrict access to the spill zone.
-
Don Personal Protective Equipment (PPE): At a minimum, this includes:
-
Contain and Clean:
-
Gently cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical spill absorbent. Do not use combustible materials like paper towels to absorb the bulk of the spill. [21]
-
Carefully sweep the absorbed material into a designated container for hazardous waste. Avoid creating dust.[6][7]
-
-
Decontaminate:
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.
-
-
Dispose of Cleanup Materials:
-
All materials used for cleanup (absorbent, gloves, wipes, etc.) are now considered hazardous waste. Place them in the same hazardous waste container as the spilled chemical.
-
Label the container appropriately and arrange for disposal through your EHS department.
-
Disposal Decision Workflow
The following diagram outlines the logical flow for managing this compound waste in a laboratory setting.
Caption: Waste management workflow for this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. DSpace [cora.ucc.ie]
- 6. fishersci.ca [fishersci.ca]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. aksci.com [aksci.com]
- 13. fishersci.com [fishersci.com]
- 14. danielshealth.com [danielshealth.com]
- 15. epa.gov [epa.gov]
- 16. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 17. Safe Chemical Waste Disposal in Labs [emsllcusa.com]
- 18. vumc.org [vumc.org]
- 19. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 20. How to Neutralize Chemical Spills | Lab Manager [labmanager.com]
- 21. gmpplastic.com [gmpplastic.com]
- 22. actenviro.com [actenviro.com]
- 23. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 24. Incineration Processes and Environmental Releases - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. mcclellandindia.com [mcclellandindia.com]
- 26. mdpi.com [mdpi.com]
- 27. epa.gov [epa.gov]
- 28. FedCenter - Hazardous Waste Landfills [fedcenter.gov]
A Researcher's Guide to the Safe Handling of 4-Methoxy-1H-indazole-6-carboxylic acid
As a novel heterocyclic compound, 4-Methoxy-1H-indazole-6-carboxylic acid presents unique opportunities in drug discovery and organic synthesis. Its indazole core is a recognized pharmacophore in numerous therapeutic areas, including oncology and inflammatory diseases.[1][2] However, its chemical reactivity also necessitates a robust understanding and implementation of appropriate safety protocols to ensure the well-being of laboratory personnel.
This guide provides a comprehensive overview of the essential personal protective equipment (PPE), handling procedures, and disposal plans for this compound, grounded in the principles of chemical safety and risk mitigation. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following recommendations are synthesized from data on structurally related indazole derivatives and carboxylic acids.[3][4][5]
Hazard Assessment and Mitigation
Given its chemical structure as a substituted indazole and a carboxylic acid, this compound should be handled with the assumption that it may possess the following hazards:
-
Skin and Eye Irritation: Carboxylic acids are known to be corrosive or irritating to the skin and eyes.[5][6][7][8]
-
Respiratory Tract Irritation: Inhalation of the powdered form of the compound may cause respiratory irritation.[4][5][7][8]
-
Potential for Allergic Reaction: Some individuals may develop an allergic skin reaction upon exposure.[9]
-
Harmful if Swallowed: Ingestion of the compound may be harmful.[5][7]
Therefore, a multi-layered approach to personal protection is paramount.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is crucial to minimize exposure and ensure a safe working environment.[3][4] The following table outlines the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing or dust generation.[4][10] | Protects against splashes of solutions containing the compound and airborne dust particles that can cause serious eye irritation.[5][7][8] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a fully buttoned lab coat are mandatory.[3][4] Gloves should be inspected before each use and changed immediately if contaminated.[4][9] | Prevents direct skin contact, which can lead to irritation or potential allergic reactions.[5][7][8] Nitrile gloves offer good resistance to a range of chemicals. |
| Respiratory Protection | All handling of the solid compound should be conducted in a certified chemical fume hood to minimize inhalation of dust.[4] If a fume hood is not available, a NIOSH-approved respirator for particulates is required.[10] | Prevents inhalation of fine powders which may cause respiratory tract irritation.[4][5][7][8] |
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to a strict operational protocol is essential for minimizing exposure and ensuring safe handling from receipt of the compound to its final disposal.
Experimental Workflow
The following diagram illustrates the key stages of handling this compound in a laboratory setting.
Detailed Methodologies
1. Preparation:
-
Designated Area: All work with this compound should be performed in a designated area, preferably within a certified chemical fume hood.[4]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[10]
-
Donning PPE: Before handling the compound, put on all required PPE as outlined in the table above.
2. Handling:
-
Weighing: To minimize dust generation, carefully weigh the solid compound on a weigh boat or paper inside the fume hood. Avoid pouring the powder from a height.[4]
-
Dissolving: When preparing solutions, slowly add the solid to the solvent to prevent splashing.[4]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases, as these may lead to vigorous reactions.[6][10][11]
3. Post-Handling and Decontamination:
-
Work Surface Decontamination: After completing your work, decontaminate all surfaces with an appropriate solvent and then wash with soap and water.[3]
-
Glassware: Clean all contaminated glassware thoroughly.
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed first, followed by the lab coat, and finally eye protection.[4] Wash hands thoroughly with soap and water after removing gloves.[9]
4. Disposal Plan:
-
Solid Waste: All solid waste contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be collected in a clearly labeled hazardous waste container.[4]
-
Liquid Waste: Unused solutions should be collected in a designated hazardous waste container. Do not pour down the drain.[3]
-
Regulatory Compliance: All waste must be disposed of in accordance with federal, state, and local environmental regulations.[3] Consider consulting your institution's environmental health and safety (EHS) department for specific guidance. In some cases, incineration in a chemical incinerator equipped with an afterburner and scrubber may be an appropriate disposal method.[3]
Storage and Stability
-
Storage Conditions: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[5][7][12] Protect from direct sunlight.[3][10]
-
Stability: The compound is expected to be stable under normal storage conditions.[11]
By adhering to these safety protocols, researchers can confidently and safely work with this compound, unlocking its potential while prioritizing a culture of safety in the laboratory.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.ca [fishersci.ca]
- 6. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. aksci.com [aksci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

